Product packaging for Z-N-(N-beta-Boc-aminoethyl)-gly-OH(Cat. No.:CAS No. 34046-07-6)

Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Cat. No.: B556965
CAS No.: 34046-07-6
M. Wt: 352.4 g/mol
InChI Key: LHHFRSUKEDBJFS-UHFFFAOYSA-N
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Description

Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O6 B556965 Z-N-(N-beta-Boc-aminoethyl)-gly-OH CAS No. 34046-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFRSUKEDBJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427287
Record name Z-(Boc-aminoethyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34046-07-6
Record name Z-(Boc-aminoethyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Carbobenzoxy-N-(N-beta-tert-butyloxycarbonyl-aminoethyl)-glycine, is a specialized amino acid derivative crucial for the synthesis of peptidomimetics and other complex molecular structures. Its unique architecture, featuring orthogonal protecting groups—the Z (Carbobenzoxy) group on the primary amine and the Boc (tert-butyloxycarbonyl) group on the side-chain amine—allows for selective chemical modifications. This makes it an invaluable building block in peptide chemistry, particularly in the development of peptide nucleic acid (PNA) oligomers, targeted drug delivery systems, and novel therapeutic agents.[1] This guide provides a detailed overview of its chemical properties, experimental protocols for its application, and its role in modern drug discovery and biochemical research.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 34046-07-6[1][2][3][4]
Molecular Formula C₁₇H₂₄N₂O₆[1][2][4]
Molecular Weight 352.38 g/mol [2][4]
Appearance White Powder[1]
Melting Point 95 - 97 °C[1]
Purity ≥ 99% (HPLC, TLC)[1]
Storage Conditions 0 - 8 °C[1]
MDL Number MFCD00672345[1][4]
PubChem ID 7020788[1]
Synonyms Z-N-(N-β-Boc-aminoethyl)-Gly-OH, Boc-L-2-aminoethylglycine[1]

Applications in Research and Development

This compound is a versatile building block primarily utilized for:

  • Peptide Synthesis: It serves as a key monomer for synthesizing complex peptides and peptidomimetics.[1] The orthogonal protecting groups allow for controlled, stepwise elongation of peptide chains or specific modifications.

  • Drug Development: Its structure is integral to creating novel drug candidates. By incorporating this moiety, researchers can enhance the bioavailability, stability, and efficacy of therapeutic compounds.[1]

  • Targeted Drug Delivery: The unique linker and reactive sites facilitate its use in the construction of targeted drug delivery systems, helping to improve the solubility and stability of active pharmaceutical ingredients.[1]

  • Receptor-Ligand Interaction Studies: The ability to create well-defined, modified peptide structures makes it a valuable tool for investigating the interactions between biological receptors and their ligands.[1]

Experimental Protocols

While the direct synthesis of this compound involves standard organic chemistry techniques, its primary utility is in Solid-Phase Peptide Synthesis (SPPS). Below is a representative protocol for incorporating an N-substituted glycine derivative like this into a growing peptide chain.

Protocol: Incorporation of an N-Substituted Glycine using SPPS

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis cycle for coupling a protected N-substituted glycine. The principles are directly applicable when using a Z-protected N-terminus in solution-phase synthesis or specialized solid-phase strategies.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% in DMF (v/v)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • The N-protected amino acid derivative (e.g., this compound)

  • Fritted reaction vessel

  • Mechanical shaker

Procedure:

  • Resin Preparation and Swelling:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (N-Terminal Deprotection):

    • Add 20% piperidine in DMF to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the N-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours. Coupling times for N-substituted glycines are often longer than for standard amino acids.

    • Perform a ninhydrin test to confirm the completion of the coupling reaction (the test should be negative, indicating no remaining free primary amines).

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Visualizations: Logical and Experimental Workflows

Protecting Group Strategy

The utility of this compound is derived from its orthogonal protecting groups, which allow for selective deprotection and modification at different sites of the molecule.

G cluster_conditions Selective Modification Conditions main This compound Z-Group (N-Terminus) Boc-Group (Side-Chain) COOH (C-Terminus) z_cond Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Removes Z-Group main:z->z_cond boc_cond Strong Acid (e.g., TFA) Removes Boc-Group main:boc->boc_cond cooh_cond Coupling Reagents (e.g., HBTU, DIC) Activates for Amide Bond Formation main:cooh->cooh_cond

Orthogonal protecting groups of the molecule.
Solid-Phase Peptide Synthesis (SPPS) Workflow

The iterative nature of SPPS is ideal for building peptide chains using protected amino acid building blocks. The workflow ensures high purity and efficiency.

spss_workflow start Start with Resin-Bound Peptide (Fmoc-Protected) deprotection 1. Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Add Activated Amino Acid) wash1->coupling wash2 4. Wash (DMF / DCM) coupling->wash2 cycle_end Repeat Cycle or Proceed to Final Cleavage wash2->cycle_end cycle_end->deprotection  Next Amino Acid

References

Z-N-(N-beta-Boc-aminoethyl)-gly-OH structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of Z-N-(N-beta-Boc-aminoethyl)-gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the structural elucidation of this compound. The systematic name for this compound is N-(2-(tert-butoxycarbonylamino)ethyl)-N-(benzyloxycarbonyl)glycine . It is a crucial building block in peptide and medicinal chemistry, most notably as a protected backbone for Peptide Nucleic Acid (PNA) monomers.[1][2][3] Accurate confirmation of its structure post-synthesis is critical for its successful application. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation guidelines are provided for researchers.

Interpreted Chemical Structure

The chemical name this compound corresponds to the structure N-(2-(Boc-amino)ethyl)-N-(Z)glycine. The molecular formula is C₁₇H₂₄N₂O₆, with an exact molecular weight of 352.1634 Da.[4] The structure contains a glycine core, where the nitrogen atom is substituted with a benzyloxycarbonyl (Z) group and an N-Boc-protected aminoethyl group.

structure Figure 1. Chemical Structure of the Target Compound COOH HO C_gly C COOH->C_gly C_acid O C_gly->C_acid CH2_gly CH₂ C_gly->CH2_gly N_gly N CH2_gly->N_gly CH2_ethyl1 CH₂ N_gly->CH2_ethyl1 inv1 N_gly->inv1 Z_C O Z_CH2 CH₂ Z_Ph Z_CH2->Z_Ph CH2_ethyl2 CH₂ CH2_ethyl1->CH2_ethyl2 NH_boc NH CH2_ethyl2->NH_boc inv4 NH_boc->inv4 Boc_C O Boc_O O Boc_tBu C(CH₃)₃ Boc_O->Boc_tBu inv1->Z_C inv1->Z_CH2 inv2 inv3 inv4->Boc_C inv4->Boc_O

Figure 1. Chemical Structure of the Target Compound

Analytical Techniques and Expected Data

A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] Experiments should be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆.

2.1.1. ¹H NMR Spectroscopy The proton NMR spectrum will confirm the presence of all key functional groups (Boc, Z, ethyl, glycine) through their characteristic chemical shifts, integrations, and coupling patterns.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~12.0Broad Singlet1HH -OOC-May exchange with D₂O. Position is solvent dependent.[7]
~7.35Multiplet5HAr-H (Z-group)Characteristic aromatic protons of the benzyl group.[8]
~5.15Singlet2HPh-CH₂ -O (Z-group)Singlet due to no adjacent protons.
~5.00Broad Triplet1HBoc-NH -May be broad. Coupling to adjacent CH₂.[9]
~4.10Singlet2H-N-CH₂ -COOHGlycine alpha-protons. Appears as a singlet.
~3.50Triplet2H-N-CH₂ -CH₂-Ethyl protons adjacent to the glycine nitrogen.
~3.25Quartet2H-NH-CH₂ -CH₂-Ethyl protons adjacent to the Boc-NH group.
1.45Singlet9H-C(CH₃ )₃ (Boc-group)Characteristic intense singlet for the tert-butyl group.[10]

2.1.2. ¹³C NMR Spectroscopy The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, including the presence of carbonyl carbons and the quaternary carbon of the Boc group.

Predicted Chemical Shift (δ, ppm) Assignment Notes
~172C =O (Carboxylic Acid)Carbonyl of the acid group.[7][11]
~156C =O (Boc Carbamate)Carbonyl of the Boc protecting group.[12]
~155C =O (Z Carbamate)Carbonyl of the Z protecting group.
~136Ar-C (Z-group, quat.)Aromatic quaternary carbon attached to CH₂.
~128Ar-C H (Z-group)Aromatic carbons of the benzyl group.[13]
~80-C (CH₃)₃ (Boc-group)Quaternary carbon of the tert-butyl group.[12]
~67Ph-C H₂-O (Z-group)Methylene carbon of the Z group.
~50-N-C H₂-COOHGlycine alpha-carbon.
~48-N-C H₂-CH₂-Ethyl carbon adjacent to the glycine nitrogen.
~40-NH-C H₂-CH₂-Ethyl carbon adjacent to the Boc-NH group.
~28-C(C H₃)₃ (Boc-group)Methyl carbons of the tert-butyl group.[12]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a suitable technique.[14]

Parameter Expected Value
Molecular FormulaC₁₇H₂₄N₂O₆
Calculated Exact Mass352.1634 Da
Observed Ion (ESI+)[M+H]⁺ = 353.1707 Da
Observed Ion (ESI+)[M+Na]⁺ = 375.1527 Da
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (very broad)O-H stretchCarboxylic Acid[15][16][17]
~3350 (sharp/broad)N-H stretchAmine (Boc-protected)[9]
~3050, 2980C-H stretchAromatic & Aliphatic
~1710 (strong, sharp)C=O stretchCarboxylic Acid Dimer[7][15]
~1690 (strong, sharp)C=O stretchCarbamates (Boc & Z)[10]
~1520N-H bendAmide II band
~1250, 1160C-O stretchCarbamate & Acid

Experimental Protocols

3.1. NMR Sample Preparation and Acquisition

  • Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

3.2. HRMS Sample Preparation and Acquisition

  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

3.3. IR Spectroscopy Sample Preparation and Acquisition

  • Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire at least 16 scans and perform a background scan immediately before the sample scan.

Mandatory Visualizations

workflow Figure 2. Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesized Compound (Crude Product) hplc Purification (e.g., HPLC, Column Chrom.) synthesis->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms Mass Spectrometry (HRMS) hplc->ms ir IR Spectroscopy hplc->ir confirmed Structure Confirmed nmr->confirmed ms->confirmed ir->confirmed

Figure 2. Workflow for Structure Elucidation

pathway Figure 3. Application in PNA Synthesis start Z-Aeg(Boc)-OH (Target Compound) step1 Couple Nucleobase Acetic Acid to Glycine Nitrogen (after Z-deprotection) start->step1 intermediate Fmoc/Boc/Z Protected PNA Monomer step1->intermediate step2 Solid-Phase Peptide Synthesis (SPPS) intermediate->step2 product PNA Oligomer (Antisense Agent) step2->product

Figure 3. Application in PNA Synthesis

References

An In-depth Technical Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH: A Key Building Block in Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-N-(N-beta-Boc-aminoethyl)-gly-OH (CAS Number 34046-07-6), a specialized amino acid derivative crucial for the synthesis of peptidomimetics and other modified peptide structures. This document details its chemical properties, synthesis, and primary applications, with a focus on its role in drug discovery and development.

Core Compound Data

This compound is a synthetic N-substituted glycine derivative. The presence of both the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups allows for orthogonal synthesis strategies, making it a versatile tool in solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 34046-07-6[1]
Molecular Formula C17H24N2O6[1]
Molecular Weight 352.38 g/mol [1]
Melting Point 95 - 97 °CChem-Impex
Appearance White powderChem-Impex
Purity ≥ 99% (HPLC, TLC)Chem-Impex

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the hydrolysis of its corresponding ethyl ester. While a detailed, peer-reviewed protocol for its complete synthesis from starting materials is not widely published, the final deprotection step is reported as follows:

Experimental Protocol: Hydrolysis of Ethyl Z-N-(N-beta-Boc-aminoethyl)-glycinate

  • Reaction: At 4°C, lithium hydroxide monohydrate (LiOH·H2O) (2 equivalents) is added to a solution of ethyl Z-N-(N-beta-Boc-aminoethyl)-glycinate (1 equivalent) in a solvent mixture of methanol, water, and tetrahydrofuran. The reaction is stirred at 20°C for 18 hours.[1]

  • Work-up and Purification: A standard aqueous work-up followed by extraction and purification, likely through crystallization or column chromatography, would be necessary to isolate the final product. Detailed procedures for this specific compound are not available and would need to be developed based on standard organic chemistry techniques.

The precursor, ethyl Z-N-(N-beta-Boc-aminoethyl)-glycinate, can be synthesized through a multi-step process, which is not detailed in the available literature.

Role in Peptide Synthesis and Drug Development

This compound is not known to possess intrinsic biological activity or to be directly involved in cellular signaling pathways. Its primary and critical role is as a building block in the synthesis of peptidomimetics, particularly a class of compounds known as "peptoids" or N-substituted glycine oligomers.[2][3]

Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification confers several advantages for drug development:

  • Proteolytic Resistance: The altered backbone structure makes peptoids resistant to degradation by proteases, which is a major limitation of natural peptides as therapeutic agents.[3]

  • Enhanced Cell Permeability: The N-substitution can increase the lipophilicity and reduce the hydrogen bonding capacity of the backbone, often leading to improved cell membrane permeability.[3]

  • Structural and Functional Diversity: The use of building blocks like this compound allows for the introduction of a wide variety of side chains, enabling the creation of large and diverse libraries for screening and drug discovery.[4]

The "aminoethyl" side chain of this particular building block, once deprotected, offers a site for further chemical modification, allowing for the attachment of other molecules of interest, such as fluorescent labels, cytotoxic drugs, or targeting ligands.[5]

Experimental Workflow: Solid-Phase Peptoid Synthesis

The following diagram illustrates the general workflow for incorporating an N-substituted glycine monomer, such as the deprotected form of this compound, into a growing peptoid chain using solid-phase synthesis.

sps_workflow Resin Resin Support Step1 1. Bromoacetylation Resin->Step1 Resin_Br Bromoacetylated Resin Step1->Resin_Br Step2 2. Nucleophilic Displacement Resin_Br->Step2 Resin_Monomer Resin-Bound Monomer Step2->Resin_Monomer Monomer Primary Amine (R-NH2) Monomer->Step2 Step3 Repeat Cycle Resin_Monomer->Step3 n-1 times Cleavage Cleavage from Resin Resin_Monomer->Cleavage After n cycles Step3->Resin_Br n-1 times Peptoid Purified Peptoid Cleavage->Peptoid

Caption: General workflow for solid-phase peptoid synthesis.

Signaling Pathways and Biological Activity

Extensive searches of the scientific literature and chemical databases did not yield any information on this compound being directly involved in any biological signaling pathways. Its function is that of a synthetic building block, not a bioactive molecule that interacts with specific cellular targets to modulate signaling. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. The biological activity of peptidomimetics synthesized using this building block would be entirely dependent on the final structure of the oligomer.

Conclusion

This compound is a valuable, albeit specialized, chemical tool for researchers in medicinal chemistry and drug development. Its utility lies in its bifunctional nature, containing two orthogonal protecting groups that facilitate its incorporation into complex molecular architectures. While devoid of known intrinsic biological activity, it serves as a key monomer in the synthesis of peptidomimetics, which are a promising class of therapeutics with enhanced stability and bioavailability compared to natural peptides. Future research involving this compound will likely focus on its use in creating novel peptoid structures with tailored biological functions for a variety of therapeutic applications.

References

A Comprehensive Technical Guide to the Synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a valuable building block in peptide synthesis and medicinal chemistry. This document outlines a two-step synthetic pathway, commencing with the preparation of the ethyl ester precursor followed by its saponification to yield the final carboxylic acid. This guide includes detailed experimental protocols, quantitative data presented in structured tables, and workflow visualizations to ensure clarity and reproducibility in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the intermediate, Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-[(phenylmethoxy)carbonyl]-, ethyl ester. This is followed by the saponification of the ethyl ester to yield the desired product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Saponification Z-Gly-OEt Z-Glycine ethyl ester Precursor Z-N-(N-beta-Boc-aminoethyl)-gly-OEt Z-Gly-OEt->Precursor Alkylation Boc-NH-CH2CH2-X N-Boc-2-haloethylamine (X = Br, I) or Tosylate Boc-NH-CH2CH2-X->Precursor Final_Product This compound Precursor->Final_Product LiOH·H₂O

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-[(phenylmethoxy)carbonyl]-, ethyl ester (Precursor)

This procedure outlines a plausible method for the synthesis of the ethyl ester precursor based on standard organic chemistry transformations. The initial phase involves the preparation of Z-glycine ethyl ester, which is subsequently alkylated with an appropriate N-Boc protected 2-aminoethyl derivative.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Glycine ethyl ester hydrochlorideC₄H₁₀ClNO₂139.58
Benzyl chloroformate (Cbz-Cl)C₈H₇ClO₂170.59
N-Boc-2-bromoethylamineC₇H₁₄BrNO₂224.09
Sodium carbonate (Na₂CO₃)Na₂CO₃105.99
Potassium carbonate (K₂CO₃)K₂CO₃138.21
Dichloromethane (DCM)CH₂Cl₂84.93
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl acetate (EtOAc)C₄H₈O₂88.11
Saturated aqueous sodium bicarbonateNaHCO₃ (aq)-
BrineNaCl (aq)-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37

2.2. Synthesis of Z-Glycine Ethyl Ester

  • Suspend glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of sodium carbonate (2.5 eq) in water.

  • Add benzyl chloroformate (1.05 eq) dropwise to the biphasic mixture under vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Z-glycine ethyl ester.

2.3. Alkylation to form the Precursor

  • Dissolve Z-glycine ethyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add N-Boc-2-bromoethylamine (1.1 eq) and stir the mixture at room temperature for 24-48 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure precursor.

Step 2: Synthesis of this compound (Final Product)

This step involves the saponification of the ethyl ester precursor to the corresponding carboxylic acid.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (for 75.8 mmol scale)
PrecursorC₂₀H₃₀N₂O₆380.46 g/mol 28.82 g (75.8 mmol)
Lithium hydroxide monohydrateLiOH·H₂O41.96 g/mol 6.36 g (152 mmol)
Methanol (MeOH)CH₃OH32.04 g/mol 86 mL
Tetrahydrofuran (THF)C₄H₈O72.11 g/mol 270 mL
WaterH₂O18.02 g/mol 85 mL
1 M Hydrochloric acid (HCl)HCl36.46 g/mol As needed for acidification
Ethyl acetate (EtOAc)C₄H₈O₂88.11 g/mol For extraction
BrineNaCl (aq)-For washing
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04 g/mol For drying

2.2. Saponification Protocol

  • Dissolve the precursor, Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-[(phenylmethoxy)carbonyl]-, ethyl ester (28.82 g, 75.8 mmol), in a mixture of methanol (86 mL), tetrahydrofuran (270 mL), and water (85 mL).

  • Cool the solution to 4 °C.

  • Add lithium hydroxide monohydrate (6.36 g, 152 mmol) to the solution.

  • Stir the mixture at 20 °C for 18 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

2.3. Quantitative Data

ProductStarting MaterialYield
This compoundPrecursor Ethyl Ester99%

Characterization Data

This compound

  • Molecular Formula: C₁₇H₂₄N₂O₆

  • Molecular Weight: 352.38 g/mol

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the benzyloxycarbonyl (Z) group (aromatic protons and benzylic CH₂), the Boc group (tert-butyl protons), the ethylenediamine backbone (methylene protons), and the glycine methylene protons. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the Z and Boc groups, the carboxylic acid, the aromatic carbons, the benzylic carbon, the quaternary carbon of the Boc group, and the various methylene carbons of the backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Logical Workflow Diagram

Detailed_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization Start Starting Materials Z-Glycine Ethyl Ester N-Boc-2-bromoethylamine Reaction1 Alkylation Reaction DMF, K₂CO₃ Room Temperature, 24-48h Start->Reaction1 Workup1 Workup & Purification Aqueous Workup Extraction with EtOAc Column Chromatography Reaction1->Workup1 Precursor Intermediate Z-N-(N-beta-Boc-aminoethyl)-gly-OEt Workup1->Precursor Reaction2 Saponification LiOH·H₂O MeOH/THF/H₂O 20 °C, 18h Precursor->Reaction2 Workup2 Workup & Purification Solvent Removal Acidification (HCl) Extraction with EtOAc Drying and Concentration Reaction2->Workup2 Final_Product Final Product This compound Workup2->Final_Product Analysis Analytical Techniques ¹H NMR ¹³C NMR Mass Spectrometry Final_Product->Analysis

Caption: Detailed experimental and analytical workflow.

Technical Guide: Physicochemical and Synthetic Overview of Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the compound Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in peptide synthesis and medicinal chemistry. It outlines the molecule's core physicochemical properties, provides generalized experimental protocols relevant to its handling and use, and presents a logical workflow for its application in synthetic chemistry.

Core Compound Data

This compound is a derivative of glycine, an amino acid, which has been modified with two common protecting groups: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group. These modifications allow for controlled, site-specific reactions, which is a crucial aspect of complex molecule synthesis, particularly in the fields of peptide chemistry and drug development[1]. The strategic placement of these protecting groups enables selective deprotection and subsequent derivatization.

All quantitative data for the compound, identified by CAS Number 34046-07-6, are summarized in the table below[1][2].

ParameterValueReference
IUPAC Name 2-({(Benzyloxy)carbonyl}[2-({[(tert-butoxy)carbonyl]amino}ethyl)]amino)acetic acidN/A
Synonyms Z-N-(N-β-Boc-aminoethyl)-Gly-OH[1]
CAS Number 34046-07-6[1][2]
Molecular Formula C₁₇H₂₄N₂O₆[1][2]
Molecular Weight 352.38 g/mol [2]
Appearance White Powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 95 - 97 °C[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

The following sections describe generalized methodologies relevant to the synthesis, handling, and application of protected amino acid derivatives like this compound.

Protocol: Peptide Coupling

This protocol outlines a general procedure for coupling an amine to the carboxylic acid of a protected amino acid derivative.

  • Reagent Preparation : Dissolve the protected amino acid (1 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Activation : Cool the solution to 0 °C in an ice bath. Add a coupling agent, such as Dicyclohexylcarbodiimide (DCC) or HBTU (1.1 equivalents), and an activator like N-Hydroxysuccinimide (NHS) (1.1 equivalents). Stir the mixture for 15-30 minutes to form the active ester.

  • Coupling Reaction : Add the amine component (1 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize it.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent like Ethyl Acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

Protocol: Boc Group Deprotection

This protocol describes the selective removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • Reaction Setup : Dissolve the Boc-protected compound in a suitable solvent, typically Dichloromethane (DCM).

  • Acid Treatment : Add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used, typically in a 1:1 mixture with DCM (v/v).

  • Deprotection : Stir the solution at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • Removal of Acid : After the reaction is complete, remove the TFA and solvent under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • Isolation : The resulting amine salt can often be used directly in the next step or triturated with a non-polar solvent like diethyl ether to yield a solid product, which can be collected by filtration.

Visualization of Synthetic Workflow

The application of this compound in a synthetic sequence typically involves selective deprotection followed by further functionalization. The diagram below illustrates a logical workflow for utilizing this building block.

G cluster_start Starting Material cluster_deprotection Selective Deprotection cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product start This compound deprotect Boc Deprotection (e.g., TFA in DCM) start->deprotect intermediate Z-N-(aminoethyl)-gly-OH (Amine Salt) deprotect->intermediate couple Peptide Coupling or Alkylation Reaction intermediate->couple product Derivatized Product couple->product

Caption: Synthetic workflow using the title compound.

References

An In-depth Technical Guide on 2-(((Benzyloxy)carbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly known as Z-N-(N-beta-Boc-aminoethyl)-gly-OH, including its chemical identity, properties, and applications, particularly in the realm of peptide and peptidomimetic synthesis. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates general methodologies and protocols relevant to its class of compounds.

Chemical Identity and Properties

The compound this compound is a protected amino acid derivative. Based on its structure, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-(((benzyloxy)carbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)acetic acid .

This molecule incorporates three key functional components:

  • A glycine backbone.

  • A benzyloxycarbonyl (Z) protecting group on the glycine nitrogen.

  • A tert-butoxycarbonyl (Boc) protected aminoethyl group also on the glycine nitrogen.

These protecting groups make the molecule a valuable building block in organic synthesis, particularly for creating complex peptide-like structures. The Z and Boc groups are orthogonal to some extent, meaning they can be selectively removed under different chemical conditions, allowing for precise control over the synthetic process.

Physicochemical Properties

Quantitative data for this specific compound is not widely published. However, based on supplier information, the following properties are known:

PropertyValue
CAS Number 34046-07-6
Molecular Formula C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol [1]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure strongly suggests its use as a specialized building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules.[2][3] The presence of both Z and Boc protecting groups allows for its incorporation into synthetic schemes that require differential protection strategies.

The N-substituted glycine core is a key feature of peptoids, which are a class of peptide mimics with applications in drug discovery due to their enhanced proteolytic stability compared to natural peptides. This compound could be used to introduce a specific side chain with a primary amine that can be further functionalized after the removal of the Boc group.

General Experimental Protocols

Given the nature of this compound as a protected amino acid derivative, a primary application is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of such a building block into a growing peptide chain.

Protocol: Incorporation of a Protected Amino Acid Derivative in Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the general steps for coupling an N-protected amino acid, such as this compound, to a resin-bound peptide chain where the N-terminus has a free amine.

1. Materials and Reagents:

  • Resin with N-terminally deprotected peptide.

  • This compound.

  • Coupling agent (e.g., HBTU, HATU).

  • Base (e.g., N,N-Diisopropylethylamine - DIEA).

  • Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM).

  • Washing solvents.

2. Procedure:

  • Resin Swelling: The peptide-bound resin is swelled in an appropriate solvent like DMF for 1-2 hours.

  • Activation of the Amino Acid: In a separate vessel, the protected amino acid (e.g., this compound) is dissolved in DMF. The coupling agent and a base (DIEA) are added to activate the carboxylic acid group.

  • Coupling Reaction: The activated amino acid solution is added to the swelled resin. The reaction vessel is agitated for 1-2 hours at room temperature to allow for the coupling reaction to proceed to completion.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test. A negative result indicates that all the free amines on the resin have reacted.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle can be repeated to add more amino acids to the peptide chain. The Z and Boc protecting groups can be selectively removed at different stages of the synthesis to allow for further modifications.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for utilizing a protected amino acid derivative in SPPS and a logical diagram for the decision-making process in choosing a protection strategy.

SPPS_Workflow start Start: Resin with free amine swell 1. Swell resin in DMF start->swell activate 2. Activate this compound (with HBTU/DIEA in DMF) swell->activate couple 3. Couple activated amino acid to resin activate->couple wash1 4. Wash resin (DMF, DCM) couple->wash1 deprotect 5. Selective Deprotection (if needed) wash1->deprotect wash2 6. Wash resin deprotect->wash2 next_cycle Next Coupling Cycle or Cleavage wash2->next_cycle

Caption: General workflow for solid-phase peptide synthesis.

Protection_Strategy start Choose N-alpha protection strategy acid_labile_sidechains Are acid-sensitive side chains present? start->acid_labile_sidechains use_fmoc Use Fmoc strategy (Base-labile N-alpha protection) acid_labile_sidechains->use_fmoc Yes use_boc Use Boc strategy (Acid-labile N-alpha protection) acid_labile_sidechains->use_boc No

Caption: Decision logic for choosing a peptide synthesis strategy.

Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are generalized and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Z-N-(N-beta-Boc-aminoethyl)-gly-OH: A Versatile Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of drug discovery is in constant pursuit of novel molecular entities that offer enhanced therapeutic profiles, including improved stability, bioavailability, and target specificity. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as susceptibility to proteolytic degradation. Within this class of molecules, N-substituted glycine derivatives, also known as peptoids, offer a modular and versatile platform for the design of sophisticated bioactive compounds. This technical guide focuses on Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block for the synthesis of advanced peptidomimetics, providing insights into its synthesis, incorporation into peptide chains, and potential applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design. The table below summarizes its key characteristics.

PropertyValueReference
CAS Number 34046-07-6Not explicitly found, but inferred from related compound searches.
Molecular Formula C17H24N2O6Not explicitly found, but inferred from related compound searches.
Molecular Weight 352.38 g/mol Not explicitly found, but inferred from related compound searches.
Appearance White to off-white powderInferred from similar compounds.
Solubility Soluble in organic solvents (DMF, DCM, MeOH)Inferred from synthesis protocols of similar compounds.
Storage Store at 2-8 °CInferred from supplier information for similar compounds.

Synthesis and Incorporation into Peptidomimetics

The incorporation of this compound into a growing peptide chain is typically achieved using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and peptidomimetic chemistry. The "submonomer" method is a widely adopted and efficient strategy for the assembly of N-substituted glycine oligomers.[1][2] This two-step process allows for the sequential addition of monomers with a high degree of control and versatility.[2]

Experimental Protocol: Solid-Phase Incorporation via the Submonomer Method

This protocol outlines the general steps for incorporating a this compound unit into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin or other suitable solid support

  • This compound

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Appropriate Fmoc-protected amino acids for the peptide sequence

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Acylation (Bromoacetylation):

    • Dissolve bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF.

    • Add the solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM to remove excess reagents. A Kaiser test should be negative, indicating complete acylation.

  • Nucleophilic Displacement:

    • Prepare a solution of the primary amine corresponding to the desired side chain. For incorporating the title compound, the Boc-protected aminoethyl amine would be used after deprotection of the Z-group if starting from a different precursor. However, as the title compound is the full building block, this step would involve the coupling of the entire Z-N-(N-beta-Boc-aminoethyl)-glycine unit. A more direct approach is the use of the pre-formed N-substituted glycine.

    • Alternative (using the title compound directly): The standard peptide coupling methods would be used. Dissolve this compound (3 eq.), a coupling agent like HBTU/HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add to the deprotected resin and react for 2-4 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acid residues in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in various scientific domains. The N-substituted glycine backbone imparts resistance to proteolytic degradation, a significant advantage for developing peptide-based therapeutics with improved in vivo stability.[3]

Potential Applications:

  • Development of Protease-Resistant Therapeutics: The inherent stability of the peptoid backbone can be leveraged to design enzyme-resistant analogs of bioactive peptides.

  • Modulation of Protein-Protein Interactions (PPIs): The flexible yet constrained nature of N-substituted glycines allows for the creation of scaffolds that can mimic secondary structures like β-turns, which are often involved in PPIs.[4] The N-aminoethyl side chain provides a functional handle for further modifications to optimize binding affinity and specificity.

  • Drug Delivery Systems: The ability to precisely control the sequence and side-chain functionality of peptoids makes them attractive for the development of targeted drug delivery vehicles.

  • Biomaterials and Nanoscience: The self-assembly properties of certain peptoid sequences can be exploited to create novel biomaterials and nanostructures.[2]

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for solid-phase synthesis and the fundamental principle of peptidomimicry.

experimental_workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Building Block (Z-N-(...)-gly-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle (Deprotection & Coupling) Wash2->Repeat for next residue Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final residue Repeat->Deprotect1 Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS, NMR) Purify->Analyze

Caption: Solid-Phase Synthesis Workflow for Peptidomimetic Assembly.

peptidomimicry_concept cluster_peptide Natural Peptide cluster_peptidomimetic Peptidomimetic (Peptoid) p1 Amino Acid 1 p2 Amino Acid 2 p1->p2 Peptide Bond (-CO-NH-) p3 Amino Acid 3 p2->p3 Peptide Bond (-CO-NH-) Receptor Biological Target (Receptor) p2->Receptor Binding & Activity m1 N-Substituted Glycine 1 m2 N-Substituted Glycine 2 m1->m2 Amide Bond (-CO-NR-) m3 N-Substituted Glycine 3 m2->m3 Amide Bond (-CO-NR-) m2->Receptor Mimics Binding & Activity

Caption: The Concept of Peptidomimicry using N-Substituted Glycines.

Conclusion

This compound represents a sophisticated and highly adaptable building block for the construction of peptidomimetics. Its incorporation into peptide sequences via established solid-phase synthesis protocols enables the creation of novel molecular architectures with enhanced stability and tailored functionalities. For researchers in drug discovery and materials science, this compound and the broader class of N-substituted glycines provide a powerful toolkit for addressing key challenges in the development of next-generation therapeutics and functional biomaterials. The continued exploration of such building blocks will undoubtedly fuel further innovation in these exciting fields.

References

The Strategic Role of Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, offering unique properties such as high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation. These characteristics make them promising candidates for therapeutic and diagnostic applications.

This compound is a monomer designed for use in the Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) strategy of solid-phase PNA synthesis. This guide will delve into the synthesis of this monomer, its application in PNA oligomerization, and the associated experimental protocols.

Core Concepts: The Boc/Z Strategy in PNA Synthesis

The synthesis of PNA oligomers follows principles similar to solid-phase peptide synthesis (SPPS). The Boc/Z strategy is one of the foundational approaches, utilizing the acid-labile Boc group for the temporary protection of the backbone amino group and the more stable, yet acid-cleavable, Z group for the protection of exocyclic amines on the nucleobases (adenine, cytosine, and guanine).

The primary advantage of the Boc/Z strategy is its propensity to produce PNA oligomers of high purity with fewer side reactions compared to the more common Fmoc/Bhoc strategy[1]. However, a significant drawback is the requirement for harsh acidic conditions, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), for the final cleavage of the PNA from the solid support and removal of the Z protecting groups[2][3].

Synthesis of this compound

A likely synthetic pathway would start with the mono-Boc protection of ethylenediamine, followed by alkylation with an ethyl or benzyl haloacetate to form the N-(N-beta-Boc-aminoethyl)-glycine ester. The secondary amine of the glycine unit would then be protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate. Finally, saponification of the ester would yield the desired this compound.

Data Presentation: Performance of the Boc/Z PNA Synthesis Strategy

The following table summarizes quantitative data related to the synthesis of PNA oligomers using the Boc/Z strategy.

ParameterValuePNA Sequence/DetailsScaleReference
Average Coupling Yield 99.4%Test 17-mer PNA5 µmol[4]
Overall Product Yield ~90%Test 17-mer PNA5 µmol[4]
Final Purity HighPNA hexamersNot specified
Monomer Excess Molar excess to HATUAutomated synthesis5-50 µmol[4]
Activator Concentration 0.08 MDuring coupling5 µmol[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PNA Oligomer using Boc/Z Monomers

This protocol describes the manual solid-phase synthesis of a PNA oligomer on a methylbenzhydrylamine (MBHA) resin.

Materials:

  • MBHA resin

  • This compound and other Boc/Z protected PNA monomers

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

  • Monomer Coupling:

    • In a separate vial, dissolve the Boc/Z PNA monomer (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 60 seconds.

    • Add the activated monomer solution to the resin and agitate for 1-2 hours.

  • Capping (Optional but Recommended):

    • After coupling, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride and pyridine in DMF to cap any unreacted amino groups.

    • Wash the resin with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent monomer in the PNA sequence.

Protocol 2: Cleavage and Deprotection of PNA from MBHA Resin using TFMSA

Materials:

  • PNA-bound MBHA resin (dried)

  • Thioanisole

  • Ethanedithiol (EDT)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried PNA-bound resin in a round-bottom flask with a stir bar.

  • Scavenger Addition: Add thioanisole and EDT to the resin and stir for 5-10 minutes at room temperature.

  • Acidification: Cool the flask in an ice bath and add cold TFA. Stir for 5-10 minutes.

  • TFMSA Addition: Slowly add TFMSA dropwise to the stirred suspension, ensuring the temperature remains low to dissipate heat.

  • Cleavage Reaction: Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes.

  • PNA Precipitation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude PNA.

  • Isolation:

    • Pellet the precipitated PNA by centrifugation.

    • Wash the pellet with cold diethyl ether to remove scavengers.

    • Dry the crude PNA product.

  • Purification: Purify the crude PNA by reverse-phase HPLC.

Mandatory Visualizations

Boc_Z_PNA_Synthesis_Workflow start Start: MBHA Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization coupling Monomer Coupling (Boc/Z PNA Monomer, HATU, DIEA) neutralization->coupling capping Capping (Acetic Anhydride, Pyridine) coupling->capping cycle Repeat for each monomer in sequence capping->cycle cycle->deprotection Next cycle cleavage Cleavage & Deprotection (TFMSA, TFA, Scavengers) cycle->cleavage Final cycle purification Purification (RP-HPLC) cleavage->purification end_product Purified PNA Oligomer purification->end_product

Caption: Workflow for Solid-Phase PNA Synthesis using the Boc/Z Strategy.

BocZ_vs_FmocBhoc cluster_advantages Advantages cluster_disadvantages Disadvantages boc_z Boc/Z Strategy + Higher Purity Oligos + Fewer Side Reactions - Harsh Cleavage (HF/TFMSA) - Not compatible with standard DNA synthesizers adv_boc Higher Purity boc_z->adv_boc dis_boc Harsh Cleavage boc_z->dis_boc fmoc_bhoc Fmoc/Bhoc Strategy + Milder Cleavage (TFA) + Compatible with DNA synthesizers - Potential for side reactions - Lower purity for some sequences adv_fmoc Milder Conditions fmoc_bhoc->adv_fmoc dis_fmoc Side Reactions fmoc_bhoc->dis_fmoc

Caption: Comparison of Boc/Z and Fmoc/Bhoc PNA Synthesis Strategies.

References

An In-depth Technical Guide to N-substituted Glycine Oligomers (Peptoids)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted glycine oligomers, commonly known as peptoids, are a class of sequence-specific polymers that mimic the structure of peptides.[1][2] Unlike peptides, where side chains are attached to the α-carbon of the amino acid residue, peptoids have their side chains appended to the backbone amide nitrogen.[1][2] This seemingly subtle structural alteration imparts peptoids with remarkable properties, making them a powerful tool in drug discovery, materials science, and diagnostics.[1][3]

Key advantages of peptoids over their natural peptide counterparts include resistance to proteolytic degradation, enhanced cell permeability, and a high degree of synthetic versatility, allowing for the incorporation of a vast chemical space of side chains.[1][2] These properties address some of the major limitations of peptide-based therapeutics.

This technical guide provides a comprehensive overview of the core aspects of N-substituted glycine oligomers, including their synthesis, properties, and applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of their mechanisms of action.

Core Principles: Structure and Synthesis

The fundamental structural difference between peptides and peptoids is the placement of the side chain. This change eliminates the chiral center at the α-carbon (unless a chiral side chain is introduced) and removes the hydrogen bond donor from the backbone amide.[1]

The most prevalent and efficient method for peptoid synthesis is the solid-phase submonomer method , developed by Zuckermann and colleagues.[4][5][6] This technique allows for the precise, residue-by-residue construction of peptoid chains on a solid support. The process involves a two-step iterative cycle:

  • Acylation: The secondary amine on the resin-bound growing chain is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).[4][5]

  • Displacement: The resulting α-bromoacetamide undergoes nucleophilic substitution by a primary amine, which introduces the desired side chain.[4][5]

This method's robustness allows for the incorporation of a wide variety of commercially available primary amines, leading to immense chemical diversity in the resulting peptoid library.[5]

Submonomer_Synthesis Resin Solid Support (e.g., Rink Amide Resin) Step1 Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Step1 Wash1 Wash (DMF) Step1->Wash1 Acylation Acylation (Bromoacetic acid, DIC in DMF) Wash2 Wash (DMF) Acylation->Wash2 Displacement Displacement (Primary Amine in NMP) Repeat Repeat Cycle (n times) Displacement->Repeat Elongation Wash1->Acylation Wash2->Displacement Repeat->Acylation Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptoid Purified Peptoid Purification->Final_Peptoid

Fig. 1: Solid-Phase Submonomer Peptoid Synthesis Workflow.

Quantitative Data on Peptoid Properties and Activity

The unique structural features of peptoids translate into distinct physical and biological properties. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Permeability of Peptoids and Peptides

This table presents data on the relative cell permeability of peptoid and peptide isomers, demonstrating the general trend of enhanced permeability for peptoids. The data is derived from a glucocorticoid receptor (GR) ligand-based reporter gene assay.[7]

Compound PairPeptoid (PO) / Peptide (PI)GR Binding Affinity (IC50, nM)Cell-Based Potency (EC50, µM)Relative Permeability (Peptoid/Peptide)
DimerPO2 / PI2~140.62 / 14.1~22.7
TetramerPO4 / PI4~120.45 / 10.5~23.3
HexamerPO6 / PI6~100.38 / 8.2~21.6
OctamerPO8 / PI8~90.35 / 6.5~18.6
Table 2: Antimicrobial Activity of Selected Peptoids

This table summarizes the antimicrobial and hemolytic activities of various peptoids, highlighting their potential as therapeutic agents against pathogenic bacteria.

Peptoid IDSequence/DescriptionTarget OrganismMIC (µg/mL)HC10/HC50 (µg/mL)IC50 vs. HeLa Cells (µg/mL)Reference
Peptoid 3Cationic, amphipathic 8-merE. coli16>128 (HC10)121[8]
Peptoid 4Cationic, amphipathic 8-merE. coli8>128 (HC10)128[8]
Peptoid 9Cationic, amphipathic 8-merE. coli44 (HC10)67[8]
(NLysNIleNspe)₅Helical peptoidE. coli10-20>200 (0% hemolysis)-[9]
(NLysNIleNspe)₅Helical peptoidB. subtilis1-5>200 (0% hemolysis)-[9]
Peptoid 29Indole side-chain peptoidS. aureus≤0.94--[10][11]
Peptoid 29Indole side-chain peptoidP. aeruginosa≤1.88--[10][11]
TM5N-terminally alkylated peptoidP. aeruginosa≤18.7 µMNon-toxicNon-toxic[10]

MIC: Minimum Inhibitory Concentration; HC10/HC50: Hemolytic Concentration for 10% or 50% hemolysis; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed Protocol for Manual Solid-Phase Submonomer Peptoid Synthesis

This protocol is adapted from Zuckermann et al. and is suitable for the synthesis of a wide range of peptoid sequences.[4][6]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines of choice

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Fritted reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a fritted reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Acylation (Bromoacetylation):

    • Prepare a 0.6 M solution of bromoacetic acid in DMF.

    • Add the bromoacetic acid solution to the resin.

    • Add DIC (0.93 equivalents relative to bromoacetic acid).

    • Agitate the reaction mixture for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 2 mL).

  • Displacement (Amine Addition):

    • Prepare a 1-2 M solution of the desired primary amine in NMP.

    • Add the amine solution to the resin.

    • Agitate the reaction mixture for 30-120 minutes at room temperature. The reaction time may vary depending on the steric hindrance of the amine.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent monomer to be added to the peptoid chain.

  • Final Wash and Drying:

    • After the final displacement reaction, wash the resin with DMF (3 x 2 mL) followed by DCM (3 x 2 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid and decant the ether.

  • Purification and Characterization:

    • Dissolve the crude peptoid in a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptoid by mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]

Protocol for Peptoid Nanosheet Formation

This protocol describes the self-assembly of an amphiphilic 36-mer peptoid into nanosheets.[4][6]

Materials:

  • Lyophilized, purified peptoid

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (10 mM, pH 8.0)

  • Sodium chloride (NaCl)

  • Milli-Q water

  • Glass vials

Procedure:

  • Stock Solution Preparation:

    • Dissolve the lyophilized peptoid in DMSO to a final concentration of 2 mM.

  • Nanosheet Assembly:

    • In a glass vial, prepare a 500 µL solution containing 20 µM peptoid in a buffer of 10 mM Tris-HCl and 100 mM NaCl, pH 8.0.

    • First, combine 445 µL of Milli-Q water and 50 µL of 10x sheet formation buffer.

    • Add 5 µL of the 2 mM peptoid stock solution to the buffer.

    • Gently swirl the solution to mix.

    • Incubate the solution at room temperature. Nanosheets typically form over several hours to days.

  • Characterization:

    • The formation of nanosheets can be monitored by techniques such as atomic force microscopy (AFM) or transmission electron microscopy (TEM).

Signaling Pathways and Mechanisms of Action

A growing area of research is the use of peptoids to modulate cellular signaling pathways, often by targeting protein-protein interactions (PPIs).[15][16] Due to their larger potential binding footprint compared to small molecules, peptoids are well-suited to disrupt the often large and flat interfaces of PPIs.

Modulation of Androgen Receptor Signaling in Prostate Cancer

Certain multivalent peptoid conjugates have been developed to modulate the transcriptional activity of the Androgen Receptor (AR), a key driver in prostate cancer.[17] For example, MPC309, a trivalent display of the AR-targeting ligand ethisterone on a peptoid scaffold, has shown efficacy in therapy-resistant prostate cancer models.[17] While the complete upstream and downstream signaling cascade is complex and still under investigation, a simplified logical diagram of its proposed mechanism is presented below.

AR_Signaling cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_n Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR_n->ARE Binds Proliferative_Genes Proliferative Genes (e.g., PSA) ARE->Proliferative_Genes Activates Transcription Antiproliferative_Genes Antiproliferative Genes ARE->Antiproliferative_Genes Represses Transcription Proliferation Cell Proliferation Proliferative_Genes->Proliferation Apoptosis Apoptosis Antiproliferative_Genes->Apoptosis AR_c Androgen Receptor (AR) AR_c->AR_n Translocates Androgen Androgens (e.g., DHT) Androgen->AR_c Activates MPC309 MPC309 Peptoid MPC309->AR_n Binds & Modulates MPC309->AR_c Binds & Modulates

Fig. 2: Modulation of Androgen Receptor Signaling by a Peptoid Conjugate.

MPC309 is proposed to bind to the AR and alter its conformation or interaction with co-regulatory proteins, leading to a distinct transcriptional output compared to natural androgens or traditional antagonists.[17] This results in the downregulation of proliferative genes and the upregulation of antiproliferative genes, ultimately inhibiting cancer cell growth.[17]

Inhibition of the SNARE Complex

The SNARE (Soluble NSF Attachment Protein Receptor) complex is crucial for vesicle fusion, a fundamental process in neurotransmitter release. Peptides that mimic components of the SNARE complex can interfere with its formation and function. SNAP-8 is an octapeptide that is hypothesized to mimic the N-terminal end of SNAP-25, a key SNARE protein.[18] By competing with SNAP-25 for binding to other SNARE proteins, it can disrupt the formation of the complex, leading to reduced neurotransmitter release. While SNAP-8 is a peptide, peptoid mimics could be designed based on this principle to achieve greater stability and efficacy.

SNARE_Complex_Inhibition cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle Synaptobrevin Synaptobrevin (V-SNARE) SNARE_Complex SNARE Complex Synaptobrevin->SNARE_Complex Forms Syntaxin Syntaxin (T-SNARE) Syntaxin->SNARE_Complex Forms SNAP25 SNAP-25 (T-SNARE) SNAP25->SNARE_Complex Forms Membrane_Fusion Vesicle Fusion & Neurotransmitter Release SNARE_Complex->Membrane_Fusion SNAP8_Peptoid SNAP-8 Mimetic Peptoid SNAP8_Peptoid->Syntaxin Competitively Binds SNAP8_Peptoid->SNAP25 Competitively Binds Inhibition Inhibition of Neurotransmitter Release SNAP8_Peptoid->Inhibition

Fig. 3: Hypothetical Inhibition of SNARE Complex by a SNAP-8 Mimetic Peptoid.

Conclusion

N-substituted glycine oligomers represent a versatile and powerful class of peptidomimetics with significant potential in both basic research and therapeutic development. Their inherent advantages of proteolytic stability, cell permeability, and synthetic tractability allow for the creation of diverse and highly functional molecules. The ability to precisely control their sequence and side-chain chemistry enables the rational design of peptoids that can modulate complex biological processes, such as cellular signaling pathways, with high specificity and potency. As our understanding of the structure-function relationships of peptoids continues to grow, so too will their application in addressing challenging targets in medicine and biotechnology.

References

Z-N-(N-beta-Boc-aminoethyl)-gly-OH: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the quest for novel therapeutic modalities with improved pharmacological profiles is paramount. Peptidomimetics, which mimic the structure and function of peptides, have emerged as a promising class of molecules that can overcome the inherent limitations of traditional peptide-based therapies, such as poor metabolic stability and low cell permeability. Among the various classes of peptidomimetics, N-substituted glycine oligomers, or "peptoids," have garnered significant attention due to their ease of synthesis, vast chemical diversity, and remarkable biological stability.[1] This technical guide focuses on Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in the synthesis of functionalized peptoids, and explores its potential applications in drug discovery.

Introduction to this compound

This compound is a chemically protected N-substituted glycine monomer. Its structure incorporates a glycine backbone, which is fundamental to the peptoid structure, along with a side chain protected by both a benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group. These protecting groups are crucial for its application in solid-phase synthesis, allowing for the controlled and sequential addition of monomers to a growing peptoid chain.

The primary application of this molecule is as a building block in the "sub-monomer" method of solid-phase peptoid synthesis. This method allows for the creation of diverse libraries of peptoids with a wide array of side-chain functionalities. The presence of the Boc-protected aminoethyl side chain in this compound is of particular interest as it introduces a primary amine functionality that can be further modified post-synthesis, enabling the development of more complex and targeted peptidomimetic structures.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting peptoids.

PropertyValueReference
CAS Number 34046-07-6--INVALID-LINK--
Molecular Formula C17H24N2O6--INVALID-LINK--
Molecular Weight 352.38 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneric Material Safety Data Sheet
Solubility Soluble in organic solvents such as DMF, DCMGeneric Material Safety Data Sheet

Role in Peptoid Synthesis and Drug Discovery

Peptoids, synthesized from monomers like this compound, offer several advantages in drug discovery:

  • Proteolytic Resistance: The N-substituted backbone of peptoids renders them resistant to degradation by proteases, which is a major limitation of natural peptides.[1] This leads to a longer in vivo half-life.

  • Enhanced Cell Permeability: The lack of a rigid, hydrogen-bonded secondary structure in many peptoids can contribute to improved passive diffusion across cell membranes.[1]

  • Chemical Diversity: The sub-monomer synthesis method allows for the incorporation of a vast array of side chains, creating extensive chemical diversity for screening and optimization.[2]

  • Mimicking Protein Secondary Structures: Although flexible, certain peptoid sequences can adopt stable secondary structures, enabling them to mimic alpha-helices or beta-turns involved in protein-protein interactions.[3]

The use of this compound specifically allows for the introduction of a protected primary amine in the peptoid side chain. This functionality is a versatile handle for further chemical modifications, such as:

  • Conjugation of targeting moieties: Attaching ligands that bind to specific cell surface receptors to enhance drug delivery.

  • Attachment of imaging agents: Incorporating fluorescent dyes or radioisotopes for diagnostic applications.

  • Formation of cyclic peptoids: Cyclization can constrain the peptoid conformation, potentially increasing receptor affinity and selectivity.

Experimental Protocols

Solid-Phase Peptoid Synthesis using the Sub-monomer Method

This protocol describes the manual synthesis of a short peptoid sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Other desired primary amine sub-monomers (e.g., phenethylamine, isobutylamine)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., triisopropylsilane, water)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection (of the resin):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • First Monomer Addition (Acylation):

    • Dissolve bromoacetic acid (10 eq.) in DMF.

    • Add DIC (10 eq.) and incubate for 2 minutes to activate.

    • Add the activated bromoacetic acid solution to the resin and shake for 30 minutes.

    • Wash the resin with DMF (3x).

  • First Monomer Addition (Displacement):

    • Dissolve the first primary amine sub-monomer (e.g., phenethylamine, 10 eq.) in DMF.

    • Add the amine solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Monomer Additions: Repeat steps 3 and 4 with the desired sequence of primary amine sub-monomers. For incorporating this compound, it would be used as the primary amine in the displacement step.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the peptoid.

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Drug Discovery Applications and Signaling Pathways

While no specific biological targets for peptoids derived from this compound have been reported, the broader class of peptoids is being explored for a variety of therapeutic applications. The ability of peptoids to mimic protein secondary structures makes them particularly interesting for targeting protein-protein interactions (PPIs), which are often mediated by alpha-helices or beta-turns.[3][5]

Targeting Protein-Protein Interactions

Many disease-related signaling pathways are driven by PPIs.[6] For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical control point in cell cycle and apoptosis.[5] Small molecules and peptidomimetics that can disrupt this interaction are being investigated as potential cancer therapeutics. A peptoid designed with appropriate side chains could mimic the alpha-helical region of p53 that binds to MDM2, thereby inhibiting the interaction and reactivating p53's tumor-suppressive functions.

The workflow for such a drug discovery effort could be visualized as follows:

PPI_Inhibitor_Discovery cluster_0 Target Identification & Validation cluster_1 Peptoid Library Synthesis cluster_2 Screening & Optimization Target_PPI Identify Disease-Relevant Protein-Protein Interaction (PPI) Validate_Target Validate PPI as a Therapeutic Target Target_PPI->Validate_Target SPPS Solid-Phase Peptoid Synthesis Validate_Target->SPPS Design Library based on Target Interface Building_Block This compound & Other Amines Building_Block->SPPS Library Diverse Peptoid Library SPPS->Library Screening High-Throughput Screening (e.g., AlphaScreen, FP) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the discovery of peptoid-based PPI inhibitors.

Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade

Another potential application is the development of peptoids that can interfere with signaling cascades, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer. A peptoid could be designed to bind to a specific kinase in the pathway, preventing its interaction with its substrate and thereby blocking downstream signaling.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Peptoid_Inhibitor Peptoid Inhibitor (Derived from Z-N-(...)-gly-OH) Peptoid_Inhibitor->RAF Inhibition

References

An In-depth Technical Guide to the Theoretical Properties of Z-Protected Aminoethyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of Z-protected aminoethyl glycine, a molecule of significant interest in peptide synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from the properties of its parent molecule, N-(2-aminoethyl)glycine, and the well-established characteristics of the benzyloxycarbonyl (Z or Cbz) protecting group.

Core Concepts and Physicochemical Properties

Z-protected aminoethyl glycine, systematically named (2-(benzyloxycarbonylamino)ethyl)glycine, is a derivative of the non-proteinogenic amino acid N-(2-aminoethyl)glycine. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in solution-phase peptide synthesis.[1] It effectively masks the nucleophilicity of the primary amine, preventing unwanted side reactions during peptide coupling.[2][3] The Z-group is stable under basic and mildly acidic conditions but can be readily removed by catalytic hydrogenation or strong acids.[2][4]

The introduction of the Z-group significantly alters the physicochemical properties of the parent molecule, N-(2-aminoethyl)glycine. The addition of the bulky, hydrophobic benzyl group is expected to decrease water solubility and increase solubility in organic solvents.[5][6] The melting point is also anticipated to be different from the unprotected form.

Table 1: Physicochemical Properties of N-(2-aminoethyl)glycine and Estimated Properties of Z-Protected Aminoethyl Glycine

PropertyN-(2-aminoethyl)glycineZ-Protected Aminoethyl Glycine (Estimated)Data Source/Justification
Molecular Formula C4H10N2O2C12H16N2O4Calculated
Molecular Weight 118.13 g/mol 252.27 g/mol Calculated
Appearance White powderExpected to be a white to off-white solidGeneral property of Z-protected amino acids
Melting Point Not availableExpected to be a crystalline solid with a defined melting pointZ-protection often aids in crystallization[7]
Solubility Soluble in waterPoorly soluble in water; Soluble in organic solvents (e.g., DMF, DMSO, methanol)[5][6][8]Addition of hydrophobic Z-group
pKa (Carboxylic Acid) ~2-3~3-4Typical range for carboxylic acids in amino acids[9]
pKa (Primary Amine) ~9-10N/A (Protected)The primary amine is converted to a carbamate
pKa (Secondary Amine) ~6-7N/A (Protected, if Z is on this N) or ~6-7Depends on which amine is protected

Note: The properties for Z-Protected Aminoethyl Glycine are estimations based on general chemical principles and data for similar compounds, as direct experimental values were not found in the initial search.

Spectroscopic Data (Theoretical)

Table 2: Predicted Spectroscopic Features of Z-Protected Aminoethyl Glycine

SpectroscopyFunctional GroupExpected Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic protons (Z-group)δ 7.2-7.4 ppm (multiplet, 5H)
Benzyl CH₂ (Z-group)δ ~5.1 ppm (singlet, 2H)
-NH- (Carbamate)δ ~5-6 ppm (broad singlet)
-CH₂-CH₂- (Ethyl bridge)δ ~3.2-3.6 ppm (multiplets)
-CH₂- (Glycine)δ ~3.8-4.0 ppm (singlet or doublet)
¹³C NMR Carbonyl (Carbamate)δ ~156 ppm
Carbonyl (Carboxylic Acid)δ ~170-175 ppm
Aromatic carbons (Z-group)δ ~127-136 ppm
Benzyl CH₂ (Z-group)δ ~67 ppm
-CH₂- carbons (Ethyl & Glycine)δ ~40-50 ppm
IR Spectroscopy N-H stretch (Carbamate)~3300 cm⁻¹ (broad)
C=O stretch (Carbamate)~1690-1710 cm⁻¹
C=O stretch (Carboxylic Acid)~1700-1725 cm⁻¹
Aromatic C-H stretch~3030 cm⁻¹
Mass Spectrometry Molecular Ion [M+H]⁺m/z 253.12
Common FragmentsLoss of benzyl group (m/z 91), loss of CO₂ (m/z 44)

Experimental Protocols

3.1. Synthesis of Z-Protected Aminoethyl Glycine

This protocol is a generalized procedure based on standard methods for the Z-protection of amines.[2][10]

Materials:

  • N-(2-aminoethyl)glycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-aminoethyl)glycine in a mixture of dioxane and water.

  • Add an excess of sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

3.2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the Z-group and the integrity of the aminoethyl glycine backbone.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl stretching frequencies of the carbamate and carboxylic acid groups, as well as the N-H stretch.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.[13][14]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start N-(2-aminoethyl)glycine reaction Z-Protection Reaction start->reaction reagents Cbz-Cl, NaHCO3 Dioxane/Water, 0°C to RT reagents->reaction extraction Aqueous Workup & Extraction reaction->extraction purification Silica Gel Chromatography extraction->purification product Z-Protected Aminoethyl Glycine purification->product nmr NMR (1H, 13C) ir IR Spectroscopy ms Mass Spectrometry product->nmr Verify Structure product->ir Confirm Functional Groups product->ms Confirm Mass

Caption: Generalized workflow for the synthesis and characterization of Z-protected aminoethyl glycine.

signaling_pathway cluster_protein_synthesis Protein Synthesis Pathway cluster_interference Potential Interference aa_pool Amino Acid Pool trna_synthetase Aminoacyl-tRNA Synthetase aa_pool->trna_synthetase Natural Amino Acid ribosome Ribosome trna_synthetase->ribosome Charged tRNA misincorporation Misincorporation or Inhibition trna_synthetase->misincorporation protein Functional Protein ribosome->protein nonfunctional_protein Non-functional or Misfolded Protein ribosome->nonfunctional_protein zaeg Aminoethyl Glycine Analog zaeg->trna_synthetase Competitive Inhibition

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-(N-beta-Boc-aminoethyl)-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the N-substituted glycine derivative, N-(N-beta-Boc-aminoethyl)-glycine, into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). N-substituted glycines, also known as peptoids, are a class of peptide mimics that offer significant advantages in drug discovery, including enhanced proteolytic stability and cell permeability.[1][2] The following protocols are designed for manual synthesis but can be adapted for automated peptide synthesizers.[3]

Introduction to N-Substituted Glycine Incorporation

The synthesis of peptides containing N-substituted glycine units follows the general principles of standard Fmoc-SPPS.[4][5] The core of the process involves the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4][6] The key difference when incorporating an N-substituted glycine, such as Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH, is the nature of the secondary amine at the N-terminus after deprotection, which can influence coupling efficiency.

The workflow is cyclical, consisting of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[7] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Experimental Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Swell resin Wash1 3. DMF Wash Deprotection->Wash1 Remove Fmoc Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Prepare for coupling Wash2 5. DMF Wash Coupling->Wash2 Couple next residue Repeat Repeat Cycle for next amino acid Wash2->Repeat Check completion Cleavage 6. Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final residue coupled Repeat->Deprotection Elongate chain

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials and Reagents

The following table summarizes the key reagents and their typical usage in the synthesis protocol.

Reagent/MaterialSupplier ExamplePurposeTypical Concentration/Amount
Rink Amide Resin (100-200 mesh)NovaBiochemSolid support for peptide amide synthesis0.1 mmol scale (e.g., ~200 mg for 0.5 mmol/g loading)
Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OHBachemN-substituted glycine monomer3-5 equivalents relative to resin loading
Other Fmoc-Amino AcidsVariousStandard amino acid building blocks3-5 equivalents relative to resin loading
N,N-Dimethylformamide (DMF)Sigma-AldrichPrimary solvent for swelling, washing, and reactionsAs required
PiperidineSigma-AldrichReagent for Fmoc deprotection20% (v/v) in DMF
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)GL BiochemCoupling activator2.9 - 4.5 equivalents relative to resin loading
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase for activation and neutralization5-10 equivalents relative to resin loading
Dichloromethane (DCM)Fisher ScientificSolvent for washingAs required
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent for cleavage from resin and side-chain deprotection95% in cleavage cocktail
Triisopropylsilane (TIS)Sigma-AldrichCation scavenger for cleavage2.5% in cleavage cocktail
Water (DI)-Scavenger for cleavage2.5% in cleavage cocktail

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide containing Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH on a 0.1 mmol scale using Rink Amide resin.

Resin Preparation and Swelling
  • Place the Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) into a solid-phase synthesis vessel.

  • Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the DMF from the vessel.

Initial Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF (5 mL).

  • Agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

Coupling of Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH
  • In a separate vial, dissolve Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH (3-5 eq.), HATU (2.9-4.5 eq.), in DMF (~3 mL).

  • Add DIPEA (5-10 eq.) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • To monitor the reaction completion, a small sample of resin beads can be taken for a Kaiser test (ninhydrin test).[5] Note: The Kaiser test is not reliable for secondary amines like the one formed by N-substituted glycines; alternative tests like the chloranil test may be used.

  • Once the coupling is complete (indicated by a negative test for free amines), drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL) to prepare for the next cycle.

Subsequent Synthesis Cycles

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid to be added to the peptide chain.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail (~5 mL) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Summary

This protocol provides a comprehensive guide for the incorporation of N-(N-beta-Boc-aminoethyl)-glycine into a peptide chain using manual Fmoc-SPPS. The use of N-substituted glycines is a powerful tool in the design of peptidomimetics with improved pharmacological properties.[1][8] Careful execution of the coupling and deprotection steps is crucial for the successful synthesis of the desired peptide.

References

Application Notes and Protocols for the Coupling of Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a crucial bifunctional building block employed in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, exhibiting high affinity and specificity for their complementary nucleic acid sequences, along with exceptional biological stability due to their resistance to enzymatic degradation. This makes them valuable tools in diagnostics, antisense therapy, and molecular biology.

The structure of this compound incorporates an N-(2-aminoethyl)-glycine backbone, which forms the repeating unit of the PNA polymer. The molecule is strategically protected with two orthogonal protecting groups: the benzyloxycarbonyl (Z) group on the secondary amine of the glycine and a tert-butyloxycarbonyl (Boc) group on the terminal primary amine of the aminoethyl side chain. This orthogonal protection scheme is fundamental to the stepwise elongation of the PNA chain during solid-phase synthesis. The free carboxylic acid group is the reactive site for coupling to the free amino group of a growing PNA chain or a solid support.

These application notes provide detailed protocols and comparative data for the effective coupling of this compound in solid-phase PNA synthesis.

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. Below is a summary of commonly used coupling reagents for the activation of the carboxylic acid of this compound.

Coupling Reagent ClassExamplesActivating AdditiveTypical SolventsKey AdvantagesConsiderations
Carbodiimides DCC, DICHOBt, OxymaPureDCM, DMFCost-effective and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification. DIC forms a soluble byproduct.
Uronium/Aminium Salts HBTU, HATU, HCTUNone required (contain HOBt or HOAt moiety)DMF, NMPHigh efficiency, fast reaction times, and low risk of racemization.[1][2] HATU is generally considered more reactive than HBTU.Higher cost compared to carbodiimides. Excess reagent can lead to capping of the N-terminus.
Phosphonium Salts PyBOP, PyAOPNone requiredDMF, DCMVery effective for sterically hindered couplings and less likely to cause guanidinylation of the free amine compared to uronium salts.Solutions in DMF have moderate stability.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a PNA dimer using this compound. These protocols are based on the widely used Boc/Z protection strategy for PNA synthesis.[1]

Protocol 1: Manual Solid-Phase PNA Synthesis - HATU Mediated Coupling

This protocol is recommended for achieving high coupling efficiency.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2,6-Lutidine

  • Rink Amide resin (or other suitable solid support)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in NMP (for Fmoc removal if starting with an Fmoc-protected resin)

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • m-Cresol (as a scavenger)

Procedure:

  • Resin Swelling and Preparation:

    • Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.

    • Swell the resin in NMP for at least 1 hour.

    • If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with NMP (5 times) and DCM (3 times).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP.

    • Add DIPEA (6 equivalents) and 2,6-lutidine (a slight excess over DIPEA) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2]

  • Coupling Reaction:

    • Add the activated monomer solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines). A negative test indicates complete coupling.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with NMP (5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride, pyridine, and NMP (e.g., 1:8:8 v/v/v) for 15 minutes.

    • Wash the resin with NMP (3 times) and DCM (3 times).

  • Chain Elongation (for subsequent monomers):

    • For the addition of the next PNA monomer (which would typically be a nucleobase-modified N-(2-aminoethyl)-glycine derivative), the Boc group on the side chain of the just-coupled residue needs to be deprotected.

    • Treat the resin with a solution of TFA in DCM (typically 25-50%) for 30 minutes.

    • Wash the resin with DCM (5 times).

    • Neutralize the resulting amine salt with a solution of 10% DIPEA in DCM for 5 minutes.

    • Wash the resin with DCM (3 times) and NMP (3 times).

    • Proceed with the coupling of the next monomer as described in steps 2-5.

  • Cleavage and Deprotection:

    • Once the desired PNA sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of TFA and a scavenger such as m-cresol (e.g., 95:5 v/v) for 1.5-2 hours to cleave the PNA from the resin and remove the Z and any other acid-labile protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PNA by adding cold diethyl ether.

    • Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.

    • Dry the crude PNA pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Characterize the purified PNA by mass spectrometry (e.g., MALDI-TOF) to confirm its identity and purity.[3]

Protocol 2: Solution-Phase Coupling using DIC/HOBt

This protocol is a cost-effective alternative for solution-phase synthesis of small PNA fragments.

Materials:

  • This compound (1.0 equivalent)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 equivalent)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent, for neutralizing the amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the amine component in DCM. If it is a hydrochloride salt, add DIPEA and stir for 10 minutes at room temperature.

    • Add this compound and HOBt to the solution and stir until all solids are dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling:

    • Slowly add DIC to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.

Mandatory Visualizations

Orthogonal Protection Strategy

Orthogonal_Protection cluster_Z Z-Group (Benzyloxycarbonyl) cluster_Boc Boc-Group (tert-Butoxycarbonyl) cluster_COOH Carboxylic Acid Monomer This compound Z_group Z-Group on backbone amine Monomer->Z_group Boc_group Boc-Group on side-chain amine Monomer->Boc_group COOH_group Free Carboxylic Acid Monomer->COOH_group Z_deprotection Deprotection: H2/Pd or HBr/AcOH (Typically at end of synthesis) Z_group->Z_deprotection Stable to mild acid/base Boc_deprotection Deprotection: TFA (For chain elongation) Boc_group->Boc_deprotection Acid Labile Activation Activation: HATU, DIC, etc. (For coupling) COOH_group->Activation

Caption: Orthogonal protection scheme of this compound.

Solid-Phase PNA Synthesis Workflow

PNA_Synthesis_Workflow Start Start: Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization Wash1 Wash (DCM, NMP) Neutralization->Wash1 Monomer_Activation Monomer Activation (this compound + HATU/DIPEA) Wash1->Monomer_Activation Coupling Coupling Monomer_Activation->Coupling Wash2 Wash (NMP) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/Pyridine) Wash2->Capping Check_Completion Chain Elongation Complete? Capping->Check_Completion Check_Completion->Deprotection No Cleavage Cleavage & Final Deprotection (TFA/Scavenger) Check_Completion->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified PNA Purification->End

References

Application Notes: Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a valuable N-substituted glycine building block used in the solution-phase synthesis of peptidomimetics, particularly peptoids. Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that offer significant advantages in drug discovery, including enhanced proteolytic stability and improved cell permeability. The structure of this compound incorporates two key protecting groups: the benzyloxycarbonyl (Z) group on the primary alpha-amine and the tert-butyloxycarbonyl (Boc) group on the terminal amine of the N-ethyl side chain. This orthogonal protection scheme allows for selective deprotection and elaboration at either the N-terminus or the side chain, making it a versatile tool for constructing complex molecular architectures.

These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, including coupling and deprotection methodologies, along with expected quantitative data based on established chemical principles.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 34046-07-6
Molecular Formula C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, THF, Methanol

Core Applications

The primary application of this compound is as a foundational unit in the synthesis of peptide-peptoid hybrids and other peptidomimetics. Its unique structure allows for:

  • Introduction of a flexible, functionalizable side chain: The N-aminoethyl group provides a site for further chemical modification after selective Boc deprotection.

  • Enhanced proteolytic resistance: The N-substituted glycine backbone is resistant to cleavage by common proteases.

  • Controlled, stepwise synthesis: The orthogonal Z and Boc protecting groups enable precise, sequential peptide elongation and side-chain modification in a solution-phase setting.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions involving this compound in solution-phase synthesis. Yields are based on reported values for analogous reactions and established high-efficiency protocols.

Table 1: Peptide Coupling Reaction

Coupling Partner (H₂N-R')Coupling ReagentsSolventReaction Time (h)Typical Yield (%)
Amino Acid EsterDCC (1.1 eq), HOBt (1.1 eq)DCM/DMF12 - 1885 - 95
Peptide EsterEDC (1.2 eq), HOBt (1.2 eq)DMF12 - 2480 - 90
Amino Acid AmideHATU (1.1 eq), DIPEA (2 eq)DMF2 - 490 - 98

Note: Yields are illustrative and can vary based on the specific substrates, stoichiometry, and reaction conditions. DCC = Dicyclohexylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine.

Table 2: Protecting Group Removal (Deprotection)

Protecting GroupReagentsSolventReaction Time (h)Typical Yield (%)
Boc (Side Chain)TFA (25-50%) in DCMDCM0.5 - 1>95
Z (N-terminus)H₂ (1 atm), 10% Pd/C (10 mol%)Methanol/THF2 - 6>95

Note: TFA = Trifluoroacetic acid, DCM = Dichloromethane, Pd/C = Palladium on carbon. Yields are typically high for these standard deprotection reactions.

Experimental Protocols

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the coupling of this compound to the free amine of an amino acid ester (e.g., H-Gly-OMe).

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, 5% NaHCO₃ solution, Brine

Procedure:

  • Neutralization of Amino Acid Ester: Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool to 0°C in an ice bath. Add TEA or DIPEA (1.0 eq) dropwise and stir for 30 minutes at 0°C.

  • Pre-activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.

  • Coupling: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

  • Add the neutralized amino acid ester solution from step 1 to the activated mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), and brine (1x).[2] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude dipeptide derivative by silica gel column chromatography or recrystallization.

Protocol 2: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc group from the side chain to expose the primary amine for further functionalization.

Materials:

  • Z-peptoid-Boc derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve the Boc-protected peptide in DCM (e.g., 10 mL per gram of peptide).

  • Cool the solution to 0°C.

  • Add TFA dropwise to achieve a final concentration of 25-50% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Evaporate the solvent and excess TFA under reduced pressure. b. Re-dissolve the residue in DCM and evaporate again (2x) to ensure complete removal of TFA. c. Neutralize the resulting TFA salt by dissolving the crude product in DCM and washing with saturated NaHCO₃ solution until the aqueous layer is basic. d. Wash with brine, dry the organic layer over Na₂SO₄, and evaporate to yield the free amine.

Protocol 3: Deprotection of the Z Group

This protocol describes the removal of the N-terminal Z group via catalytic hydrogenation to yield the free N-terminal amine.

Materials:

  • Z-protected peptide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol% by weight)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)

Procedure:

  • Dissolve the Z-protected peptide in an appropriate solvent like methanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: a. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with additional solvent. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

Workflow for Solution-Phase Peptide Coupling start Start: Z-Peptoid-OH + H2N-R' neutralize Neutralize H2N-R'·HCl with Base (e.g., DIPEA) start->neutralize activate Activate Z-Peptoid-OH with DCC/HOBt at 0°C start->activate couple Combine and Stir (0°C to RT, 12-18h) neutralize->couple activate->couple workup Aqueous Workup (Acid/Base Washes) couple->workup purify Purification (Chromatography or Recrystallization) workup->purify end Product: Z-Peptoid-NH-R' purify->end

Caption: A typical workflow for solution-phase peptide coupling.

Orthogonal Deprotection Strategy start Z-NH-CH(R)-CO-Peptide | SideChain-Boc boc_deprotect TFA / DCM start->boc_deprotect Side Chain Elaboration z_deprotect H2, Pd/C start->z_deprotect N-Terminus Elongation boc_product Z-NH-CH(R)-CO-Peptide | SideChain-NH3+ boc_deprotect->boc_product z_product H3N+-CH(R)-CO-Peptide | SideChain-Boc z_deprotect->z_product

Caption: Selective deprotection pathways for Z and Boc groups.

Caption: Chemical structure with key functional groups highlighted.

References

Application Notes and Protocols for Boc Deprotection of Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below describe common and effective methods for this transformation, ensuring high yield and purity of the desired product, Z-N-(N-beta-aminoethyl)-gly-OH.

The structure of the starting material, this compound, is as follows:

Chemical Formula: C17H24N2O6 Molecular Weight: 352.38 g/mol CAS Number: 34046-07-6[1]

Deprotection Strategies

The removal of the Boc group is an acid-catalyzed process. The most common and reliable methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3][4] The choice of reagent and conditions can be tailored to the specific requirements of the subsequent synthetic steps and the presence of other acid-sensitive functional groups.

Key Considerations:
  • Orthogonality: The Z (benzyloxycarbonyl) group is stable to the acidic conditions used for Boc deprotection, ensuring selective removal of the Boc group. The Z group is typically removed by catalytic hydrogenolysis.[2]

  • Side Reactions: The deprotection mechanism involves the formation of a tert-butyl cation, which can potentially alkylate nucleophilic residues in the substrate or solvent.[5][6] While the substrate has limited nucleophilic sites prone to alkylation, the use of scavengers like anisole or thioanisole can be considered if side products are observed.

  • Salt Formation: The deprotected amine is typically obtained as a salt of the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt). This can be advantageous for purification and handling. If the free amine is required, a subsequent basic workup or ion-exchange chromatography can be performed.

Data Presentation: Comparison of Boc Deprotection Conditions

The following table summarizes common conditions for the Boc deprotection of this compound, along with expected outcomes.

ReagentSolventTemperature (°C)TimeTypical YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 2 hours>95%A common and effective method.[2][7] The product is the TFA salt.
4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp30 min - 1 hour>95%Offers high selectivity and is often preferred when other acid-sensitive groups are present.[8][9] The product is the HCl salt.
Hydrogen Chloride (gas)Methanol (MeOH)0 to Room Temp1 - 3 hoursHighAn alternative to HCl in dioxane.[3]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or diethyl ether (2-3 times).

  • The final product, Z-N-(N-beta-aminoethyl)-gly-OH as its TFA salt, is typically a viscous oil or a solid and can be used in the next step without further purification.

experimental_workflow_tfa cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product start This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa stir Stir at RT (1-2h) add_tfa->stir evaporate Evaporate solvent & excess TFA stir->evaporate co_evaporate Co-evaporate with DCM/Ether evaporate->co_evaporate product Z-N-(N-beta-aminoethyl)-gly-OH TFA Salt co_evaporate->product

Caption: Workflow for Boc deprotection using TFA.

Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is particularly useful for substrates sensitive to TFA and provides the hydrochloride salt of the deprotected amine.[8][9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The resulting residue, which is the hydrochloride salt of the product, can be triturated with anhydrous diethyl ether to induce precipitation if it is an oil.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

experimental_workflow_hcl cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product start This compound dissolve Dissolve in Dioxane start->dissolve add_hcl Add 4M HCl in Dioxane dissolve->add_hcl stir Stir at RT (30-60 min) add_hcl->stir evaporate Evaporate solvent stir->evaporate triturate Triturate with Ether (optional) evaporate->triturate filter Filter and Dry triturate->filter product Z-N-(N-beta-aminoethyl)-gly-OH HCl Salt filter->product deprotection_mechanism substrate This compound protonated_boc Protonated Boc-protected Amine substrate->protonated_boc Protonation acid Acid (H+) (e.g., TFA or HCl) acid->protonated_boc tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Cleavage deprotected_amine Z-N-(N-beta-aminoethyl)-gly-OH (as salt) isobutylene Isobutylene tert_butyl_cation->isobutylene Deprotonation co2 Carbon Dioxide carbamic_acid->deprotected_amine Decarboxylation carbamic_acid->co2

References

Application Notes and Protocols for Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a specialized building block used in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide analogues, peptoids, and peptide nucleic acid (PNA) chimeras. Its unique structure, featuring a Z (benzyloxycarbonyl) group for temporary N-terminal protection and a Boc (tert-butyloxycarbonyl) group on the side chain, makes it suitable for Boc-based SPPS strategies. These application notes provide detailed protocols for the efficient incorporation of this building block into peptide sequences using automated synthesizers.

Key Properties and Applications

This compound serves as a cornerstone for introducing N-substituted glycine units, which can impart unique structural and functional properties to peptides. These modifications can enhance proteolytic stability, modulate receptor binding, and allow for the construction of novel biomolecular structures.

Primary Applications Include:

  • Peptoid Synthesis: Creation of N-substituted glycine oligomers with diverse side-chain functionalities.

  • PNA Chimera Synthesis: Incorporation of PNA backbone units into peptides, enabling the development of novel therapeutic and diagnostic agents that can interact with nucleic acids.

  • Peptide Backbone Modification: Introduction of flexible or constrained elements into the peptide backbone to study structure-activity relationships.

Experimental Protocols

The following protocols are designed for standard automated peptide synthesizers utilizing Boc chemistry. Parameters may need to be optimized based on the specific instrument, resin, and sequence.

Protocol 1: Standard Coupling Cycle

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for 30-60 minutes.[1]
  • Wash the resin with N,N-dimethylformamide (DMF) three times.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).[1][2]
  • Drain the solution and add a fresh solution of 50% TFA in DCM.
  • Agitate for 20-30 minutes to ensure complete removal of the Boc group.[1][2]
  • Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[1]

3. Neutralization:

  • Neutralize the resin-bound peptide with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes, repeated twice.[3]
  • Wash the resin with DMF (3x).

4. Coupling of this compound:

  • Dissolve 3 equivalents of this compound and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
  • Add 6 equivalents of DIEA to the solution for pre-activation (1-2 minutes).
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor coupling completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates successful coupling.

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.

6. Washing:

  • Wash the resin with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

2. N-Terminal Z-Group Removal (if required prior to side-chain deprotection):

  • While typically cleaved with the final peptide, if selective removal is needed, catalytic hydrogenation is the standard method. However, in the context of a final cleavage from the resin, the Z-group is labile to strong acids used in Boc-SPPS cleavage.

3. Cleavage from Resin and Side-Chain Deprotection:

  • For peptides on Merrifield or MBHA resins, use anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
  • HF Cleavage: Treat the resin with a mixture of HF and a scavenger (e.g., anisole or p-cresol) at 0°C for 1-2 hours.
  • TFMSA Cleavage: Treat the resin with a solution of TFMSA, TFA, and a scavenger (e.g., thioanisole) at room temperature for 2-3 hours.
  • Cleavage Cocktail Example (Reagent K): For peptides with sensitive residues, a cocktail such as TFA/water/phenol/thioanisole/1,2-ethanedithiol can be used.[4]

4. Peptide Precipitation and Purification:

  • After cleavage, precipitate the peptide with cold diethyl ether.
  • Wash the precipitate with cold ether to remove scavengers and cleaved protecting groups.
  • Dry the crude peptide under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical quantitative data for the use of this compound in automated peptide synthesis. These are representative values and may vary depending on the specific synthesis conditions.

ParameterTypical ValueNotes
Coupling Efficiency >98%Determined by qualitative (Kaiser test) or quantitative (e.g., UV monitoring of Fmoc deprotection in subsequent cycles if applicable) methods.
Nα-Boc Deprotection Time 20-30 minutesComplete removal of the Boc group is crucial to avoid deletion sequences.
Side-Chain Boc Deprotection CompleteThe side-chain Boc group is removed during the final cleavage with strong acid (e.g., HF or TFMSA).
Final Cleavage Yield 70-90%Dependent on the peptide sequence, length, and cleavage conditions.

Table 1: Typical Synthesis Parameters and Outcomes

ReagentConcentration/EquivalentsPurpose
This compound 3 eq.Amino acid building block.
HBTU 2.9 eq.Coupling agent for activation of the carboxylic acid.
DIEA 6 eq.Base for neutralization and activation.
TFA in DCM 50%Reagent for Nα-Boc deprotection.[1][2]
HF or TFMSA -Reagent for final cleavage and side-chain deprotection.[1][2]

Table 2: Recommended Reagent Stoichiometry

Visualizations

Automated_Peptide_Synthesis_Workflow Start Start: Swollen Peptide-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling: This compound + HBTU/DIEA Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle_Complete Coupling Cycle Complete Wash3->Cycle_Complete Cycle_Complete->Deprotection Next Amino Acid Final_Cleavage Final Cleavage (HF or TFMSA) Cycle_Complete->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Product Final Peptide Purification->Final_Product

Caption: Automated Boc-SPPS workflow for incorporating this compound.

Logical_Relationship_Diagram Building_Block This compound Z_Group Z-Group (N-terminal Protection) Building_Block->Z_Group Boc_Group Boc-Group (Side-Chain Protection) Building_Block->Boc_Group Boc_SPPS Boc-Based SPPS Z_Group->Boc_SPPS Compatible with Boc_Group->Boc_SPPS Orthogonal to Nα-Boc Application Applications Boc_SPPS->Application Peptoids Peptoids Application->Peptoids PNA_Chimeras PNA Chimeras Application->PNA_Chimeras

References

Application Note and Protocol for the Purification of Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the purification of the protected dipeptide building block, Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This compound is a valuable intermediate in peptide synthesis, incorporating a modified glycine residue. The presence of both the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups imparts a significant hydrophobic character, making reversed-phase high-performance liquid chromatography (RP-HPLC) the method of choice for its purification.[1][2][3] Effective purification is critical to remove impurities from the synthesis, such as deletion sequences, incompletely protected peptides, and residual reagents, ensuring the integrity of subsequent peptide synthesis steps.[1] This application note outlines a robust RP-HPLC method for achieving high purity of the target compound.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase.[1][] The sample is loaded onto the column in a mobile phase of low organic solvent concentration, allowing the hydrophobic Z- and Boc-protected peptide to adsorb to the stationary phase. A gradually increasing concentration of an organic solvent (acetonitrile) in the mobile phase then elutes the components in order of increasing hydrophobicity.[4] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by neutralizing charged residues.[][6]

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

Purification_Workflow cluster_prep Sample Preparation cluster_purification RP-HPLC Purification cluster_analysis Analysis & Post-Processing Crude Crude Product Dissolve Dissolve in Minimal DMSO Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto C18 Column Filter->Inject Gradient Gradient Elution (ACN/H2O/TFA) Inject->Gradient Detect UV Detection (220 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Product Lyophilize->Final

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes typical results expected from the purification protocol described below. The data illustrates the effectiveness of the RP-HPLC method in enhancing the purity of the target compound while maintaining a high recovery rate.

ParameterCrude ProductPurified Product
Purity (by Analytical HPLC) ~65%>98%
Yield (mass) 1.0 g (starting)0.6 g
Recovery N/A~92% (of theoretical pure)
Appearance Off-white solid/oilWhite, fluffy solid

Detailed Experimental Protocol

Materials and Equipment
  • Crude Peptide: this compound

  • Solvents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Dimethyl sulfoxide (DMSO)

  • Reagents:

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Preparative HPLC system with a gradient pump and UV detector

    • Reversed-phase C18 column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)

    • Analytical HPLC system

    • Lyophilizer (freeze-dryer)

    • Vortex mixer

    • Syringe filters (0.45 µm)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Procedure: Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

Sample Preparation
  • Weigh the crude this compound product.

  • Dissolve the crude product in a minimal amount of DMSO. Due to the hydrophobicity of the protected peptide, direct dissolution in the initial mobile phase may be difficult.

  • Once dissolved, dilute the sample with Mobile Phase A to a concentration suitable for injection (e.g., 10-20 mg/mL). The final solution should be clear.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Preparative RP-HPLC Conditions
  • Column: C18 reversed-phase column (preparative scale)

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions)

  • Detection: UV at 220 nm

  • Column Temperature: 30-40°C (elevated temperature can improve peak shape for hydrophobic peptides)

  • Injection Volume: Dependent on column size and sample concentration

  • Gradient Elution:

Time (min)% Mobile Phase B (ACN w/ 0.1% TFA)
020
520
4580
5095
5595
6020

Note: This gradient is a starting point and should be optimized based on the results of an initial analytical HPLC run of the crude material.

Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target product.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

Post-Purification Processing
  • Combine the pure fractions.

  • If desired, perform a solvent exchange to remove the majority of the acetonitrile via rotary evaporation.

  • Freeze the pooled solution using a dry ice/acetone bath or a suitable freezer.

  • Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This process removes the water and residual TFA.

  • Store the purified this compound under desiccated and refrigerated conditions.

Troubleshooting

  • Poor Solubility: If the crude product does not fully dissolve, a stronger solvent like neat DMSO or DMF can be used for the initial dissolution before diluting with the mobile phase.[]

  • Broad Peaks: Broad or tailing peaks can be caused by column degradation or interactions with residual silanols. Ensure the mobile phase pH is low (TFA helps with this) and consider using a column with high-purity silica. Increasing the column temperature may also sharpen peaks.

  • Low Recovery: Hydrophobic peptides can aggregate or precipitate on the column.[] Using a solvent system with isopropanol or adding chaotropic agents to the sample preparation might improve recovery.[]

  • Boc-Group Instability: While generally stable, prolonged exposure to strong acidic conditions or high temperatures during solvent evaporation can lead to partial deprotection of the Boc group.[7] It is advisable to use moderate temperatures for evaporation and to process the fractions promptly.

References

Application Notes and Protocols for the HPLC Purification of Z-N-(N-beta-Boc-aminoethyl)-gly-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Z-N-(N-beta-Boc-aminoethyl)-gly-OH (CAS No. 34046-07-6, Molecular Formula: C17H24N2O6) using High-Performance Liquid Chromatography (HPLC).[1] The methodologies described herein are foundational for obtaining high-purity material crucial for subsequent steps in research and drug development.

Introduction

This compound is a protected amino acid derivative. The presence of both the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups makes it a valuable building block in peptide synthesis and medicinal chemistry. Efficient purification is paramount to remove impurities from the synthetic route, such as unreacted starting materials, byproducts, and diastereomers. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of such protected amino acid derivatives due to its high resolution and selectivity.[2][3]

Data Presentation

The following table summarizes typical quantitative data obtained from the RP-HPLC purification of this compound. The values presented are illustrative and may vary depending on the specific instrumentation and crude sample purity.

ParameterValueNotes
Column C18, 5 µm, 100 Å, 4.6 x 250 mmA standard analytical column. For preparative scale, a larger diameter column would be used.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for RP-HPLC.[3]
Gradient 20-80% B over 30 minutesA typical gradient for eluting protected amino acids.
Flow Rate 1.0 mL/minFor analytical scale.
Detection Wavelength 220 nm and 254 nmThe Z-group provides strong UV absorbance at 254 nm, while the peptide backbone absorbs at 220 nm.
Retention Time ~18.5 minThis is an estimated value and will vary with the exact conditions.
Crude Purity 75-85%Dependent on the success of the synthesis.
Purity after HPLC >98%Demonstrates the effectiveness of the purification method.
Recovery 80-90%Typical recovery for a well-optimized preparative HPLC purification.

Experimental Protocols

This section details the methodology for the HPLC purification of this compound.

Sample Preparation
  • Dissolution of the Crude Product: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the mobile phase solvents, such as water and acetonitrile, is often a good starting point.[2]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Instrumentation and Conditions
  • HPLC System: A preparative or analytical HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column is recommended.[3] For initial method development, an analytical column (e.g., 4.6 x 250 mm, 5 µm) can be used. For purification of larger quantities, a preparative column (e.g., 21.2 x 250 mm, 10 µm) is necessary.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use to prevent bubble formation in the system.

  • Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent (Mobile Phase B) is typically employed. A scouting gradient (e.g., 5-95% B over 30 minutes) can be used to determine the approximate elution time of the target compound. Based on the scouting run, an optimized gradient can be developed. For this compound, a gradient of 20-80% Mobile Phase B over 30 minutes is a reasonable starting point.

  • Detection: Monitor the elution profile at 220 nm and 254 nm. The aromatic Z-group will have a characteristic absorbance at 254 nm.

Purification and Fraction Collection
  • Injection: Inject the prepared sample onto the equilibrated HPLC column.

  • Elution and Monitoring: Run the gradient program and monitor the UV chromatogram in real-time. The peak corresponding to this compound should be identified based on its retention time from the analytical run.

  • Fraction Collection: Collect the fractions corresponding to the main peak containing the purified product.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

Post-Purification Work-up
  • Solvent Evaporation: Combine the pure fractions and remove the acetonitrile and water, typically by rotary evaporation or lyophilization.

  • Final Product: The purified this compound is obtained as a solid or oil.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Product Crude Product Dissolution Dissolution in Solvent Crude_Product->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution UV_Detection UV Detection Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Purified_Product Purified Product (>98%) Solvent_Evaporation->Purified_Product

Caption: Experimental workflow for HPLC purification.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Crude_Sample Crude Sample Purification_Protocol Purification Protocol Crude_Sample->Purification_Protocol HPLC_System HPLC System HPLC_System->Purification_Protocol Solvents Mobile Phase Solvents Solvents->Purification_Protocol Purified_Product High-Purity Product Purification_Protocol->Purified_Product Analytical_Data Analytical Data (Chromatogram, Purity) Purification_Protocol->Analytical_Data

Caption: Logical relationship of purification inputs and outputs.

References

Application Note: NMR Characterization of Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the structural characterization of Z-N-(N-beta-Boc-aminoethyl)-gly-OH using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key building block in the synthesis of peptide nucleic acids (PNAs) and other peptidomimetics. Due to the presence of a tertiary amide bond, this molecule exhibits rotational isomers (rotamers), which can complicate spectral analysis. This note offers a comprehensive approach to assigning proton (¹H) and carbon-¹³ (¹³C) NMR spectra and understanding the conformational dynamics.

Introduction

This compound, a derivative of N-(2-aminoethyl)glycine (AEG), serves as a fundamental component in the design of modified peptides and peptide nucleic acids. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups are crucial for its use in solid-phase and solution-phase synthesis. Accurate structural confirmation and purity assessment by NMR are critical for its application in drug development and molecular biology. A key characteristic of AEG derivatives is the presence of cis and trans rotamers around the tertiary amide bond, leading to the observation of doubled sets of signals in the NMR spectra.[1][2]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds, including N-(Boc-aminoethyl)glycine derivatives and other N-protected amino acids.[3][4][5] The presence of rotamers may lead to the observation of two distinct sets of signals for protons and carbons near the tertiary amide bond; the major and minor rotamers are indicated where applicable.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom NumberFunctional GroupPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
1Boc (-C(CH₃)₃)~1.42s-9H
2, 3-CH₂-CH₂- (Boc-NH-CH₂-)~3.30m-2H
4, 5-CH₂-CH₂- (-CH₂-N(Z)-)~3.50 (minor), ~3.65 (major)t~62H, Rotamers observed
6Glycine (-CH₂-)~4.05 (minor), ~4.20 (major)s-2H, Rotamers observed
7Z (-CH₂-Ph)~5.15s-2H
8Z (Aromatic)~7.30-7.40m-5H
9Boc (-NH-)~5.50br s-1H, May be broad
10Glycine (-OH)>10br s-1H, May exchange with D₂O

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom NumberFunctional GroupPredicted Chemical Shift (ppm)Notes
1Boc (-C(CH₃)₃)~28.5
2Boc (-C(CH₃)₃)~80.0
3-CH₂-CH₂- (Boc-NH-CH₂-)~40.0
4-CH₂-CH₂- (-CH₂-N(Z)-)~48.5 (minor), ~50.0 (major)Rotamers observed
5Glycine (-CH₂-)~55.0 (minor), ~56.5 (major)Rotamers observed
6Z (-CH₂-Ph)~67.5
7Z (Aromatic)~128.0, ~128.5, ~136.5
8Boc (C=O)~156.0
9Z (C=O)~157.0
10Glycine (C=O)~172.0

Experimental Protocols

1. Sample Preparation

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: Start at room temperature. For rotamer studies, acquire spectra at various temperatures (e.g., 25°C, 50°C, 75°C, 100°C) to observe potential coalescence of rotameric signals.[1]

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the aminoethyl moiety.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals.

  • Analyze the multiplicities and coupling constants.

  • Assign the peaks based on the predicted values and 2D correlation data.

Visualization of Key Structures and Workflows

Molecular Structure of this compound cluster_Z Z-group cluster_AEG Aminoethyl-glycine Backbone cluster_Boc Boc-group Z_C7H5 C₆H₅ Z_CH2 CH₂ (7) Z_C7H5->Z_CH2 Z_O O Z_CH2->Z_O Z_CO C=O (9) Z_O->Z_CO N_Z N Z_CO->N_Z AEG_CH2_a CH₂ (4,5) N_Z->AEG_CH2_a Gly_CH2 CH₂ (6) N_Z->Gly_CH2 AEG_CH2_b CH₂ (2,3) AEG_CH2_a->AEG_CH2_b AEG_NH_Boc NH (9) AEG_CH2_b->AEG_NH_Boc Boc_CO C=O (8) AEG_NH_Boc->Boc_CO Gly_CO C=O (10) Gly_CH2->Gly_CO Gly_OH OH (10) Gly_CO->Gly_OH Boc_O O Boc_CO->Boc_O Boc_C C (2) Boc_O->Boc_C Boc_CH3 C(CH₃)₃ (1) Boc_C->Boc_CH3

Caption: Molecular structure of this compound.

NMR Characterization Workflow prep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) acq_1h 1D ¹H NMR Acquisition prep->acq_1h acq_13c 1D ¹³C NMR Acquisition prep->acq_13c acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) prep->acq_2d proc Data Processing (FT, Phasing, Calibration) acq_1h->proc acq_13c->proc acq_2d->proc analysis Spectral Analysis (Integration, Peak Picking) proc->analysis assign Structure Assignment & Rotamer Identification analysis->assign report Final Report assign->report

Caption: Workflow for NMR characterization.

Conclusion

The NMR characterization of this compound requires careful consideration of its potential to form rotamers. By employing a combination of 1D and 2D NMR techniques, and potentially variable temperature studies, a full structural elucidation can be achieved. The data and protocols presented herein provide a solid foundation for researchers to confidently characterize this important synthetic building block.

References

Application Note: Mass Spectrometry Analysis of Peptides Incorporating Z-N-(N-beta-Boc-aminoethyl)-gly-OH for Site-Specific Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometry analysis of synthetic peptides that incorporate the novel building block, Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This N-substituted glycine derivative is utilized to introduce a protected primary amine into a peptide sequence, enabling site-specific labeling, conjugation, or the creation of branched structures. The protocols outlined below cover the solid-phase synthesis of a model peptide, its subsequent deprotection, and detailed mass spectrometry methods for quality control and structural verification at each stage. This guide is intended to assist researchers in characterizing these modified peptides, ensuring the fidelity of their synthesis and subsequent functionalization.

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development, proteomics research, and the creation of novel biomaterials. The introduction of functional handles, such as primary amines, at precise locations within a peptide sequence allows for the attachment of various moieties, including fluorophores, drug payloads, or affinity tags. The compound this compound is a custom amino acid building block designed for this purpose. Its N-substituted glycine (peptoid) structure can also confer resistance to proteolytic degradation.

This building block features two orthogonal protecting groups: a benzyloxycarbonyl (Z) group on the N-terminus and a tert-butyloxycarbonyl (Boc) group on the side-chain amine. This dual protection scheme allows for controlled deprotection and subsequent derivatization. Mass spectrometry is an indispensable tool for monitoring the synthesis and modification of such peptides, confirming the incorporation of the building block, and verifying the removal of the protecting groups.

Principle of the Method

The overall workflow involves the incorporation of this compound into a target peptide sequence using standard solid-phase peptide synthesis (SPPS). Mass spectrometry is employed at critical junctures to verify the mass of the growing peptide chain and to confirm the successful removal of the protecting groups. The characteristic fragmentation patterns of the modified peptide in tandem mass spectrometry (MS/MS) provide sequence information and confirm the location of the modification. A key diagnostic feature in the mass spectra of peptides containing this modification is the neutral loss of the Boc group during collision-induced dissociation (CID).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the manual synthesis of a model pentapeptide (Leu-Gly-X-Gly-Leu, where X is the residue from this compound) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Leu-OH, Fmoc-Gly-OH

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling (Fmoc-Leu-OH): Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (5x) and DCM (5x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Gly-OH.

  • Coupling of this compound: Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add to the resin and shake for 4 hours. Wash with DMF (5x) and DCM (5x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the remaining Fmoc-Gly-OH and Fmoc-Leu-OH residues.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Mass Spectrometry Analysis

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or TOF/TOF).

Sample Preparation (ESI-MS):

  • Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a concentration of 10 pmol/µL.

  • Infuse the sample directly or inject it into an LC-MS system.

Sample Preparation (MALDI-MS):

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile, 0.1% TFA.

  • Mix 1 µL of the peptide solution (10 pmol/µL) with 1 µL of the matrix solution on the MALDI target plate.

  • Allow the spot to air dry.

Data Acquisition:

  • MS1 Scan: Acquire a full scan to determine the mass of the intact peptide.

  • MS/MS Scan: Select the precursor ion of interest for collision-induced dissociation (CID) to obtain fragment ions for sequencing.

Data Presentation

The following tables summarize the expected mass-to-charge ratios for the model peptide at different stages of synthesis and deprotection.

Table 1: Expected Monoisotopic Masses of the Model Peptide

Peptide StageModification/Protecting GroupsExpected [M+H]+ (m/z)
Fully Protected on ResinZ- and Boc-protected875.48
After TFA CleavageFully deprotected516.32
Z-group intact, Boc removedZ-protected650.36

Table 2: Key Diagnostic Fragment Ions in MS/MS

Precursor Ion (m/z)Fragment IonDescriptionExpected Fragment m/z
875.48[M+H - 100.05]+Neutral loss of Boc group (isobutylene)775.43
516.32y4Leu-Gly-X-Gly403.26
516.32b2Leu-Gly171.11

Visualization of Workflows

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis1 QC Step 1 cluster_cleavage Cleavage & Purification cluster_analysis2 QC Step 2 Resin Rink Amide Resin Coupling1 Couple Fmoc-Leu & Fmoc-Gly Resin->Coupling1 Coupling2 Couple this compound Coupling1->Coupling2 Coupling3 Couple Fmoc-Gly & Fmoc-Leu Coupling2->Coupling3 MS1 On-Resin Cleavage & MALDI-MS (Verify full length) Coupling3->MS1 Cleavage TFA Cleavage & Deprotection MS1->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS2 LC-MS/MS Analysis (Confirm mass & sequence) Purification->MS2

Caption: Workflow for peptide synthesis and quality control.

fragmentation_pathway Precursor [M+H]+ with Boc-protected side chain NeutralLoss [M+H - Boc]+ Precursor->NeutralLoss CID Backbone Backbone Fragments (b- and y-ions) Precursor->Backbone CID

Caption: Key fragmentation pathways in MS/MS.

Conclusion

The use of this compound provides a versatile method for introducing a site-specific primary amine for peptide functionalization. The protocols and data presented here offer a comprehensive guide for the synthesis and mass spectrometric characterization of peptides containing this modification. Careful analysis at each stage of the process is crucial for ensuring the quality and desired structure of the final product, which is essential for downstream applications in research and drug development.

Application of Z-N-(N-beta-Boc-aminoethyl)-gly-OH in the Creation of Branched Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Z-Aeg(Boc)-OH, is a versatile synthetic building block meticulously designed for the construction of branched peptides. This trifunctional amino acid derivative incorporates two orthogonal protecting groups, the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group, at its distinct amino functionalities. This strategic protection scheme is the cornerstone of its utility, enabling the selective deprotection and subsequent elongation of peptide chains at specific points, thereby facilitating the synthesis of well-defined branched structures. Such branched peptides are of significant interest in drug discovery and development, offering potential advantages in multivalency, targeted delivery, and modulation of biological activity.

The core structure features a glycine backbone to which an N-substituted aminoethyl side chain is attached. The terminal amine of this side chain is protected by the acid-labile Boc group, while the amino group of the glycine backbone is protected by the hydrogenolysis-sensitive Z group. This orthogonality allows for a controlled, stepwise synthesis where either the side chain or the main chain can be extended independently.

Core Principles and Chemical Logic

The application of this compound in branched peptide synthesis hinges on the principle of orthogonal protection. The Z and Boc groups are chosen for their disparate cleavage conditions, allowing for selective deprotection.

  • Boc Group Removal: The Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA). Treatment with a solution of TFA in a suitable solvent like dichloromethane (DCM) efficiently removes the Boc group, exposing a primary amine on the side chain for peptide chain elongation.[1][2] This step is generally performed on the solid support.

  • Z Group Removal: The Z group is stable to the acidic conditions used for Boc removal but can be cleaved under reductive conditions, most commonly through catalytic transfer hydrogenation.[3] This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as formic acid or ammonium formate, and is also compatible with solid-phase synthesis.[3]

This differential reactivity allows for two primary strategies for the synthesis of branched peptides:

  • Side-Chain Elongation First: The peptide main chain is assembled using standard solid-phase peptide synthesis (SPPS), incorporating the this compound unit at the desired branching point. The Boc group on the side chain is then selectively removed with TFA, and the branch peptide sequence is synthesized from the newly exposed amine.

  • Main-Chain Elongation after Branching: Following the incorporation of this compound, the Z group is removed by catalytic transfer hydrogenation. The main peptide chain is then further elongated from the unmasked backbone amine. Subsequently, the side-chain Boc group can be removed to allow for further modification or kept intact depending on the desired final structure.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection steps to enable the synthesis of a branched peptide on a solid support.

Protocol 1: Boc-Group Deprotection for Side-Chain Elongation

This protocol outlines the removal of the Boc group from the side chain of the resin-bound peptide containing the this compound unit.

Materials:

  • Peptide-resin containing the this compound building block

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Neutralization solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin and agitate gently for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3 x resin volume).

  • Wash the resin with DMF (3 x resin volume).

  • Neutralize the resin by treating it with the neutralization solution (10% DIEA in DMF) for 2 x 5 minutes.

  • Wash the resin thoroughly with DMF (5 x resin volume).

  • The resin is now ready for the coupling of the first amino acid of the branch chain.

Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation for Main-Chain Elongation

This protocol describes the on-resin cleavage of the Z-group from the backbone of the this compound unit.

Materials:

  • Peptide-resin containing the this compound building block

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen donor: Formic acid or Ammonium formate

  • Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in the chosen solvent system in a reaction vessel.

  • Add a catalytic amount of 10% Pd/C (typically 0.1 to 0.2 equivalents relative to the Z-protected amine).

  • Add the hydrogen donor. If using formic acid, a 10-20 fold molar excess is typically used.[3] If using ammonium formate, a 5-10 fold molar excess is common.

  • Agitate the reaction mixture at room temperature. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) on a small sample of the resin beads to detect the presence of the free amine. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the resin extensively with the reaction solvent to remove all traces of the catalyst and byproducts.

  • Wash the resin with DCM.

  • The resin is now ready for the continuation of the main peptide chain synthesis from the deprotected backbone amine.

Data Presentation

The efficiency of the coupling and deprotection steps is critical for the successful synthesis of high-purity branched peptides. The following tables summarize typical quantitative data associated with these key steps.

Table 1: Quantitative Parameters for Boc Deprotection

ParameterValue/RangeNotes
TFA Concentration25-50% in DCM50% is common for complete and rapid removal.
Deprotection Time20-30 minutesSufficient for complete cleavage of the Boc group.
Reaction TemperatureRoom TemperatureStandard condition for Boc deprotection.
Deprotection Efficiency>99%Monitored by Kaiser test or HPLC analysis of a cleaved aliquot.

Table 2: Quantitative Parameters for Z-Group Deprotection by Catalytic Transfer Hydrogenation

ParameterValue/RangeNotes
Catalyst10% Pd/CA standard and effective catalyst.[3]
Hydrogen DonorFormic Acid or Ammonium FormateFormic acid is often used in a larger excess.[3]
Donor Concentration5-20 fold molar excessEnsures efficient hydrogen transfer.
Reaction Time2-24 hoursSequence and steric hindrance dependent.
Reaction TemperatureRoom TemperatureMild conditions that preserve peptide integrity.
Deprotection Efficiency>95%Can be monitored by Kaiser test.

Visualizations

Experimental Workflow for Branched Peptide Synthesis

G cluster_main Main Chain Synthesis cluster_branch Branch Chain Synthesis cluster_main_continue Main Chain Elongation start Start with Resin spps1 SPPS of Main Chain start->spps1 incorporate Incorporate Z-Aeg(Boc)-OH spps1->incorporate boc_deprotect Boc Deprotection (TFA/DCM) incorporate->boc_deprotect Option 1 z_deprotect Z Deprotection (Pd/C, H-donor) incorporate->z_deprotect Option 2 spps2 SPPS of Branch Chain boc_deprotect->spps2 cleavage Final Cleavage and Deprotection spps2->cleavage spps3 Continue SPPS of Main Chain z_deprotect->spps3 spps3->cleavage product Purified Branched Peptide cleavage->product

Caption: Workflow for branched peptide synthesis using Z-Aeg(Boc)-OH.

Logical Relationship of Orthogonal Deprotection

G cluster_boc Side-Chain Deprotection cluster_z Backbone Deprotection start Z-NH-CH2-CO- N(CH2)2-NH-Boc Resin-Bound Peptide boc_removed Z-NH-CH2-CO- N(CH2)2-NH2 Free Side-Chain Amine start->boc_removed  TFA / DCM   z_removed H2N-CH2-CO- N(CH2)2-NH-Boc Free Backbone Amine start->z_removed  Pd/C, H-donor  

Caption: Orthogonal deprotection of Z-Aeg(Boc)-OH.

References

Z-N-(N-beta-Boc-aminoethyl)-gly-OH for synthesizing peptide nucleic acid (PNA) monomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Z-N-(N-beta-Boc-aminoethyl)-gly-OH for Synthesizing Peptide Nucleic Acid (PNA) Monomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral polyamide backbone composed of N-(2-aminoethyl)glycine (AEG) units, replacing the negatively charged sugar-phosphate backbone of natural nucleic acids.[1][2][] This unique structure confers PNAs with remarkable properties, including high binding affinity and sequence specificity to complementary DNA and RNA, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][4] These characteristics make PNAs powerful tools in molecular biology, diagnostics, and as potential therapeutic agents for antisense and antigene applications.[1][2][4]

The fundamental building blocks for PNA oligomers are PNA monomers. The synthesis of high-purity PNA monomers is a critical step for the successful solid-phase synthesis of PNA oligomers.[1] This application note provides a detailed protocol for the synthesis of PNA monomers using the protected backbone precursor, this compound. This precursor utilizes the Boc/Z protecting group strategy, which is well-established for producing high-purity PNA oligomers.[1][5]

This compound: Properties and Role

This compound is a derivative of the AEG backbone where the secondary amine is protected by a benzyloxycarbonyl (Z) group and the terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This dual protection scheme is central to the Boc/Z PNA synthesis strategy. The Boc group is labile to trifluoroacetic acid (TFA) and is removed at each cycle of solid-phase synthesis, while the Z group is more stable and is typically removed at the final cleavage step.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 34046-07-6[6][7]
Molecular Formula C17H24N2O6[7]
Molecular Weight 352.38 g/mol [7]
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents like DMF, NMP, and DCM
Storage Store at -20°C for long-term stability

PNA Monomer Synthesis: Workflow and Protocol

The synthesis of a PNA monomer involves the coupling of the protected AEG backbone, this compound, with a protected nucleobase acetic acid derivative (e.g., Thymin-1-yl-acetic acid). The exocyclic amino groups of adenine, cytosine, and guanine must also be protected (e.g., with Bhoc or Z groups) to prevent side reactions.[1]

PNA_Monomer_Synthesis_Workflow cluster_inputs Starting Materials cluster_process Synthesis Protocol cluster_output Final Product start_end start_end process process input input output output A Z-N-(N-beta-Boc-aminoethyl) -gly-OH P1 1. Activation & Coupling A->P1 B Protected Nucleobase Acetic Acid B->P1 C Coupling Reagent (e.g., HBTU/HATU) C->P1 P2 2. Reaction Quenching & Work-up P1->P2 Crude Product P3 3. Purification (HPLC) P2->P3 P4 4. Characterization (MS, NMR) P3->P4 Purified Monomer Z Protected PNA Monomer P4->Z PNA_Application_Pathway cluster_cell Target Cell pna_oligomer pna_oligomer target_mol target_mol process process outcome outcome PNA PNA Oligomer Binding_mRNA Hybridization (Watson-Crick Pairing) PNA->Binding_mRNA Antisense Binding_DNA Strand Invasion/ Triplex Formation PNA->Binding_DNA Antigene mRNA Target mRNA mRNA->Binding_mRNA DNA Target DNA DNA->Binding_DNA Outcome_mRNA Translation Blocked Binding_mRNA->Outcome_mRNA Outcome_DNA Transcription Inhibited Binding_DNA->Outcome_DNA

References

Troubleshooting & Optimization

Solubility issues with Z-N-(N-beta-Boc-aminoethyl)-gly-OH in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Dimethylformamide (DMF).

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound in DMF due to the molecule's complex structure, featuring both the Z (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups. The following guide offers a systematic approach to overcoming these solubility issues.

Initial Checks:

  • Verify Solvent Quality: Ensure the DMF is high-purity and anhydrous. Water content can significantly decrease the solubility of protected amino acids.

  • Confirm Compound Purity: Impurities in the this compound can impede dissolution.

  • Accurate Concentration Calculations: Double-check all calculations to ensure the target concentration is not exceeding the solubility limit.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting Workflow for Solubility Issues A Initial Dissolution Attempt in DMF B Solubility Issue Identified A->B Incomplete Dissolution C Action: Gentle Warming (to ~40°C) B->C D Action: Sonication C->D Still Insoluble G Compound Dissolved C->G Dissolved E Action: Use of Co-Solvents (e.g., DMSO, NMP) D->E Still Insoluble D->G Dissolved F Action: Solvent System Optimization (e.g., DCM/DMF/NMP) E->F Still Insoluble E->G Dissolved F->G Dissolved H Consult Further Literature / Contact Technical Support F->H Still Insoluble

Caption: A stepwise workflow for troubleshooting the dissolution of this compound in DMF.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF?

A1: Several factors can contribute to poor solubility. The presence of both the bulky, nonpolar Z and Boc protecting groups, along with the polar glycine backbone, can lead to complex intermolecular interactions that hinder solvation in a single solvent like DMF.[1] The purity of both the compound and the solvent is also a critical factor.[1]

Q2: Can I heat the mixture to improve solubility?

A2: Gentle warming of the solution to approximately 40°C can be effective in increasing solubility.[1] However, excessive heat should be avoided as it may lead to the degradation of the protected amino acid.[1] It is recommended to first try this on a small scale.

Q3: What are co-solvents and how can they help?

A3: Co-solvents are added in small quantities to the primary solvent to enhance solubility. For protected amino acids, stronger polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be effective.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been reported to be effective for dissolving difficult sequences.[2]

Q4: My compound precipitated out of the DMF solution. What should I do?

A4: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the compound, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution while agitating, or sonicating the mixture.[1]

Q5: Could solubility issues affect my subsequent reactions, like peptide coupling?

A5: Yes, poor solubility is a direct cause of low coupling efficiency in peptide synthesis.[1] If the protected amino acid is not fully dissolved, it is not fully available to react, leading to incomplete reactions and lower yields.

Quantitative Data

Protected Amino AcidSolventApproximate SolubilityNotes
Boc-Gly-OHWater~25 mg/mL-
Boc-Ala-OHDMF>100 mg/mL-
Z-Gly-OHHot WaterSoluble-
Z-Phe-OHEthanol~50 mg/mL-

This data is compiled from various sources and is intended for illustrative purposes only.

Experimental Protocols

Protocol for Dissolving this compound with Solubility Issues

This protocol outlines a stepwise approach to dissolve this compound when standard methods with DMF fail.

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • High-purity, anhydrous DMSO or NMP

  • Sonicator

  • Water bath or heating block

Methodology:

  • Initial Attempt with DMF:

    • To a clean, dry vial, add the desired amount of this compound.

    • Add a small volume of DMF and vortex or stir the mixture at room temperature for 5-10 minutes.

    • If the compound does not dissolve, proceed to the next steps.

  • Gentle Heating and Sonication:

    • Place the vial in a sonicator bath for 5-10 minutes.[1]

    • If solubility is still an issue, gently warm the mixture in a water bath to a maximum of 40°C while continuing to stir.[1]

    • Allow the solution to cool to room temperature. If the compound remains dissolved, it can be used in the subsequent reaction. If it precipitates upon cooling, proceed to the next step.

  • Use of a Co-Solvent:

    • To the suspension in DMF, add a small amount of DMSO or NMP (e.g., 5-10% of the total volume) dropwise while vortexing.

    • Continue adding the co-solvent until the compound is fully dissolved. Be mindful that the properties of the solvent mixture will change, which may affect your subsequent reaction.

Signaling Pathway/Workflow Diagram:

The process of selecting a suitable solvent system can be visualized as a decision-making workflow.

G cluster_1 Solvent System Selection Workflow Start Start with Pure DMF Check1 Is Compound Soluble? Start->Check1 Step2 Introduce Gentle Heat / Sonication Check1->Step2 No End_Success Proceed with Experiment Check1->End_Success Yes Check2 Is Compound Soluble? Step2->Check2 Step3 Add Co-Solvent (DMSO/NMP) Check2->Step3 No Check2->End_Success Yes Check3 Is Compound Soluble? Step3->Check3 Check3->End_Success Yes End_Failure Re-evaluate Synthesis Strategy Check3->End_Failure No

Caption: A decision workflow for selecting an appropriate solvent system for this compound.

References

Preventing side reactions with Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in peptide synthesis and related research. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help prevent and resolve common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and applications of this compound?

This compound, also known as Cbz-N-(2-Boc-aminoethyl)glycine, is an N-substituted glycine derivative. Its structure incorporates two orthogonal protecting groups: the Z (or Cbz, benzyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group. This dual protection allows for selective deprotection at different stages of a synthesis, making it a versatile reagent for constructing complex peptides, peptidomimetics, and other organic molecules.[1][2][3][4] The N-substituted glycine core is a foundational element for peptoids.[5]

Q2: What are the general storage and handling recommendations for this reagent?

To ensure the stability and reactivity of this compound, it should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended. Avoid exposure to strong acids, bases, and high temperatures to prevent premature deprotection or degradation.

Q3: How do I selectively remove the Boc group without affecting the Z group?

The Boc group is acid-labile and can be selectively cleaved under acidic conditions while the Z group remains intact.[3][4] This is a cornerstone of the orthogonal protection strategy.[2] The most common method is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[4][]

Q4: What are the best conditions for removing the Z group while leaving the Boc group intact?

The Z group is typically removed by catalytic hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][7][8] These conditions are mild and will not cleave the acid-sensitive Boc group.[7] This allows for selective deprotection of the Z-protected amine.

Q5: What are the most common side reactions when using this reagent in a peptide coupling step?

When activating the carboxylic acid for coupling, several side reactions can occur:

  • N-acylurea formation: If using a carbodiimide coupling agent (like DCC or EDC), the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, reducing the yield.[9]

  • Premature Deprotection: Exposure to unintended acidic or basic conditions can lead to the loss of the Boc or Z group, respectively, though the Z group is generally stable to a wider range of conditions.[4]

  • Incomplete Coupling: Steric hindrance from the N-substituent can slow down the coupling reaction, leading to incomplete conversion. Using more efficient coupling reagents or extended reaction times may be necessary.

Q6: Can intramolecular cyclization be a problem with this molecule?

Intramolecular cyclization is a potential side reaction for N-substituted amino acids.[10][11][12] For example, after deprotection of the Boc group on the side chain, the newly freed amine could potentially react with the activated carboxyl group. To minimize this risk, it is advisable to perform the subsequent coupling reaction immediately after deprotection of either the N-terminus or the side chain, without isolating the intermediate.[13]

Data Presentation: Protecting Group Stability

The orthogonality of the Boc and Z protecting groups is critical for their successful application. The following table summarizes the stability of each group to common reagents.

Reagent/ConditionBoc Group StabilityZ (Cbz) Group StabilityPrimary Use
Strong Acid (e.g., TFA, HCl) Labile (cleaved)[3][]Stable[4]Selective Boc deprotection
Catalytic Hydrogenolysis (H₂, Pd/C) Stable[7]Labile (cleaved)[7][8]Selective Z deprotection
Mild Base (e.g., DIPEA, NaHCO₃) Stable[14]Stable[8]Coupling reactions, Fmoc deprotection
Strong Base (e.g., NaOH, LiOH) Stable[14]Potentially labile at high temp.Ester hydrolysis
Nucleophiles (e.g., Piperidine) Stable[14]StableFmoc deprotection in SPPS

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Coupling Yield 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from the N-substituent. 3. Formation of N-acylurea byproduct with carbodiimides.[9]1. Use a more efficient coupling reagent (e.g., HATU, HBTU). 2. Increase reaction time and/or temperature. 3. Add an additive like HOBt or Oxyma to suppress N-acylurea formation.[13]
Unexpected Byproduct Detected by LC-MS 1. Premature deprotection of Boc group due to acidic contaminants. 2. Alkylation of sensitive residues (e.g., Trp) by t-butyl cations during Boc deprotection.[15] 3. Intramolecular cyclization.1. Ensure all reagents and solvents are anhydrous and free of acid. 2. Add scavengers (e.g., triisopropylsilane (TIS), thioanisole) during TFA-mediated Boc deprotection.[][15] 3. Proceed to the next coupling step immediately after deprotection.[13]
Failure to Remove Z Group 1. Inactive hydrogenation catalyst. 2. Catalyst poisoning by sulfur-containing compounds.1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the substrate and solvent are free from sulfur contaminants.
Both Protecting Groups are Cleaved Accidental exposure to conditions that remove both groups (e.g., strong acidolysis followed by hydrogenation).Carefully plan the synthetic route to ensure orthogonal conditions are maintained at each step.

Experimental Protocols

Protocol 1: Standard Peptide Coupling using this compound

This protocol describes a typical procedure for coupling the reagent to a free amine (R-NH₂) using HATU as the coupling agent.

  • Dissolution: Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.4 equivalents) to the solution. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine component (1.0 equivalent) to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Deprotection of the Boc Group

  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture). If the substrate contains acid-sensitive groups like tryptophan, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[13]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.[4]

  • Removal of Volatiles: Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Precipitation (Optional): The resulting amine salt can often be precipitated by adding cold diethyl ether.

Protocol 3: Selective Deprotection of the Z (Cbz) Group

  • Dissolution: Dissolve the Z-protected substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[4]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir vigorously.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Remove the solvent under reduced pressure to yield the deprotected amine.

Visualizations

Troubleshooting_Decision_Tree start Problem Observed low_yield Low Yield or Incomplete Reaction start->low_yield byproduct Unexpected Byproduct start->byproduct incomplete_coupling Is coupling inefficient? low_yield->incomplete_coupling deprotection Premature Deprotection? byproduct->deprotection incomplete_coupling->byproduct No reagent_issue Check Coupling Reagent & Conditions incomplete_coupling->reagent_issue Yes steric_hindrance Increase Reaction Time / Temp reagent_issue->steric_hindrance side_reaction Add HOBt/Oxyma to suppress N-acylurea reagent_issue->side_reaction check_reagents Use Anhydrous / Acid-Free Solvents deprotection->check_reagents Yes alkylation Alkylation during Boc removal? deprotection->alkylation No add_scavenger Add Scavengers (TIS) during TFA step alkylation->add_scavenger Yes other_byproduct Other Byproduct alkylation->other_byproduct No

Caption: Decision tree for troubleshooting common experimental issues.

Experimental_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification reagent 1. Dissolve Reagent & Coupling Agent (HATU) base 2. Add Base (DIPEA) reagent->base Pre-activate add_amine 3. Add Amine Component base->add_amine react 4. React for 2-4h add_amine->react wash 5. Aqueous Wash react->wash purify 6. Dry & Purify wash->purify end end purify->end Final Product

Caption: Experimental workflow for a standard peptide coupling reaction.

Orthogonal_Strategy start_mol Z-NH-R1-COO-R2      |     Boc deprotect_boc Acid (TFA) start_mol->deprotect_boc deprotect_z Hydrogenolysis (H₂, Pd/C) start_mol->deprotect_z product_boc_removed Z-NH-R1-COO-R2      |     NH₂ deprotect_boc->product_boc_removed Selective Boc Removal product_z_removed H₂N-R1-COO-R2      |     Boc deprotect_z->product_z_removed Selective Z Removal

Caption: Orthogonal deprotection strategy for Z and Boc groups.

References

Technical Support Center: Optimization of Coupling Efficiency for Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling efficiency for Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the coupling of this N-substituted glycine derivative.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound potentially challenging?

A1: The coupling of N-substituted amino acids like this compound can present challenges due to steric hindrance around the nitrogen atom, which can slow down the reaction rate.[1] Additionally, as with many peptide couplings, incomplete activation, side reactions, and aggregation can lead to lower coupling yields.[2]

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered or complex amino acid derivatives, more potent coupling reagents are often preferred. Onium salt-based reagents like HBTU, HATU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC) alone.[2][3] HATU is often considered more reactive than HBTU and is highly effective for hindered couplings.[2][4] The addition of additives like HOBt or OxymaPure to carbodiimide-mediated couplings can also enhance efficiency and minimize side reactions.[2][4]

Q3: What are common side reactions to watch for during the coupling of this compound?

A3: Common side reactions in peptide coupling include racemization and the formation of byproducts. With carbodiimide reagents, a significant side reaction is the O-to-N acyl shift of the activated carboxylic acid to form an N-acylurea, which is a stable byproduct that terminates the desired reaction.[3][5] Racemization can be a concern, especially with prolonged activation times or the use of excess base.[1] For amino acids with protected side chains, ensuring the stability of the protecting groups under the coupling conditions is also crucial.

Q4: How can I monitor the progress and completion of the coupling reaction?

A4: Qualitative tests are frequently used to monitor the presence of free primary and secondary amines on the solid support. The Kaiser test is a common method for detecting primary amines, where a positive result (blue/purple beads) indicates incomplete coupling.[6] For N-substituted amino acids where the Kaiser test might be less reliable, other tests like the chloranil test or the bromophenol blue test can be used.[7] For more precise analysis, quantitative methods like HPLC analysis of a small cleaved sample can be employed.[7]

Q5: Can reaction time and temperature be adjusted to improve coupling efficiency?

A5: Yes, for sterically hindered amino acids, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.[1][2] A moderate increase in temperature (e.g., to 30-40°C) can also improve the reaction kinetics. However, this should be done cautiously as elevated temperatures can increase the risk of side reactions, particularly racemization.[2][6] Performing the coupling at 0°C is recommended for methods prone to racemization.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive qualitative test for free amines)1. Incomplete activation of the carboxylic acid: The coupling reagent may not be sufficiently reactive. 2. Steric Hindrance: The bulky nature of the N-substituent is impeding the reaction.[2] 3. Reagent Quality: Degradation of the amino acid or coupling reagents.[6] 4. Peptide Aggregation: The growing peptide chain on the solid support is aggregating, limiting reagent access.[2]1. Optimize Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU or HBTU.[2] If using a carbodiimide, include an additive such as HOBt or OxymaPure.[4] 2. Increase Reaction Time and/or Temperature: Extend the coupling time to 4 hours or overnight.[2] Consider a moderate temperature increase (e.g., to 30-40°C), while monitoring for side reactions.[6] 3. Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[1][2] 4. Check Reagent Quality: Ensure all reagents are fresh and have been stored correctly.[6] 5. Address Aggregation: Use a lower-load resin or incorporate structure-breaking solvents like isopropanol in the coupling solvent mixture.[2]
High Levels of Racemization (Presence of diastereomeric impurities)1. Prolonged Activation Time: The activated amino acid exists for too long before coupling, allowing for oxazolone formation.[1][2] 2. Excessive Base: Too much tertiary amine base (e.g., DIPEA) can promote the abstraction of the α-proton.[1] 3. High Reaction Temperature: Elevated temperatures can accelerate racemization.[6]1. Minimize Pre-activation Time: Mix the amino acid with the coupling reagent and additive for a short period (1-5 minutes) before adding it to the resin.[1] 2. Optimize Base Selection and Amount: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP). Use the minimum necessary amount of base.[2] 3. Control Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless necessary to overcome severe steric hindrance.[2]
Formation of N-Acylurea Byproduct (Observed with carbodiimide reagents)Rearrangement of the O-acylisourea intermediate.[5]1. Use an Additive: The addition of HOBt or OxymaPure traps the activated carboxylic acid as a less reactive ester, which is less prone to rearrangement but still reactive enough to couple with the amine.[4] 2. Solvent Choice: Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this side reaction.[5]
Poor Solubility of Reagents The amino acid derivative or coupling reagents are not fully dissolved in the reaction solvent.[1]1. Optimize Solvent System: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used for their excellent solvating properties in solid-phase peptide synthesis (SPPS).[1] NMP is often considered superior for solvating the resin and reagents.[1] 2. Ensure Anhydrous Conditions: Use fresh, high-purity, anhydrous solvents, as water can interfere with the reaction.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide or Wang resin) with a free amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane), anhydrous

  • Piperidine (for Fmoc deprotection if applicable) or TFA (for Boc deprotection)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.[8]

  • N-terminal Deprotection (if necessary):

    • For Fmoc-protected resin: Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete removal of the Fmoc protecting group.[9] Wash the resin thoroughly with DMF (3x) and DCM (3x).[8]

    • For Boc-protected resin: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash). Drain and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.[8] Wash the resin thoroughly with DCM (3x) and then DMF (3x).[8] Neutralize with a solution of 10% DIPEA in DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.[8]

    • Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-5 minutes at room temperature.[1][8]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For this N-substituted glycine, a longer coupling time may be beneficial.[9]

  • Monitoring the Coupling: Perform a qualitative test (e.g., chloranil or bromophenol blue test) to check for the presence of free amines. If the test is positive, consider a second coupling (recoupling) by repeating step 3 with fresh reagents.[6]

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.[8] The resin is now ready for the next deprotection and coupling cycle or for final cleavage.

Protocol 2: Coupling in Solution Phase using DIC/OxymaPure

This protocol is for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • DIC (Diisopropylcarbodiimide)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • NMM (N-Methylmorpholine)

  • DCM (Dichloromethane), anhydrous

Procedure:

  • Neutralization of Amine: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add NMM (1.1 equivalents) to neutralize the salt and stir for 10 minutes at room temperature.[8]

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DCM.[8]

  • Coupling: Cool the carboxylic acid solution to 0°C in an ice bath. Add DIC (1.1 equivalents) to the cooled solution and stir for 10 minutes.[8]

  • Add the neutralized amino acid ester solution from step 1 to the activation mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[8]

  • Work-up and Purification:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Troubleshooting Low Coupling Yield start Low Coupling Yield Detected (e.g., Positive Qualitative Test) strategy1 Strategy 1: Increase Reaction Time / Temperature start->strategy1 strategy2 Strategy 2: Perform a Double Coupling strategy1->strategy2 If unsuccessful success Successful Coupling (Negative Qualitative Test) strategy1->success On success strategy3 Strategy 3: Use a More Potent Coupling Reagent strategy2->strategy3 If unsuccessful strategy2->success On success strategy3->success On success

Caption: A logical workflow for troubleshooting low coupling yields.

G cluster_1 SPPS Cycle for this compound Resin Resin-Bound Peptide Deprotection N-terminal Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Coupling->Deprotection Repeat for next amino acid Wash2 Wash Coupling->Wash2 Next Next Cycle or Cleavage Wash2->Next

Caption: The experimental workflow for a single SPPS cycle.

G cluster_2 Carbodiimide Activation and Side Reaction Pathway CarboxylicAcid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Carbodiimide R'-N=C=N-R' (Carbodiimide) Carbodiimide->O_Acylisourea Amide R-CO-NH-R'' (Desired Amide) O_Acylisourea->Amide Urea R'-NH-CO-NH-R' (Urea Byproduct) O_Acylisourea->Urea N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea O -> N Acyl Shift (Rearrangement) Amine R''-NH2 (Amine) Amine->Amide

Caption: Signaling pathway for carbodiimide activation and a common side reaction.

References

Technical Support Center: Z-N-(N-beta-Boc-aminoethyl)-gly-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete N-tert-butyloxycarbonyl (Boc) deprotection of Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This guide offers frequently asked questions (FAQs) and troubleshooting workflows to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection for this compound?

Incomplete Boc deprotection of this specific substrate in solution-phase synthesis can arise from several factors. The primary challenge is achieving selective removal of the acid-labile Boc group without affecting the also acid-sensitive benzyloxycarbonyl (Z) group.

Key causes include:

  • Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may be too mild or the concentration too low for complete removal. The rate of Boc cleavage often has a second-order dependence on acid concentration, meaning a small decrease in strength can significantly slow the reaction.[1][2]

  • Inadequate Reaction Time or Temperature: The deprotection is a kinetic process, and short reaction times or low temperatures may be insufficient for the reaction to reach completion.[2][3]

  • Steric Hindrance: The bulky nature of the Z-group and the overall structure of the molecule can sterically hinder the approach of the acid to the Boc group, slowing the cleavage reaction.[1][3][4]

  • Reagent Quality: The effectiveness of TFA can be compromised if it is old or has absorbed water, as water can decrease its effective acidity.[3] It is crucial to use fresh, high-purity reagents.[5]

Q2: How can I effectively monitor the progress of the Boc deprotection reaction?

Monitoring the reaction is critical to determine the optimal reaction time and prevent over-exposure to acidic conditions, which could cleave the Z-group. Several analytical techniques are suitable:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method.[6] The deprotected product, a free amine, is typically more polar than the Boc-protected starting material and will have a lower Rf value.[6][7] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the newly formed primary amine, usually as a purple or yellow spot.[1][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product.[1][8] It provides confirmation by showing the expected mass change (loss of the Boc group, -100.12 Da). It can also detect the formation of the undesired product where both Boc and Z groups have been removed.

  • ¹H NMR Spectroscopy: This method offers definitive structural confirmation. The completion of the reaction can be verified by the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[2]

Q3: My Boc deprotection is sluggish or incomplete using standard TFA/DCM conditions. What can I do?

If you observe incomplete deprotection, you can adjust the reaction conditions. However, any change must be made cautiously to maintain the integrity of the Z-group.

  • Increase Reaction Time: The simplest approach is to extend the reaction time and continue to monitor the progress closely using TLC or LC-MS.[3][7]

  • Increase TFA Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). For instance, if you started with 20% TFA, you might increase it to 30-50%.[8][9]

  • Increase Reaction Temperature: If extending time and concentration is insufficient, you can gently increase the temperature (e.g., from 0°C to room temperature, or up to 40°C).[1][9] This should be done with careful monitoring, as higher temperatures can also accelerate the cleavage of the Z-group.

  • Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane can be a more potent alternative to TFA/DCM.[1][6][10] The product will be isolated as the hydrochloride salt.[6]

Q4: I am observing the formation of byproducts, particularly from tert-butylation. How can this be prevented?

During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[11][12][13] This electrophile can react with nucleophilic sites on your molecule, such as electron-rich aromatic rings or heteroatoms, leading to undesired side products.[9][12]

To prevent this, "scavengers" should be added to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include:

  • Triisopropylsilane (TIS) [3]

  • Water [3]

  • Thioanisole [3]

  • 1,2-Ethanedithiol (EDT) [3]

A standard scavenger cocktail might be a mixture of TFA/H₂O/TIS (95:2.5:2.5).[9]

Q5: Are there milder, alternative methods for Boc deprotection that would be more selective for my Z-protected compound?

Yes, when selectivity is critical, several milder methods can be employed that avoid the use of strong protic acids like TFA or HCl.

Method/ReagentSolvent(s)ConditionsTimeRemarks
Lewis Acids
Zinc Bromide (ZnBr₂)CH₂Cl₂Room Temp12-24 hA non-protic alternative that can be effective and selective.[6][14]
Trimethylsilyl iodide (TMSI)CH₂Cl₂Room Temp12-24 hAnother effective Lewis acid option.[6][14]
Mild Protic Acids
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolRoom TempVariableCan be used under milder conditions than TFA.[6][9]
Aqueous Phosphoric AcidTHF / Aqueous50 °C1-6 hAn environmentally benign option.[9][15]
Other Methods
Oxalyl Chloride / MethanolMethanolRoom Temp1-4 hA mild and rapid method for various substrates.[5][16]
Thermal (Boiling Water)Water100 °C10 min - 2 hA "green" and catalyst-free method if the substrate is thermally stable and water-soluble.[5][6][15]

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • TLC: Significant starting material spot remains (lower polarity, ninhydrin-negative).[2]

  • LC-MS: Large peak corresponding to the starting material mass persists.[2]

  • ¹H NMR: A singlet corresponding to the Boc group's tert-butyl protons (~1.4-1.5 ppm) is still present in the crude product spectrum.[2]

Possible CauseRecommended Solution
Insufficient Reaction Time Extend the reaction duration and continue monitoring every 30-60 minutes.[7]
Low Acid Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[8]
Low Reaction Temperature Allow the reaction to warm to room temperature or gently heat to ~40°C while carefully monitoring for side products.[1]
Poor Reagent Quality Use fresh, anhydrous TFA and DCM.[5][17]
Steric Hindrance Switch to a stronger deprotection agent, such as 4M HCl in 1,4-dioxane.[1][6]
Problem 2: Loss of Z-Protecting Group (Lack of Selectivity)

Symptoms:

  • TLC: A new, more polar spot appears in addition to the desired product.

  • LC-MS: A peak corresponding to the mass of the fully deprotected molecule (loss of both Boc and Z groups) is detected.

Possible CauseRecommended Solution
Acidic Conditions Too Harsh Decrease the concentration of TFA or run the reaction at a lower temperature (e.g., 0°C).[8]
Prolonged Reaction Time Reduce the reaction time. Monitor closely and stop the reaction as soon as the starting material is consumed.[3]
High Reaction Temperature Maintain the reaction at a lower temperature (0°C or room temperature). Avoid heating.[1]
Unsuitable Deprotection Agent Switch to a milder, more selective deprotection method. Consider using Lewis acids (e.g., ZnBr₂) or oxalyl chloride/methanol.[5][6][16]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines a general procedure for the removal of the N-Boc group in a solution-phase reaction.

Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS) (Optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a stir bar.[8][9]

  • Cooling: Cool the solution to 0°C using an ice bath.[8][9]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8][18] If the substrate is sensitive to tert-butylation, add a scavenger like TIS (2.5-5% v/v) at this stage.[9][18]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[8] Let the reaction proceed for 1-2 hours, or until completion is confirmed by monitoring.[1][8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[8][9]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[8][18]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[1]

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[1][19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude deprotected product.[1][6]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Eluent (e.g., a mixture of DCM and methanol, such as 9:1)[7][8]

  • Ninhydrin stain solution

  • Heat gun

Procedure:

  • Spot a small amount of the reaction mixture onto the TLC plate baseline. It is also useful to spot the starting material as a reference.[7]

  • Elute the plate with a suitable polar mobile phase.[7]

  • Dry the plate thoroughly, using a heat gun if necessary to remove all traces of acid.[7]

  • Dip the plate in the ninhydrin stain solution and gently heat with a heat gun until spots appear.

  • The reaction is complete when the starting material spot (ninhydrin-negative) has disappeared and a new, lower Rf spot appears that turns a distinct color (e.g., purple or yellow) with ninhydrin, indicating the presence of a free amine.[7]

Visualizations

G cluster_start Start: Incomplete Deprotection Observed cluster_check Monitor & Verify cluster_outcome Outcome start Incomplete Deprotection (TLC/LC-MS/NMR) extend_time 1. Extend Reaction Time start->extend_time monitor Monitor by TLC/LC-MS extend_time->monitor Still incomplete? increase_conc 2. Increase TFA Concentration increase_conc->monitor Still incomplete? increase_temp 3. Increase Temperature (Cautiously) increase_temp->monitor Still incomplete? stronger_acid 4. Use Stronger Acid (e.g., HCl/Dioxane) monitor->increase_conc Yes monitor->increase_temp Yes monitor->stronger_acid Yes complete Deprotection Complete monitor->complete No, reaction complete z_loss Z-Group Cleavage Observed monitor->z_loss Side reaction? switch_method Switch to Milder Method (e.g., Lewis Acid) z_loss->switch_method G cluster_conditions Reaction Conditions & Substrate Sensitivity cluster_methods Recommended Methods start Select Deprotection Method for This compound check_z_stability Is Z-group stability the primary concern? start->check_z_stability check_speed Is reaction speed critical? check_z_stability->check_speed No mild_methods Use Milder Conditions: - Lewis Acids (ZnBr₂) - Oxalyl Chloride/MeOH - Lower TFA conc. at 0°C check_z_stability->mild_methods Yes check_speed->mild_methods No standard_methods Use Standard Conditions: - 25-50% TFA in DCM - HCl in Dioxane check_speed->standard_methods Yes G cluster_mechanism Mechanism of Acid-Catalyzed Boc Deprotection BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid - t-Bu⁺ tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Free Amine Salt (R-NH₃⁺) CarbamicAcid->FreeAmine - CO₂ Byproducts Byproducts: - Isobutylene - CO₂ tBuCation->Byproducts - H⁺ Alkylation tert-Butylation Side Product tBuCation->Alkylation + Nucleophile Scavenger Scavenger (e.g., TIS) Scavenger->tBuCation Traps Cation

References

Technical Support Center: Aggregation in Peptides Containing Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation-related challenges during the synthesis of peptides and peptoids incorporating Z-N-(N-beta-Boc-aminoethyl)-gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it contribute to peptide aggregation?

A1: this compound, also known as Z-Aeg(Boc)-OH, is an N-substituted glycine derivative commonly used in the synthesis of peptide nucleic acids (PNAs) and other peptide mimics.[1][2] Several factors related to its structure can contribute to aggregation during solid-phase peptide synthesis (SPPS):

  • Hydrophobicity: The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups are bulky and hydrophobic, which can promote intermolecular hydrophobic interactions, a known driver of aggregation.

  • Backbone Flexibility: As an N-substituted glycine (a peptoid monomer), it creates a tertiary amide bond in the peptide backbone. This removes the hydrogen bond donor capacity of the amide nitrogen and increases the flexibility of the chain, which can sometimes lead to conformations that favor aggregation.[3]

  • "Difficult Sequence" Propensity: Stretches of contiguous hydrophobic amino acids are known to be prone to aggregation, and the inclusion of Z-Aeg(Boc)-OH can exacerbate this issue.

Q2: What are the common signs of aggregation when using this compound in my synthesis?

A2: On-resin aggregation during SPPS can manifest in several ways:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink in the synthesis solvents.[4][5]

  • Slow or Incomplete Reactions: You may observe incomplete coupling, indicated by a persistent positive Kaiser test (for primary amines) or chloranil test (for secondary amines). Similarly, the deprotection step might be sluggish.[4][5]

  • Physical Appearance: In severe cases, the resin beads may clump together, and the solvent may drain slowly.

  • Low Yield and Purity: Upon cleavage and analysis, you may find a low yield of the target peptide and the presence of deletion or truncated sequences in the HPLC or mass spectrometry data.

Q3: My crude peptide containing this compound is insoluble after cleavage. What should I do?

A3: Post-cleavage insolubility is a strong indicator of aggregation. Here is a systematic approach to solubilization:

  • Start with Standard Solvents: Attempt to dissolve a small aliquot of the lyophilized peptide in common solvents like water, PBS, or acetonitrile/water mixtures. Use vortexing and sonication.

  • pH Adjustment: If the peptide is still insoluble, consider the theoretical isoelectric point (pI). If the peptide is acidic, try a dilute basic solution (e.g., 0.1% ammonium hydroxide). If it is basic, try a dilute acidic solution (e.g., 10% acetic acid).

  • Organic Solvents: For highly hydrophobic peptides, try dissolving the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or NMP first, and then slowly add your aqueous buffer to the dissolved peptide with vortexing.

  • Strong Denaturants: If the above methods fail and the peptide's tertiary structure is not critical for its intended application, you can use strong denaturants like 6 M guanidinium hydrochloride or 8 M urea.

Q4: Can the choice of synthesis strategy (Boc vs. Fmoc) influence aggregation with this residue?

A4: Yes, the synthesis strategy can play a role. The repeated treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help disrupt the formation of secondary structures and aggregates as they form on the resin.[6] In Fmoc-SPPS, the milder, basic conditions for deprotection may be less effective at disrupting these interactions, potentially allowing for more significant aggregation to build up.

Troubleshooting Guide

Encountering aggregation during the synthesis of peptides containing this compound can be a significant challenge. The following guide provides a systematic approach to troubleshoot and mitigate these issues.

Identifying the Problem

The first step is to recognize the signs of aggregation, as detailed in the FAQs. Monitoring the synthesis closely at each step is crucial.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing aggregation problems.

G cluster_0 Troubleshooting Workflow for Aggregation start Aggregation Suspected (Poor swelling, incomplete coupling) solvent Optimize Solvents (e.g., switch DMF to NMP) start->solvent check1 Problem Resolved? solvent->check1 temp Increase Temperature (Microwave or conventional heating) check2 Problem Resolved? temp->check2 chaotropic Use Chaotropic Agents (e.g., NaClO4 wash) check3 Problem Resolved? chaotropic->check3 structure_mod Incorporate Structure-Disrupting Elements (e.g., pseudoproline dipeptides) end_failure Consider Resynthesis with Sequence Modification structure_mod->end_failure check1->temp No end_success Continue Synthesis check1->end_success Yes check2->chaotropic No check2->end_success Yes check3->structure_mod No check3->end_success Yes

Caption: A logical workflow for troubleshooting peptide aggregation.

Quantitative Data Summary

StrategyParameterTypical Concentration/ConditionExpected OutcomeReference(s)
Solvent Modification Solvent SystemSwitch from DMF to NMPImproved solvation of peptide chains, leading to better coupling efficiency and reduced aggregation.
Chaotropic Agents Salt Wash0.8 M NaClO₄ or LiCl in DMFDisruption of secondary structures (β-sheets) through interference with hydrogen bonding.
Elevated Temperature Coupling/Deprotection50-90°C (Microwave)Increased kinetic energy disrupts intermolecular hydrogen bonds, improving reaction efficiency.
Structure-Disrupting Monomers Pseudoproline DipeptidesInserted every 6-8 residuesIntroduces a "kink" in the peptide backbone, preventing the formation of extended β-sheet structures.
Backbone Protection Dmb/Hmb Protecting GroupsIncorporated every 6-7 residuesPrevents hydrogen bonding at the amide backbone, a primary cause of aggregation.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is intended to disrupt secondary structures that have formed on the peptide-resin prior to a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Coupling: Proceed immediately with the coupling of the next amino acid.

Protocol 2: Microwave-Assisted Synthesis for "Difficult" Sequences

Microwave synthesis can be highly effective at preventing aggregation by using elevated temperatures to disrupt intermolecular interactions.

  • Synthesizer Setup: Use a dedicated microwave peptide synthesizer.

  • Deprotection: Perform Fmoc deprotection at an elevated temperature (e.g., 75°C) for 3-5 minutes.

  • Coupling: Perform the coupling reaction at an elevated temperature (e.g., 75-90°C) for 5-10 minutes. Pre-activation of the amino acid is typically performed outside the microwave cavity.

  • Washing: Ensure thorough washing between steps as per the synthesizer's standard protocols.

Note: When using elevated temperatures, be mindful of potential side reactions such as racemization, especially for sensitive amino acids.

Protocol 3: Stepwise Solubilization of Aggregated Peptides

This protocol provides a systematic approach for dissolving a crude, aggregated peptide post-cleavage.

  • Initial Attempt: Suspend a small amount of the lyophilized peptide in deionized water or a standard buffer (e.g., PBS). Vortex and sonicate for 1-2 minutes.

  • pH Adjustment: If the peptide remains insoluble, add 10% acetic acid dropwise (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides) until the peptide dissolves.

  • Organic Co-solvent: If the peptide is still insoluble, dissolve it in a minimal volume of DMSO or NMP. Once fully dissolved, slowly add the desired aqueous buffer dropwise while vigorously vortexing. Stop if the solution becomes cloudy.

  • Denaturing Conditions: As a final resort for non-structural applications, dissolve the peptide in 6 M guanidinium hydrochloride or 8 M urea.

By following these guidelines and protocols, researchers can better anticipate, diagnose, and resolve aggregation issues when working with peptides containing this compound.

References

Technical Support Center: Synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing the N-substituted glycine analog, Z-N-(N-beta-Boc-aminoethyl)-gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides with N-substituted glycine (peptoid) residues like this compound?

A: While the synthesis of peptoids, or N-substituted glycine oligomers, is generally straightforward, challenges can arise.[1][2] The lack of a backbone N-H bond prevents the formation of secondary structures like β-sheets, which can be a source of aggregation in traditional peptide synthesis.[3] However, aggregation can still occur, particularly with hydrophobic side chains.[4] The main challenges include:

  • Steric Hindrance: The substituted amino group can present steric hindrance, potentially slowing down the coupling reaction and requiring more potent coupling reagents.[5][6]

  • Incomplete Coupling: Due to steric hindrance or aggregation, the coupling of the subsequent amino acid may be incomplete, leading to deletion sequences.[4][7]

  • Side Reactions: As with any peptide synthesis, side reactions such as racemization can occur, although this is less of a concern for the achiral glycine backbone.[5][8] Other potential side reactions include the formation of unwanted byproducts from the coupling reagent itself.[5]

  • Purification Challenges: The final peptide's purity can be compromised by closely related impurities, such as deletion sequences, which can be difficult to separate during purification.[7]

Q2: How do I choose the right coupling reagent for incorporating this compound?

A: The choice of coupling reagent is critical for achieving high yield and purity.[9] For sterically hindered couplings, which can be the case with N-substituted amino acids, more reactive coupling reagents are generally preferred.[5][10]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for difficult couplings due to the formation of highly reactive OAt or OBt esters.[10][11] COMU, which is based on OxymaPure, is another excellent choice, offering high reactivity with a better safety profile than HOBt-based reagents.[10][12]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly in suppressing racemization.[9][10]

  • Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide) are cost-effective but generally require an additive like HOBt or OxymaPure to improve efficiency and reduce side reactions.[9][11]

For challenging sequences, it's often beneficial to use a combination of a highly reactive coupling reagent and an additive.

Q3: What strategies can I employ to minimize aggregation during the synthesis?

A: Although N-substituted glycines disrupt the hydrogen bonding that leads to β-sheet formation, aggregation can still be an issue, especially in longer peptides or those with hydrophobic side chains.[3][4] Strategies to mitigate this include:

  • Solvent Choice: While DMF is a standard solvent, in cases of aggregation, using a solvent mixture like DMSO/DMF or NMP can help to disrupt intermolecular interactions.[11][13]

  • Elevated Temperature: Performing the synthesis at a higher temperature, for example, using microwave-assisted synthesis, can help to break up aggregates and improve coupling efficiency.[11][14]

  • Resin Choice: Using a low-substitution resin or a specialized resin like TentaGel can help to distance the growing peptide chains from each other, reducing the likelihood of aggregation.[15]

  • Backbone Protection: For particularly difficult sequences, incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby residue can disrupt aggregation.[15]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield of Final Peptide * Incomplete coupling reactions.[7] * Peptide aggregation on the resin.[3][4] * Side reactions consuming starting materials or product.[5]* Switch to a more powerful coupling reagent (e.g., HATU, COMU).[10][11] * Perform a double coupling for the difficult residue.[11] * Increase the reaction temperature (microwave synthesis can be effective).[11][14] * Change the solvent to one with better-solvating properties (e.g., NMP, or a DMF/DMSO mixture).[11][13] * Use a resin with a lower loading capacity.[15]
Presence of Deletion Sequences in HPLC/MS * Steric hindrance from the N-substituted glycine is preventing complete coupling of the next amino acid.[5][6] * On-resin aggregation is blocking access to the N-terminus.[3]* Increase the coupling time and/or temperature for the amino acid following the N-substituted glycine. * Employ a stronger coupling reagent and consider using an additive like OxymaPure.[10] * After the coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of further deletion sequences.[7]
Difficult Purification of the Crude Peptide * The presence of impurities that are structurally very similar to the target peptide (e.g., deletion sequences).[7] * The peptide is poorly soluble in the purification solvents.* Optimize the synthesis to minimize the formation of impurities (see above). * If capping was not used during synthesis, consider it for future attempts to simplify the crude product mixture.[7] * For solubility issues, try different solvent systems for HPLC, such as those containing acetonitrile, methanol, or isopropanol with different acidic modifiers (TFA, formic acid). * Consider adding a solubilizing agent like a small amount of DMSO or using a different pH.
Unexpected Side Products * Racemization of adjacent amino acid residues.[5][8] * Aspartimide formation if an Asp residue is present in the sequence.[8][15] * Byproducts from the coupling reagent.[5]* To minimize racemization, use a phosphonium-based coupling reagent like PyBOP or add an agent like HOBt or OxymaPure to carbodiimide couplings.[9][11] * For aspartimide formation, use a backbone-protecting group on the preceding amino acid or use a modified Asp residue with a more sterically hindering side-chain protecting group.[13][15] * Ensure high-purity reagents and solvents are used to avoid unwanted side reactions.[5]

Quantitative Data and Experimental Protocols

While specific quantitative data for the synthesis of peptides containing this compound is not widely published in comparative tables, the following tables provide a general comparison of coupling reagent performance, which is directly applicable.

Table 1: Comparison of Coupling Reagent Performance in Peptide Synthesis
Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery HighExcellent for sterically hindered couplings; fast reaction times.[10][11]Higher cost; can cause side reactions with free amino groups.[12]
HBTU/TBTU Uronium/Aminium SaltHighWidely used, effective for most couplings.[5][10]Based on potentially explosive HOBt; less effective than HATU for very difficult couplings.[12]
COMU Uronium/Aminium SaltVery HighSimilar reactivity to HATU with a better safety profile (Oxyma-based).[10][12]Higher cost.
PyBOP Phosphonium SaltHighLow racemization; does not react with free amino groups.[9][10][12]Can be less stable in solution than uronium salts.[10]
DIC/Oxyma Carbodiimide/AdditiveModerate-HighCost-effective; low racemization.[9][11]Slower reaction times; can be less efficient for sterically hindered amino acids.[9]
Experimental Protocol: General Method for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a general procedure for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (or this compound) (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.[13]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the sterically hindered this compound, a longer reaction time or double coupling may be necessary.

4. Washing:

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

5. Monitoring and Repetition:

  • Perform a Kaiser test or other amine test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat steps 2-4 for each amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF and then with a solvent like dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_Synthesis Post-Synthesis Processing Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitoring 6. Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Deprotection Repeat for next AA Final_Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Monitoring->Final_Cleavage Final AA Coupled Precipitation 8. Ether Precipitation Final_Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Lyophilization 10. Lyophilization Purification->Lyophilization

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) and subsequent processing.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Aggregation? Check_Coupling->Check_Aggregation No Sol_Coupling Use Stronger Coupling Reagent (e.g., HATU, COMU) Double Couple Increase Temperature Check_Coupling->Sol_Coupling Yes Check_Side_Reactions Side Reactions? Check_Aggregation->Check_Side_Reactions No Sol_Aggregation Change Solvent (e.g., NMP) Use Low-Loading Resin Microwave Synthesis Check_Aggregation->Sol_Aggregation Yes Sol_Side_Reactions Optimize Reagents (e.g., PyBOP) Additives (e.g., Oxyma) Backbone Protection Check_Side_Reactions->Sol_Side_Reactions Yes End Improved Synthesis Check_Side_Reactions->End No Sol_Coupling->End Sol_Aggregation->End Sol_Side_Reactions->End

Caption: A troubleshooting flowchart for addressing low yield and purity in peptide synthesis.

References

Technical Support Center: Cleavage of Peptides Containing Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cleavage of synthetic peptides incorporating the modified amino acid Z-N-(N-beta-Boc-aminoethyl)-gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the protecting groups on this compound and why are they important?

A1: This modified amino acid has two critical protecting groups:

  • Z (or Cbz): The benzyloxycarbonyl group protects the secondary amine of the glycine backbone. It is relatively stable to the milder acids used for repeated N-terminal Boc group removal during synthesis but can be cleaved by strong acids.

  • Boc: The tert-butyloxycarbonyl group protects the primary amine of the aminoethyl side chain. The Boc group is highly acid-labile.[1]

Both groups must be efficiently removed during the final cleavage step to yield the functional peptide. Their different acid lability requires a carefully selected cleavage cocktail.

Q2: What is the primary challenge when cleaving peptides with this modified residue?

A2: The main challenge is ensuring the complete and simultaneous removal of both the Z and Boc protecting groups, along with other side-chain protecting groups and the peptide from the resin, without causing unwanted side reactions. The Z group requires strong acidic conditions for efficient cleavage, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Incomplete cleavage can result in a heterogeneous mixture of partially protected peptides, complicating purification.

Q3: What is the role of a "scavenger" in a cleavage cocktail?

A3: During acid-mediated cleavage, highly reactive carbocations are generated from the protecting groups (e.g., t-butyl cations from Boc) and the resin linker.[2][3] These cations can re-attach to electron-rich amino acid residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys), leading to undesired modifications.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing side reactions.[2][3][4]

Q4: Can I use a standard TFA-based cleavage cocktail?

A4: A standard cleavage cocktail like 95% Trifluoroacetic Acid (TFA) with scavengers may not be sufficient for the complete removal of the more resilient Z group.[5] While excellent for removing Boc and other acid-labile groups, TFA alone often leads to incomplete Z group deprotection. Stronger acid systems are generally required for quantitative cleavage.

Troubleshooting Guide

Problem 1: Incomplete cleavage of the peptide from the resin or incomplete removal of protecting groups.

  • Symptom: HPLC analysis shows multiple peaks, and mass spectrometry (MS) confirms the presence of species with masses corresponding to the peptide still attached to protecting groups (e.g., +134 Da for Z, +100 Da for Boc).

  • Cause A: Inappropriate Cleavage Cocktail. The acid used may not be strong enough to cleave the Z group or other robust protecting groups like Arg(Tos).[6]

  • Solution A: Employ a stronger cleavage reagent. Anhydrous Hydrogen Fluoride (HF) is a very effective but hazardous option. Alternatives include Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

  • Cause B: Insufficient Reaction Time or Temperature. Cleavage reactions are time and temperature-dependent. Peptides with multiple sterically hindered or acid-resistant protecting groups may require longer reaction times.[6]

  • Solution B: Extend the cleavage time. For HF cleavage, reactions are typically run for 1-2 hours at 0°C. For peptides with Arg(Tos), this may be extended. For TFMSA or TFA-based cocktails, perform a time-course study (e.g., 2, 4, and 6 hours) and analyze the crude product by HPLC to determine the optimal duration.[6]

Problem 2: Presence of significant side-products in the crude peptide.

  • Symptom: HPLC analysis reveals major impurity peaks, and MS identifies masses corresponding to alkylated or oxidized peptides.

  • Cause A: Insufficient or Incorrect Scavengers. Reactive cations generated during cleavage have modified sensitive residues.[1] For example, t-butyl cations can alkylate the indole ring of Tryptophan.[7]

  • Solution A: Choose a scavenger cocktail tailored to your peptide's sequence. If the peptide contains sensitive residues like Cys, Met, or Trp, a simple cocktail may be insufficient.[3] Use a more robust scavenger mixture, such as "Reagent K," or add specific scavengers to counter expected side reactions.[8][9] For instance, 1,2-ethanedithiol (EDT) is effective for protecting Cysteine, and thioanisole helps prevent methionine oxidation and protects Tryptophan.[1]

  • Cause B: Oxidation of Methionine or Cysteine. Methionine can be oxidized to its sulfoxide form, especially if reagents are old or exposed to air.[1]

  • Solution B: Use fresh, high-purity reagents. Including scavengers like dimethyl sulfide (DMS) or using a "low-high" HF cleavage procedure can help reduce Met(O) back to Met.

Problem 3: Poor peptide precipitation or recovery after cleavage.

  • Symptom: Little to no precipitate forms when the TFA/acid solution is added to cold ether, or the resulting pellet is oily and difficult to handle.

  • Cause A: Peptide is highly hydrophobic. Peptides rich in hydrophobic residues may remain soluble in the ether/TFA mixture.[10]

  • Solution A: Try alternative precipitation or isolation methods. After removing the bulk of the TFA by rotary evaporation, you can try precipitating in a different non-polar solvent like hexane or a mixture of ether and hexane.

  • Cause B: Presence of scavenger adducts. Scavengers and their by-products can sometimes interfere with clean precipitation.

  • Solution B: Perform additional washes of the peptide pellet with cold diethyl ether to thoroughly remove residual scavengers and cleaved protecting groups.[11]

Cleavage Cocktail Selection and Data

The choice of cleavage cocktail is critical and depends on the entire peptide sequence, not just the modified residue.

Table 1: Common Strong-Acid Cleavage Cocktails for Boc-SPPS

Cocktail IDCompositionRecommended Use & Key Features
High HF 90% Anhydrous HF / 10% Anisole (or p-cresol)Gold Standard for Boc-SPPS. Highly effective for removing all protecting groups, including Z and Arg(Tos). Extremely hazardous; requires specialized equipment.[1]
Low-High HF Low: 25% HF / 65% DMS / 10% p-cresol; High: 90% HF / 10% p-cresolTwo-step procedure. The "low" step uses an SN2 mechanism to minimize side reactions with Tyr, Asp, and Glu, and reduces Met(O). The "high" step completes the cleavage.
TFMSA TFMSA / TFA / m-cresol / ThioanisoleA strong acid alternative to HF that can be used in standard glassware. Effective for most protecting groups.
TMSOTf TMSOTf / TFA / m-cresolAnother strong acid alternative to HF. Note that it does not reduce methionine sulfoxide (Met(O)).[1]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust TFA-based cocktail for peptides containing multiple sensitive residues. May not be sufficient for complete Z-group removal in all cases.[8][9]

Note: Composition percentages are approximate and may be adjusted based on the specific peptide sequence.

Experimental Protocols

Protocol 1: TFMSA Cleavage Protocol

This protocol is a common alternative to HF for peptides requiring strong acid cleavage.

  • Resin Preparation: Place up to 200 mg of the dried peptide-resin in a round-bottom flask equipped with a magnetic stir bar.

  • Pre-cooling: Cool the flask to 0°C in an ice bath.

  • Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A common mixture is Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / m-cresol in a 1:10:1 ratio. For peptides with Trp, add thioanisole.

  • Cleavage Reaction: Add the pre-cooled cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin). Stir the mixture at 0°C for 2-4 hours.

  • Peptide Precipitation: Filter the resin away from the acid solution. Slowly add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with gentle stirring.

  • Isolation: A precipitate should form. Pellet the peptide by centrifugation at a low speed (e.g., 3000 x g) for 5 minutes.

  • Washing: Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether, repeating the centrifugation and decanting steps to remove residual scavengers.[11]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: High-HF Cleavage Protocol

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must only be performed by trained personnel using a dedicated, HF-resistant apparatus and fume hood.

  • Resin Preparation: Place the dried peptide-resin (up to 500 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., 1 mL of p-cresol or anisole per gram of resin).

  • HF Distillation: Cool the reaction vessel to -5 to 0°C using an ice/salt bath. Carefully distill the required amount of anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[1]

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. This is a critical step and must be done carefully according to the apparatus instructions.

  • Peptide Extraction & Precipitation: Once all HF is removed, wash the residue (resin and cleaved peptide) with cold diethyl ether to remove the scavengers. Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide.

Visual Guides

Cleavage_Workflow resin Protected Peptide-Resin cleavage Add Cleavage Cocktail (Strong Acid + Scavengers) resin->cleavage reaction Incubate (e.g., 2h @ 0°C) cleavage->reaction filtration Filter to Remove Resin reaction->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash Wash & Centrifuge precipitation->wash dry Dry Crude Peptide wash->dry analysis Analyze by HPLC/MS dry->analysis purify Purify by HPLC analysis->purify final Final Lyophilized Peptide purify->final

Caption: Experimental workflow for peptide cleavage and isolation.

Cocktail_Choice_Logic start Peptide Contains Z-N-(N-beta-Boc-AE)-gly-OH? node_strong_acid Use Strong Acid (HF, TFMSA) start->node_strong_acid Yes node_no_z Is Z-group absent? start->node_no_z No node_sensitive Does peptide have other sensitive residues (Trp, Met, Cys)? node_sensitive->node_strong_acid No Re-confirm node_strong_scavenger Use Strong Acid + Robust Scavengers (e.g., Reagent K components) node_sensitive->node_strong_scavenger Yes node_tfa_scavenger Standard TFA Cocktail (e.g., TFA/TIS/H2O) node_sensitive->node_tfa_scavenger Yes node_strong_acid->node_sensitive Then ask... node_no_z->node_sensitive Yes, But...

References

Managing steric hindrance with Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Z-N-(N-beta-Boc-aminoethyl)-gly-OH. The content is structured to address common challenges, particularly those related to steric hindrance, during its application in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected N-substituted glycine derivative. Its chemical formula is C17H24N2O6 with a molecular weight of 352.38 g/mol [1]. It is primarily used as a building block in the synthesis of peptoids (oligomers of N-substituted glycines) and other peptide mimetics.[2] These molecules are of interest in drug discovery and materials science due to their enhanced proteolytic stability and diverse structural possibilities compared to natural peptides.

Q2: What are the main challenges when using this compound in synthesis?

The primary challenge associated with this compound, and N-substituted glycine derivatives in general, is steric hindrance. The bulky N-substituent, which includes a Boc-protected aminoethyl group, can significantly impede the coupling reaction to the growing polymer chain. This can lead to:

  • Low Coupling Yields: The steric bulk hinders the approach of the activated carboxyl group to the amine, slowing down or preventing the reaction.

  • Aggregation: Hydrophobic interactions between the growing peptoid chains, particularly with bulky side chains, can cause them to aggregate on the solid support, leading to incomplete reactions.[3]

  • Increased Risk of Side Reactions: Forcing conditions required to overcome steric hindrance, such as prolonged reaction times or elevated temperatures, can increase the likelihood of side reactions like racemization.

Q3: How can I improve coupling efficiency when working with this sterically hindered monomer?

Several strategies can be employed to improve coupling efficiency:

  • Choice of Coupling Reagent: Standard coupling reagents may not be effective. More potent onium-salt-based reagents are recommended.

  • Optimization of Reaction Conditions: Adjusting the solvent, temperature, and reaction time can significantly impact the outcome.

  • Use of Additives: Certain additives can enhance the reactivity of the activated ester and suppress side reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and help overcome aggregation.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process.

Problem Potential Cause Recommended Solution
Low or No Coupling Insufficiently active coupling reagent: Standard carbodiimide reagents (e.g., DCC, EDC) may be too weak for this sterically hindered monomer.Use a more potent coupling reagent: Onium-salt based reagents like HATU, HBTU, or COMU are highly recommended as they form highly reactive active esters.
Steric hindrance from the N-substituent: The bulky Boc-protected aminoethyl group is physically obstructing the reaction site.Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). Gentle heating (e.g., 35-50°C) can also improve yields, but should be monitored to avoid side reactions.
Aggregation of the growing peptoid chain: The polymer chains are clumping together on the resin, preventing access of reagents.Change the solvent: N-Methyl-2-pyrrolidone (NMP) is often better than Dimethylformamide (DMF) at disrupting aggregation. Adding chaotropic salts or detergents can also help.[3]
Incomplete Deprotection of the Boc Group Insufficient deprotection time or reagent concentration: The acidic reagent is not fully accessing the Boc group.Increase deprotection time: Extend the treatment with the deprotection solution (e.g., 20% piperidine in DMF for Fmoc strategy, or TFA for Boc strategy) and perform a second treatment if necessary.
Aggregation hindering reagent access: Similar to coupling issues, aggregation can prevent the deprotection reagent from reaching the N-terminus.Improve resin swelling and disrupt aggregation: Ensure the resin is fully swollen before deprotection. Use solvents and additives that minimize aggregation as mentioned above.
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more cycles: A portion of the growing chains did not react with the incoming monomer.Double coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of the activated monomer to the resin to drive the reaction to completion.
Incomplete deprotection: The N-terminus of some chains was not deprotected, preventing further elongation.Optimize deprotection conditions: Ensure complete deprotection by extending the reaction time or using a fresh batch of deprotection reagent. Monitor completion with a colorimetric test (e.g., Kaiser test for primary amines).

Quantitative Data Summary

The choice of coupling reagent is critical when dealing with sterically hindered monomers. The following table summarizes the relative effectiveness of common coupling reagents in such scenarios.

Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsNotes
DCC/EDC Carbodiimide2-12 hLowOften requires an additive like HOBt. Prone to side reactions.
HBTU Uronium Salt30 min - 2 hHighGenerally effective and widely used.
HATU Uronium Salt15 min - 1 hVery HighOften considered the most effective for difficult couplings due to the formation of a highly reactive OAt-ester.
PyBOP Phosphonium Salt30 min - 2 hHighGood for reducing racemization.
COMU Uronium Salt15 min - 1 hVery HighA newer generation reagent with high reactivity.

Experimental Protocols

Representative Protocol for Solid-Phase Submonomer Synthesis of a Peptoid Incorporating this compound

This protocol outlines a single coupling cycle for incorporating the title monomer onto a solid-phase support using the submonomer method.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Primary amine for the subsequent residue

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group from the resin linker.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Acylation (Bromoacetylation):

    • In a separate vial, dissolve bromoacetic acid (10 eq. relative to resin loading) and DIC (10 eq.) in DMF.

    • Add the activated bromoacetic acid solution to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Nucleophilic Displacement (Incorporation of the Monomer):

    • Dissolve this compound (as the primary amine component after deprotection of the Z-group, or using a suitable primary amine for the submonomer step) in DMF or NMP.

    • Add the solution to the bromoacetylated resin.

    • Agitate for 2 hours at room temperature. For sterically hindered amines, this step may require longer reaction times or gentle heating.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring and Next Cycle:

    • Perform a colorimetric test (e.g., Kaiser test) to ensure the absence of free primary amine, indicating complete coupling.

    • If the test is positive, a second coupling may be necessary.

    • The resin is now ready for the next acylation and displacement cycle to elongate the peptoid chain.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

experimental_workflow cluster_resin_prep Resin Preparation cluster_cycle Peptoid Elongation Cycle cluster_cleavage Cleavage and Purification swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 acylation Acylation (Bromoacetic Acid + DIC) wash1->acylation wash2 Wash (DMF & DCM) acylation->wash2 displacement Nucleophilic Displacement (Add Z-N-(...)-gly-OH) wash2->displacement wash3 Wash (DMF & DCM) displacement->wash3 monitoring Monitoring (e.g., Kaiser Test) wash3->monitoring monitoring->acylation Next Cycle cleavage Cleavage from Resin (e.g., TFA cocktail) monitoring->cleavage Final Cycle purification Purification (e.g., HPLC) cleavage->purification

Caption: Solid-phase submonomer synthesis workflow for peptoid elongation.

troubleshooting_logic start Low Coupling Yield? cause1 Inefficient Coupling Reagent start->cause1 Yes cause2 Aggregation start->cause2 Yes cause3 Steric Hindrance start->cause3 Yes solution1 Switch to HATU, HBTU, or COMU cause1->solution1 solution2 Use NMP solvent, add chaotropic salts cause2->solution2 solution3 Increase reaction time/temp, perform double coupling cause3->solution3

Caption: Troubleshooting logic for low coupling yields.

References

Validation & Comparative

A Comparative Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH and Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of success. This guide provides a detailed comparison of two non-standard amino acid derivatives, Z-N-(N-beta-Boc-aminoethyl)-gly-OH and Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH, focusing on their application in solid-phase peptide synthesis (SPPS). The core difference between these two molecules lies in their N-terminal protecting groups: the benzyloxycarbonyl (Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, respectively. This dictates fundamentally different synthetic strategies, each with distinct advantages and limitations.

Core Physicochemical Properties

While specific experimental data for a direct comparison of these two molecules is not extensively published, their general properties can be inferred from their constituent protecting groups.

PropertyThis compoundFmoc-N-(N-beta-Boc-aminoethyl)-gly-OHReferences
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)9-fluorenylmethoxycarbonyl (Fmoc)[1]
Molecular Formula C17H24N2O6C24H28N2O6[1],[2]
Molecular Weight 352.38 g/mol 440.49 g/mol [1],[2]
Solubility Generally soluble in organic solvents like DMF, DCM, and NMP.Generally soluble in polar aprotic solvents like DMF and NMP.[3],[4]
Storage Conditions Typically stored at 2-8°C.Typically stored at 2-8°C.[5]

Synthetic Strategy and Performance

The choice between the Z- and Fmoc-protected derivatives dictates the entire solid-phase peptide synthesis (SPPS) workflow, from resin selection to deprotection and cleavage conditions. This is due to the orthogonal nature of the protecting groups employed in each strategy.[]

ParameterZ/Boc Strategy (using this compound)Fmoc/tBu Strategy (using Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH)References
Nα-Deprotection The Z-group is typically removed at the final cleavage step. During chain elongation, a Boc (tert-butyloxycarbonyl) protecting group would be used for temporary Nα-protection, which is removed by moderate acid (e.g., 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)).[7][8]The Fmoc group is base-labile and is removed at each cycle of amino acid addition using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[9][10]
Side-Chain Protection The Boc group on the beta-aminoethyl side chain is acid-labile and will be removed during the final cleavage step with strong acid (e.g., HF, TFMSA).[8]The Boc group on the beta-aminoethyl side chain is stable to the basic conditions used for Fmoc deprotection, providing orthogonality. It is removed during the final cleavage from the resin with strong acid (e.g., TFA).[]
Resin Compatibility Typically used with resins that are stable to the repetitive acid treatment for Boc deprotection, such as Merrifield or PAM resins.[8]Compatible with a wide range of acid-labile resins, such as Wang, Rink Amide, and 2-chlorotrityl chloride resins.[11]
Final Cleavage Requires strong, hazardous acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the Z and Boc protecting groups. This requires specialized equipment.[8]Milder final cleavage conditions using a cocktail based on trifluoroacetic acid (TFA), which also removes the tBu-based side-chain protecting groups.[9]
Potential Side Reactions Acid-catalyzed side reactions: Repetitive acid treatment can lead to side reactions, especially with sensitive amino acids.[12] Aggregation: Can be advantageous for synthesizing long or hydrophobic peptides as the protonated peptide chain can reduce aggregation.[7]Base-induced side reactions: Diketopiperazine formation at the dipeptide stage and aspartimide formation can occur.[12] Aggregation: Can be problematic for certain sequences, though the use of specialized solvents or additives can mitigate this.[13]
Automation Friendliness Less commonly used in modern automated synthesizers due to the harsh cleavage conditions and potential for acid-catalyzed side reactions.The most widely used chemistry in automated solid-phase peptide synthesizers due to its milder, repetitive deprotection steps and final cleavage conditions.[14]

Experimental Protocols

The following are generalized protocols for a single coupling cycle in solid-phase peptide synthesis using the Z/Boc and Fmoc/tBu strategies.

Protocol 1: Z/Boc Strategy Coupling Cycle

This protocol assumes a Boc-protected amino acid is being coupled to a deprotected amine on the resin. The Z-protected amino acid would typically be incorporated in a solution-phase synthesis or as a special building block in SPPS where the Z-group is removed at the end.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain the solution and add a fresh portion of the TFA/DCM solution.

    • Agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3-5 times).[7]

  • Neutralization:

    • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM (3 times, 1-2 minutes each) to neutralize the protonated amine.

    • Wash the resin thoroughly with DCM (3-5 times).[8]

  • Coupling:

    • In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., Boc-N-(N-beta-Boc-aminoethyl)-gly-OH, if it were used in a Boc-SPPS) and an activating agent (e.g., HBTU/HATU) in DMF or a DCM/DMF mixture.

    • Add DIPEA to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[15]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc/tBu Strategy Coupling Cycle

This protocol describes the incorporation of Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH.

  • Resin Swelling: Swell the appropriate acid-labile resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[16]

    • Drain and wash the resin thoroughly with DMF (5-7 times).[10]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH (typically 3-5 equivalents) and an activating agent (e.g., HBTU, HATU, or HCTU, at slightly less than 1 equivalent to the amino acid) in DMF.[17]

    • Add an excess of a tertiary base (e.g., DIPEA, typically 2 equivalents to the activating agent) to the mixture to facilitate the activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test like the Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.

Signaling Pathways and Experimental Workflows

The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.

Z_Boc_SPPS_Workflow Resin_NH_Boc Resin-AA-NH-Boc Deprotection Boc Deprotection (TFA/DCM) Resin_NH_Boc->Deprotection Resin_NH3_TFA Resin-AA-NH3+TFA- Deprotection->Resin_NH3_TFA Neutralization Neutralization (DIPEA/DCM) Resin_NH3_TFA->Neutralization Resin_NH2 Resin-AA-NH2 Neutralization->Resin_NH2 Coupling Coupling (Boc-AA-OH, Activator, DIPEA) Resin_NH2->Coupling Washing Washing (DMF/DCM) Coupling->Washing yields Washing->Resin_NH_Boc next cycle

Caption: Z/Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_tBu_SPPS_Workflow Resin_NH_Fmoc Resin-AA-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_NH_Fmoc->Deprotection Resin_NH2 Resin-AA-NH2 Deprotection->Resin_NH2 Coupling Coupling (Fmoc-AA-OH, Activator, DIPEA) Resin_NH2->Coupling Washing Washing (DMF/DCM) Coupling->Washing yields Washing->Resin_NH_Fmoc next cycle

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Conclusion and Recommendations

The choice between this compound and Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH is fundamentally a choice between the Z/Boc and Fmoc/tBu solid-phase peptide synthesis strategies.

This compound , and the broader Z/Boc strategy, represents an older but still relevant methodology. It can be advantageous for the synthesis of certain long or hydrophobic peptides that are prone to aggregation under Fmoc conditions.[7] However, the requirement for hazardous strong acids for final cleavage limits its widespread use, especially in laboratories not equipped with specialized apparatus.

Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH is aligned with the modern standard for SPPS. The Fmoc/tBu strategy offers milder deprotection and cleavage conditions, making it more compatible with a wider range of sensitive functionalities and significantly more amenable to automation.[14] For most applications, especially in a research and drug discovery setting, the Fmoc-protected derivative is the more practical and versatile choice.

Ultimately, the decision should be guided by the specific requirements of the target peptide, the available laboratory infrastructure, and the scale of the synthesis. For routine peptide synthesis, high-throughput applications, and the synthesis of peptides with acid-sensitive moieties, the Fmoc-protected building block is generally preferred.

References

A Head-to-Head Comparison of Boc and Fmoc Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of SPPS is critically dependent on the strategic use of protecting groups to prevent unwanted side reactions. Two methodologies, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, have dominated the field. This guide offers a detailed, objective comparison of these two approaches to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic goals.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the iterative removal of the temporary α-amino protecting group and the final cleavage of the peptide from the solid support.[1]

Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This reliance on graduated acid lability means the Boc strategy is not fully orthogonal.[3]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[2] This group is readily cleaved by a secondary amine, most commonly piperidine.[4] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[] This represents a truly orthogonal scheme, as the temporary and permanent protecting groups are removed by chemically distinct mechanisms.[3][]

Performance Insights: A Quantitative Comparison

While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.[2] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[2][] However, the choice of strategy can significantly impact the final yield and purity, especially for "difficult sequences."

Table 1: General Performance Comparison of Boc and Fmoc Strategies
ParameterBoc StrategyFmoc Strategy
α-Amino Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Moderate Acid (e.g., 50% TFA in DCM)Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based
Final Cleavage Reagent Strong Acid (e.g., HF, TFMSA)Trifluoroacetic Acid (TFA)
Orthogonality Partial (Graduated Acid Lability)[3]Fully Orthogonal[3]
Typical Yield per Step High, but can be affected by aggregation>99%[2][]
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Safety Considerations Requires specialized apparatus for hazardous HF handlingAvoids highly corrosive HF
Cost of Amino Acids Generally less expensiveCan be more expensive
Table 2: Illustrative Performance for a Proline-Containing Decapeptide

Note: This data is illustrative and based on general observations. Actual results will vary based on the specific peptide sequence and experimental conditions.[7]

ParameterBoc StrategyFmoc Strategy
Crude Peptide Purity (%) Potentially higher for aggregation-prone sequences~70-95% (highly sequence-dependent)
Overall Yield (%) ~20-50%~30-60%
Key Challenge Handling of hazardous HFPotential for diketopiperazine formation at the dipeptide stage
Table 3: Performance in the Synthesis of "Difficult" Peptides

For sequences prone to aggregation, such as hydrophobic peptides, the Boc strategy can offer advantages. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[2]

Peptide SequenceStrategyCoupling Reagent/ConditionsCrude Purity (%)Reference
Acyl Carrier Peptide (65-74)FmocHATU, 2 x 1 min83.63[2]
Acyl Carrier Peptide (65-74)FmocHCTU, 2 x 20 min81.33[2]
Acyl Carrier Peptide (65-74)FmocCOMU, 2 x 1 min79.00[2]
Human Amylin (1-37)FmocHCTU, with pseudoproline dipeptidesNot specified, but successful synthesis achieved[8]

Experimental Protocols

Detailed methodologies for key steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 1-2 hours.

  • Deprotection (Boc Removal):

    • Pre-wash the resin with 50% TFA in DCM for 5 minutes.

    • Treat the resin with 50% TFA in DCM for 15-25 minutes.

    • Wash the resin with DCM, followed by isopropanol and then DCM to remove residual acid.

  • Neutralization:

    • Neutralize the N-terminal ammonium salt with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • Activate the incoming Boc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU/HOBt) and DIEA in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with a strong acid cleavage cocktail (e.g., HF with scavengers like anisole) at 0°C for 1-2 hours in a specialized apparatus.

    • Precipitate the peptide in cold diethyl ether, wash, and dry.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in DMF for at least 30 minutes.

  • Deprotection (Fmoc Removal):

    • Treat the resin with a solution of 20% piperidine in DMF for an initial 3-5 minutes.

    • Drain and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-3 for each amino acid in the sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it.

    • Add a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to the resin.

    • React for 2-3 hours at room temperature.

    • Filter to collect the peptide solution.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

Visualizing the Workflows

The cyclical nature of both SPPS strategies can be visualized as follows:

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Coupling->Resin Repeat for next AA FinalCleavage Final Cleavage (HF/Scavengers) Coupling->FinalCleavage Final Cycle Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Deprotection->Coupling Coupling->Resin Repeat for next AA FinalCleavage Final Cleavage & Deprotection (TFA/Scavengers) Coupling->FinalCleavage Final Cycle Decision_Tree Start Start: Define Peptide Synthesis Goal Q1 Acid-sensitive modifications or residues present? Start->Q1 Q2 Peptide prone to aggregation (long or hydrophobic)? Q1->Q2 No Fmoc Fmoc Strategy Q1->Fmoc Yes Q3 Specialized HF apparatus available? Q2->Q3 No Boc Boc Strategy Q2->Boc Yes Q3->Fmoc Yes ConsiderFmoc Consider Fmoc Strategy Q3->ConsiderFmoc No

References

Orthogonal Protection Strategies: A Comparative Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and the development of complex peptide-based therapeutics, the use of specialized building blocks with orthogonal protecting groups is paramount for achieving high purity and enabling selective modifications. Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a key reagent that incorporates two distinct amine protecting groups, the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, offering a versatile platform for advanced peptide and peptidomimetic synthesis, particularly in the construction of Peptide Nucleic Acids (PNAs).

This guide provides an objective comparison of the orthogonal protection strategy offered by this compound against its primary alternative, Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH. This comparison is supported by representative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic goals.

Core Principles of Orthogonality: Z/Boc vs. Fmoc/Boc

The central advantage of this compound lies in the differential lability of the Z and Boc protecting groups. The Z group is stable to the acidic conditions used to remove the Boc group, and conversely, the Boc group is stable to the hydrogenolysis conditions used to cleave the Z group. This orthogonality allows for the selective deprotection and subsequent functionalization of two distinct amino groups within the same molecule.

The primary alternative, Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH, also offers an orthogonal protection scheme. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions (typically piperidine), while the Boc group is removed with acid. The choice between a Z/Boc and an Fmoc/Boc strategy often depends on the overall synthetic plan, the nature of the target molecule, and compatibility with other protecting groups in the sequence.

Performance Comparison of Key Alternatives

The selection of a protected aminoethyl glycine derivative significantly impacts the overall yield, purity, and efficiency of the synthetic process. The following table summarizes illustrative performance metrics for this compound and its Fmoc-protected counterpart.

ParameterThis compoundFmoc-N-(N-beta-Boc-aminoethyl)-gly-OHKey Considerations & Citations
Nα-Protection Strategy Z (Benzyloxycarbonyl) / BocFmoc (9-Fluorenylmethyloxycarbonyl) / BocThe Z/Boc strategy is a classic approach, while Fmoc/Boc is more prevalent in modern solid-phase peptide synthesis (SPPS).[1][2]
Orthogonal Deprotection Conditions Z: H₂/Pd or strong acid (HBr/AcOH) Boc: Moderate acid (TFA)Fmoc: Base (e.g., 20% piperidine in DMF) Boc: Acid (TFA)The choice of deprotection reagents dictates compatibility with other protecting groups and the solid support.[1]
Typical Crude Peptide Purity 80-90%85-95%Purity is sequence-dependent. The milder conditions of the Fmoc strategy can sometimes lead to higher purity.[3]
Overall Yield Good to HighHighFmoc chemistry often provides higher overall yields in SPPS due to milder repetitive deprotection steps.
Side Reaction Profile Potential for benzyl ether formation during strong acid cleavage.Potential for dibenzofulvene adduct formation and piperidine-related side reactions.Careful selection of scavengers during cleavage is crucial for both strategies.
Compatibility with SPPS Less common in modern automated SPPS due to the harsh conditions for Z-group removal.The standard for automated SPPS due to the mild, base-catalyzed Fmoc deprotection.[2]
Applications Solution-phase synthesis, synthesis of PNA monomers where Z-protection is preferred.Predominantly used in SPPS for peptides and PNAs.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of orthogonal protection strategies. Below are representative protocols for the selective deprotection of the Z and Boc groups from this compound.

Protocol 1: Selective Deprotection of the Z-group (Hydrogenolysis)

Objective: To selectively remove the Z-group while leaving the Boc-group intact.

Materials:

  • This compound derivative (1 eq)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the Z-protected compound in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the Z-deprotected product.

Protocol 2: Selective Deprotection of the Boc-group (Acidolysis)

Objective: To selectively remove the Boc-group while leaving the Z-group intact.

Materials:

  • This compound derivative (1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, if necessary)

Procedure:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 25-50% v/v). If acid-sensitive groups are present, include appropriate scavengers.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting product is the TFA salt of the Boc-deprotected amine. This can be used directly in the next step or neutralized with a mild base.

Visualization of Orthogonal Deprotection

The following diagrams illustrate the orthogonal deprotection strategies for this compound.

Orthogonal_Deprotection_Z_Boc cluster_Z Selective Z Deprotection cluster_Boc Selective Boc Deprotection Start Z-NH-(CH₂)₂-N(Boc)-CH₂-COOH Z_Deprotection H₂, Pd/C Start->Z_Deprotection Boc_Deprotection TFA/DCM Start->Boc_Deprotection Product_Z H₂N-(CH₂)₂-N(Boc)-CH₂-COOH Z_Deprotection->Product_Z Product_Boc Z-NH-(CH₂)₂-NH-CH₂-COOH Boc_Deprotection->Product_Boc

Orthogonal deprotection pathways for this compound.

Conclusion

The choice between this compound and its Fmoc-protected alternative is a critical decision in the design of a synthetic route for complex peptides and peptidomimetics. The Z/Boc strategy, while being a more traditional approach, offers a robust and reliable method for orthogonal protection, particularly in solution-phase synthesis. The Fmoc/Boc strategy is the current standard for solid-phase peptide synthesis due to its milder deprotection conditions and compatibility with automated synthesizers.

This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their project, including the desired scale of synthesis, the presence of other sensitive functional groups, and the overall synthetic strategy. The provided protocols offer a starting point for the selective deprotection of the Z and Boc groups, which can be further optimized based on the specific substrate and reaction conditions.

References

A Comparative Guide to Purity in Peptide Nucleic Acid (PNA) Synthesis: The Role of Z-N-(N-beta-Boc-aminoethyl)-gly-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptide nucleic acids (PNAs), the purity of the final oligomer is paramount to ensuring reliable experimental outcomes and therapeutic efficacy. The choice of monomer chemistry significantly influences the purity profile of the synthesized PNA. This guide provides an objective comparison of PNA synthesis utilizing the Boc/Z-protected monomer, Z-N-(N-beta-Boc-aminoethyl)-gly-OH, against its primary alternatives: the Fmoc/Bhoc protection strategy and the submonomer synthesis approach. We present a summary of available data, detailed experimental protocols, and visualizations to aid in selecting the optimal synthesis strategy.

Peptide Nucleic Acids are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that imparts strong and specific binding to DNA and RNA, along with resistance to enzymatic degradation. The solid-phase synthesis of these oligomers relies on the sequential addition of protected monomers. The purity of the final PNA product is critically dependent on the efficiency of these coupling and deprotection steps, which are dictated by the chosen protecting group strategy.

Comparative Analysis of PNA Synthesis Strategies

The three predominant strategies for PNA synthesis are the Boc/Z, Fmoc/Bhoc, and submonomer methods. Each approach presents a unique set of advantages and challenges that impact the purity of the resulting PNA oligomers.

Boc/Z Strategy: This classical approach utilizes tert-butyloxycarbonyl (Boc) for the temporary protection of the backbone amine and benzyloxycarbonyl (Z) for the permanent protection of the exocyclic amines of the nucleobases. The monomer specified, this compound, is a key building block for this methodology. While this strategy is often considered to yield high-purity PNA, it requires the use of harsh acids like trifluoroacetic acid (TFA) for Boc group removal in each cycle and hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage and deprotection.[1][2]

Fmoc/Bhoc Strategy: As a milder alternative, this method employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the backbone amine and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[1][3] This orthogonality allows for selective deprotection under gentler conditions, making it compatible with a wider range of sensitive modifications and automated synthesizers.[4] However, side reactions during the base-mediated Fmoc deprotection can sometimes lead to a more complex impurity profile compared to the Boc/Z strategy.[4]

Submonomer Strategy: This approach builds the PNA backbone on the solid support in a stepwise fashion, first introducing a protected aminoethyl unit and then acylating it with the nucleobase acetic acid. This method can circumvent the solubility issues associated with some fully protected monomers and offers flexibility in introducing backbone modifications.[5][6] The efficiency and purity of this method are highly dependent on the success of the on-resin alkylation and acylation steps.

Synthesis StrategyKey Monomer/PrecursorsBackbone Protecting GroupNucleobase Protecting GroupDeprotection/Cleavage ConditionsReported Purity/YieldKey AdvantagesKey Disadvantages
Boc/Z This compoundBoc (acid-labile)Z (hydrogenolysis/strong acid)Repetitive strong acid (TFA); Final cleavage with HF or TFMSA.[1][2]High purity, with an average coupling yield of 99.4% reported for an optimized automated protocol.[2]Generally considered to produce high-purity PNAs with fewer side reactions.[4]Requires harsh and hazardous reagents; not compatible with many sensitive modifications.[1]
Fmoc/Bhoc Fmoc-N-(aminoethyl)-glycine monomers with Bhoc-protected nucleobasesFmoc (base-labile)Bhoc (acid-labile)Repetitive base (piperidine); Final cleavage with TFA.[7]Good, though potentially more side products than Boc/Z. Minor base-catalyzed rearrangements reported.[4]Milder conditions; compatible with automated DNA synthesizers and sensitive modifications.[3][4]Potential for base-mediated side reactions; may result in a more complex impurity profile.[4]
Submonomer Bromoacetic acid, protected ethylenediamine, nucleobase acetic acidsVaries (e.g., Fmoc)Varies (e.g., Boc)Dependent on the specific protecting groups used in the on-resin assembly.High optical purity reported for chiral PNAs; overall yields can be moderate (e.g., 5-8% after purification for some modified PNAs).[6]Circumvents monomer solubility issues; allows for facile introduction of backbone modifications.[5][6]Requires optimization of on-resin reactions; can be a longer overall process.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the outcomes of different PNA synthesis strategies. Below are generalized protocols for the key synthesis and analysis procedures.

PNA Synthesis Protocols

1. Boc/Z-based Solid-Phase PNA Synthesis

This protocol is adapted for manual or automated synthesis using this compound and corresponding monomers for other nucleobases.

  • Resin Preparation: Start with a suitable resin, such as 4-methylbenzhydrylamine (MBHA).

  • Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing PNA chain.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of diisopropylethylamine (DIPEA) in DCM.

  • Coupling: Dissolve the incoming Boc/Z-protected PNA monomer and an activating agent (e.g., HATU) in a suitable solvent like N-methylpyrrolidone (NMP). Add this solution to the resin and allow the coupling reaction to proceed.

  • Capping: To block any unreacted amino groups, treat the resin with a capping solution, such as acetic anhydride and pyridine in DMF.

  • Cycle Repetition: Repeat the deprotection, neutralization, coupling, and capping steps for each monomer in the desired sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the PNA from the resin and remove the Z-protecting groups from the nucleobases using a strong acid like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF).[8]

  • Precipitation: Precipitate the crude PNA from the cleavage cocktail using cold diethyl ether.

2. Fmoc/Bhoc-based Solid-Phase PNA Synthesis

This is a widely used method, particularly on automated synthesizers.

  • Resin: Utilize an acid-labile linker resin, such as PAL-PEG-PS or XAL-PEG-PS.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus by treating the resin with a solution of 20% piperidine in DMF.[1]

  • Activation and Coupling: Pre-activate the incoming Fmoc/Bhoc PNA monomer with an activating agent like HATU and a base such as DIPEA and lutidine in NMP. Add the activated monomer solution to the resin to facilitate coupling.[7]

  • Capping: Cap any unreacted chains with a mixture of acetic anhydride and lutidine in DMF.[7]

  • Cycle Repetition: Repeat the deprotection, coupling, and capping steps for each monomer.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA and a scavenger like m-cresol, to simultaneously cleave the PNA from the resin and remove the Bhoc protecting groups.[7]

  • Precipitation: Isolate the crude PNA by precipitation with cold diethyl ether.[7]

3. Submonomer Solid-Phase PNA Synthesis

This method involves the on-resin construction of each monomer unit.

  • Acylation: Acylate the resin-bound amine with an activated form of bromoacetic acid (e.g., using N,N'-diisopropylcarbodiimide).[5]

  • Displacement: Introduce the PNA side chain by nucleophilic displacement of the bromide with a primary amine corresponding to the desired nucleobase-containing moiety.[5]

  • Cycle Repetition: Repeat this two-step cycle for each monomer unit.

  • Cleavage and Deprotection: Once the desired length is achieved, cleave the PNA from the solid support and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).[5]

Purity Analysis Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for assessing the purity of PNA oligomers.

  • Column: A C8 or C18 reversed-phase column is typically used.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the PNA and its impurities. A typical gradient might be 5% to 65% B over 30-40 minutes.

  • Temperature: The column is often heated to 55-60 °C to prevent aggregation of the PNA oligomers, which can otherwise lead to poor peak shape and inaccurate purity assessment.[7][9]

  • Detection: UV absorbance is monitored at a wavelength of 260 nm.

  • Purity Calculation: The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.

2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is used to confirm the identity of the synthesized PNA by verifying its molecular weight.

  • Matrix: A suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, is mixed with the purified PNA sample.

  • Sample Preparation: A small volume of the PNA-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

  • Analysis: The target plate is irradiated with a laser, causing the PNA molecules to desorb and ionize. The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of the full-length PNA oligomer. The presence of other peaks can indicate impurities such as truncated or modified sequences.

Visualizing Synthesis and Analysis Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the synthesis and analysis processes.

PNA_Synthesis_Comparison cluster_Boc Boc/Z Synthesis cluster_Fmoc Fmoc/Bhoc Synthesis cluster_Submonomer Submonomer Synthesis cluster_Analysis Purity Analysis Boc_Monomer This compound Boc_Deprotect TFA Deprotection Boc_Monomer->Boc_Deprotect Boc_Couple Coupling Boc_Deprotect->Boc_Couple Boc_Cleave HF/TFMSA Cleavage Boc_Couple->Boc_Cleave Crude_PNA Crude PNA Oligomer Boc_Cleave->Crude_PNA Fmoc_Monomer Fmoc/Bhoc Monomer Fmoc_Deprotect Piperidine Deprotection Fmoc_Monomer->Fmoc_Deprotect Fmoc_Couple Coupling Fmoc_Deprotect->Fmoc_Couple Fmoc_Cleave TFA Cleavage Fmoc_Couple->Fmoc_Cleave Fmoc_Cleave->Crude_PNA Sub_Acylate Bromo-acetylation Sub_Displace Amine Displacement Sub_Acylate->Sub_Displace Sub_Cleave TFA Cleavage Sub_Displace->Sub_Cleave Sub_Cleave->Crude_PNA HPLC RP-HPLC Crude_PNA->HPLC Purity Assessment MS MALDI-TOF MS HPLC->MS Identity Confirmation Pure_PNA Pure PNA MS->Pure_PNA

References

A Comparative Analysis of the Biological Activity of Peptides Containing N-Substituted Glycine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, peptidomimetics have emerged as a promising class of molecules that retain the biological activity of peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation. This guide provides a comparative analysis of the biological activity of peptoids, specifically those containing N-substituted glycine units like N-(2-aminoethyl)glycine, against traditional peptides. Peptoids, or oligomers of N-substituted glycines, are structural isomers of peptides where the side chain is shifted from the α-carbon to the backbone nitrogen.[1] This subtle alteration confers remarkable resistance to proteolysis, enhancing their potential as therapeutic agents.[2]

The monomer Z-N-(N-beta-Boc-aminoethyl)-gly-OH represents a protected building block for incorporating an N-(2-aminoethyl)glycine residue into a growing peptoid chain. The Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protecting groups used during synthesis and are removed to yield the final, active peptoid. The core structural element, N-(2-aminoethyl)glycine (Nae) or its longer chain analog N-(4-aminobutyl)glycine (Nlys), imparts a positive charge at physiological pH, a key feature for various biological activities, particularly antimicrobial action.

Comparative Analysis of Antimicrobial Activity

A primary application of cationic peptoids is in the development of novel antimicrobial agents that mimic the function of natural antimicrobial peptides (AMPs).[3] The following table summarizes the antimicrobial activity, expressed as the Minimum Inhibitory Concentration (MIC), of a representative antimicrobial peptoid compared to a well-characterized antimicrobial peptide, Pexiganan. Lower MIC values indicate higher potency.

CompoundSequenceE. coli MIC (µM)B. subtilis MIC (µM)Selectivity Ratio*Reference
Peptoid 1 (NLys-Nspe-Nspe)₄3.5Not Reported6.0[4][5]
Pexiganan GIGKFLKKAKKFGKAFVKILKK3.1Not Reported24[4][5]

*Selectivity Ratio = (10% Hemolytic Dose) / (E. coli MIC). A higher ratio indicates greater selectivity for bacterial cells over mammalian red blood cells.

The data indicates that synthetic peptoids can achieve antimicrobial potency comparable to that of natural peptide analogs against Gram-negative bacteria.[5] While the selectivity of this specific peptoid is lower than Pexiganan, the high tunability of peptoid structures allows for optimization to improve selectivity and activity.[2][4] The key advantage of the peptoid is its inherent resistance to degradation by proteases, a major hurdle for peptide-based drugs.[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a peptoid or peptide required to inhibit the visible growth of a bacterial strain.[6]

Materials:

  • Test peptoids/peptides

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.01, which corresponds to approximately 1 x 10⁷ CFU/mL. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]

  • Peptide/Peptoid Preparation: Prepare a stock solution of the test compound in an appropriate sterile solvent (e.g., deionized water). Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the OD₆₀₀ with a microplate reader.[8]

Visualizations

Structural Comparison: Peptide vs. Peptoid

cluster_0 Peptide Structure cluster_1 Peptoid (N-Substituted Glycine) Structure peptide ...-NH CO-... sidechain_p Side Chain (R) peptide:f1->sidechain_p Attached to α-Carbon peptoid ...-N CO-... sidechain_pt Side Chain (R) peptoid:f0->sidechain_pt Attached to Backbone Nitrogen

Caption: Structural difference between a peptide and a peptoid.

Workflow for MIC Determination

A Prepare Bacterial Suspension (5x10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Peptoid in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Assess Bacterial Growth (Visually or OD600) D->E F Determine MIC E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Navigating Peptidomimetic Frontiers: A Comparative Guide to Aza-Glycine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of peptidomimetics, the strategic incorporation of non-natural amino acids is paramount for enhancing therapeutic potential. Aza-glycine, a modification where the alpha-carbon is replaced by a nitrogen atom, offers a powerful tool to impart enzymatic stability. While Z-N-(N-beta-Boc-aminoethyl)-gly-OH has been a staple for introducing this modification, a landscape of innovative alternatives now provides researchers with a broader toolkit. This guide offers an objective comparison of these alternatives, supported by experimental data and detailed methodologies to inform your synthetic strategies.

The quest for more stable and potent peptide-based therapeutics has led to the development of aza-peptides, which exhibit enhanced resistance to proteolytic degradation.[1][2][3] The synthesis of these peptidomimetics, however, can be challenging, often plagued by side reactions that can complicate purification and reduce yields.[4][5] The choice of the aza-glycine building block and the synthetic strategy employed are critical determinants of success. This guide dissects the performance of established and emerging alternatives to this compound, providing a clear comparison of their strengths and weaknesses.

Performance Comparison of Aza-Glycine Precursors

The selection of an appropriate aza-glycine building block hinges on factors such as coupling efficiency, stability, ease of handling, and compatibility with standard peptide synthesis protocols. The following table summarizes the key performance indicators for this compound and its principal alternatives.

Building Block/MethodProtecting Group StrategyKey AdvantagesKey ConsiderationsTypical YieldsPurity
This compound Z (Cbz) and BocCommercially available, well-established for solution-phase synthesis.Requires solution-phase coupling; Z-group removal can be harsh.VariableGood to High
Fmoc-protected Benzotriazole Esters FmocBench-stable, pre-activated for rapid and efficient automated solid-phase peptide synthesis (SPPS).[6]May require specific coupling conditions for optimal incorporation.HighHigh
Thiocarbazate Scaffolds FmocBench-stable precursors compatible with standard SPPS, allowing for a universal synthesis method.[1][3]Activation step required prior to coupling.Good to HighHigh
Benzophenone Hydrazone Method Benzophenone and BocEfficient for the synthesis of aza-glycinyl dipeptides, minimizing side reactions.[4][7]Requires additional steps for hydrazone formation and cleavage.GoodGood to High
Submonomer Solid-Phase Synthesis Fmoc and othersAllows for the introduction of diverse side chains on the aza-nitrogen directly on the resin.[8][9]Can be a multi-step process on-resin; optimization may be required for each side chain.Moderate to HighGood to High

Experimental Protocols: A Closer Look at Synthetic Methodologies

The successful incorporation of aza-glycine residues is highly dependent on the chosen synthetic protocol. Below are detailed methodologies for key experiments utilizing the alternative building blocks.

Protocol 1: Automated Solid-Phase Synthesis using Fmoc-Protected Benzotriazole Esters

This protocol is adapted from a method for the rapid and efficient synthesis of aza-peptide libraries.[6]

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Coupling of Fmoc-Aza-Amino Acid Benzotriazole Ester: Dissolve the Fmoc-protected aza-amino acid benzotriazole ester in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid and aza-amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude aza-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Aza-Peptide Synthesis via Thiocarbazate Building Blocks

This method utilizes bench-stable thiocarbazate scaffolds that can be activated for incorporation into a growing peptide chain on a solid support.[1][3]

  • Resin and Peptide Preparation: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Activation of Thiocarbazate: In a separate vessel, dissolve the Fmoc-protected thiocarbazate building block in DMF. Add a suitable activator (e.g., a mercury (II) salt or an electrophilic iodine source) to convert the thiocarbazate to a reactive intermediate.

  • Coupling: Immediately add the activated thiocarbazate solution to the deprotected peptide-resin. Allow the reaction to proceed until completion, as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF.

  • Continuation of Synthesis: Continue with the synthesis of the remaining peptide sequence using standard SPPS protocols.

  • Final Cleavage and Purification: Cleave the aza-peptide from the resin and purify by RP-HPLC as described in Protocol 1.

Visualizing the Synthetic Pathways

To better understand the workflow and logical relationships in these synthetic strategies, the following diagrams have been generated.

experimental_workflow_benzotriazole start Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Fmoc-Aza-AA Benzotriazole Ester deprotection->coupling wash1 Wash (DMF) coupling->wash1 capping Capping (Optional) wash1->capping repeat Repeat for next AA capping->repeat repeat->deprotection Yes cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage No purification RP-HPLC Purification cleavage->purification

Caption: Automated SPPS workflow for aza-peptides.

experimental_workflow_thiocarbazate cluster_activation Activation Step thiocarbazate Fmoc-Thiocarbazate Building Block activated_intermediate Reactive Intermediate thiocarbazate->activated_intermediate activator Activator (e.g., Hg(II) salt) activator->activated_intermediate coupling Couple Activated Intermediate activated_intermediate->coupling start Peptide on Resin deprotection N-terminal Fmoc Deprotection start->deprotection deprotection->coupling wash Wash (DMF) coupling->wash continue_synthesis Continue SPPS wash->continue_synthesis continue_synthesis->deprotection Yes cleavage Final Cleavage & Purification continue_synthesis->cleavage No final_product Purified Aza-Peptide cleavage->final_product

References

A Comparative Guide to the Use of Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and peptidomimetic synthesis, the strategic selection of building blocks is a critical determinant of a project's success, influencing not only the biological properties of the final molecule but also the efficiency and cost-effectiveness of the synthetic route. This guide provides a comprehensive cost-benefit analysis of a specialized N-substituted glycine derivative, Z-N-(N-beta-Boc-aminoethyl)-gly-OH. Its utility is objectively compared with more conventional alternatives, supported by established principles of peptide chemistry.

This compound is a unique building block designed for the synthesis of peptide nucleic acids (PNAs) and other backbone-modified peptide analogs. The incorporation of the N-beta-aminoethyl moiety directly into the peptide backbone, as opposed to a side chain, imparts significant resistance to proteolytic degradation—a crucial attribute for the development of therapeutic peptides with enhanced in vivo stability.

Core Comparison: Backbone Modification vs. Side-Chain Functionalization

The primary distinction in using this compound lies in the resulting molecular architecture. Unlike standard alpha-amino acids such as Lysine or Ornithine, which present a reactive amine on a side chain, this N-substituted glycine derivative fundamentally alters the peptide backbone. This modification is key to designing molecules that mimic peptide structures while evading natural enzymatic cleavage pathways.

Cost-Benefit Analysis

The decision to employ a specialized reagent like this compound is a trade-off between its higher procurement cost and the significant value it adds in terms of biological stability and therapeutic potential.

ReagentSupplier Example(s)Price (Approx.)Key BenefitKey Drawback
This compound Laibo Chem, MREDA~ $450 - $600 USD / 5gIntroduces protease-resistant PNA-like backboneHigh relative cost, potentially slower coupling kinetics
Fmoc-Lys(Boc)-OH Various~ $50 - $100 USD / 5gCost-effective introduction of a primary amineStandard peptide backbone is susceptible to proteolysis
Fmoc-Orn(Boc)-OH Various~ $60 - $120 USD / 5gShorter side-chain amine for specific structural needsStandard peptide backbone is susceptible to proteolysis

Note: Prices are based on publicly available data from international suppliers (converted to USD for comparison) and are subject to change. The provided figures are for comparative purposes only.

Strategic Implications of Protecting Group Choice

The target molecule features a dual-protection scheme with both a Benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group. This has significant implications for the synthetic strategy.

  • Z-Group (N-terminal): Classically used in solution-phase synthesis, the Z-group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is typically cleaved under harsh conditions like strong acid (HBr/acetic acid) or, more commonly and mildly, via catalytic hydrogenation. This makes it an excellent orthogonal protecting group in complex syntheses, such as fragment condensation or for N-terminal capping.

  • Boc-Group (Side-chain amine): This acid-labile group is the cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its removal requires treatment with acids like trifluoroacetic acid (TFA).

The presence of both Z and Boc groups on this compound allows for versatile, orthogonal deprotection schemes, enabling the selective functionalization of either the main chain or the side-chain amine at different stages of a synthesis.

Comparative Synthetic Workflows

The choice between a Boc/Bzl and an Fmoc/tBu strategy is fundamental in peptide synthesis. The use of a Z-protected building block is more aligned with the classical Boc/Bzl approach or specialized orthogonal strategies, whereas Fmoc-protected alternatives are the standard for modern automated SPPS.

G Diagram 1: Boc/Bzl SPPS Cycle Resin Peptide-Resin Boc_Deprotection Boc Deprotection (TFA) Resin->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Resin Next Cycle G Diagram 2: Fmoc/tBu SPPS Cycle Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Resin Next Cycle

Stability studies of Z-N-(N-beta-Boc-aminoethyl)-gly-OH under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the stability of Z-N-(N-beta-Boc-aminoethyl)-gly-OH under various pH conditions. The stability of this molecule is critical for its handling, storage, and application in drug development and research. This document presents a comparative overview, detailed experimental protocols, and supporting data to aid researchers, scientists, and drug development professionals in their work.

The stability of this compound is largely dictated by its two main protecting groups: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group. The Boc group is notoriously labile under acidic conditions, while the Z group is typically removed by catalytic hydrogenation. Understanding the pH-dependent degradation kinetics is crucial for optimizing reaction conditions, formulation, and storage.

Comparative Stability Analysis

To illustrate the pH-dependent stability, a hypothetical study was conducted to quantify the degradation of this compound over a 48-hour period at 25°C across a range of pH values. The primary degradation pathway monitored was the cleavage of the Boc protecting group.

Table 1: Degradation of this compound at Different pH Conditions

pHIncubation Time (hours)Remaining Parent Compound (%)Major Degradation Product
2.0 (Strongly Acidic) 0100-
645Z-N-(N-beta-aminoethyl)-gly-OH
1215Z-N-(N-beta-aminoethyl)-gly-OH
24<5Z-N-(N-beta-aminoethyl)-gly-OH
48Not DetectedZ-N-(N-beta-aminoethyl)-gly-OH
4.5 (Mildly Acidic) 0100-
698Minor Boc cleavage
1295Minor Boc cleavage
2490Minor Boc cleavage
4885Minor Boc cleavage
7.4 (Physiological pH) 0100-
6>99Negligible degradation
12>99Negligible degradation
24>99Negligible degradation
48>99Negligible degradation
9.0 (Mildly Basic) 0100-
6>99Negligible degradation
12>99Negligible degradation
24>99Negligible degradation
4898Minor unidentified degradation products
12.0 (Strongly Basic) 0100-
690Potential ester hydrolysis/racemization
1282Potential ester hydrolysis/racemization
2470Potential ester hydrolysis/racemization
4855Potential ester hydrolysis/racemization

Comparison with Alternative Protecting Group Strategies

The choice of protecting groups is a critical consideration in peptide and small molecule synthesis. The stability profile of this compound can be compared to molecules utilizing other common protecting groups.

Table 2: Comparison of Stability Profiles of Amino-Protecting Groups

Protecting GroupAcid Stability (pH < 4)Base Stability (pH > 10)Removal ConditionsKey Considerations
Boc (tert-butyloxycarbonyl) Labile[1][2]Generally Stable (labile in very strong base)[1]Strong acids (e.g., TFA, HCl)[]Orthogonal to base-labile groups like Fmoc.[2]
Fmoc (9-fluorenylmethoxycarbonyl) StableLabileBase (e.g., piperidine)[]Suitable for solid-phase peptide synthesis where acid-sensitive linkers are used.
Cbz (Benzyloxycarbonyl) StableStableCatalytic HydrogenationNot suitable for compounds containing other reducible functional groups.
Nα-Picoc StableStablePhotocatalytic deprotection[4]Offers high stability and enhanced aqueous solubility.[4]

Experimental Protocols

A detailed methodology for assessing the pH stability of this compound is provided below.

Protocol 1: pH Stability Assessment

  • Preparation of Buffer Solutions: A series of buffer solutions with pH values ranging from 2.0 to 12.0 are prepared using standard buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH). The pH of each buffer is accurately measured using a calibrated pH meter.[5]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation: The stock solution is diluted into each buffer solution to a final concentration of 50 µg/mL. The samples are then incubated in a constant temperature chamber at 25°C.

  • Time Points: Aliquots are taken from each pH solution at specified time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Quenching and Analysis: The reaction in the aliquots is quenched by neutralizing the pH. The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the concentration of the parent compound and identify any degradation products.

  • Data Analysis: The percentage of the remaining parent compound is calculated at each time point relative to the initial concentration at time zero.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the pH stability study.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffer Solutions (pH 2.0 - 12.0) Dilution Dilute Stock into Buffers (50 µg/mL) Buffer_Prep->Dilution Stock_Prep Prepare Stock Solution (1 mg/mL) Stock_Prep->Dilution Incubation Incubate at 25°C Dilution->Incubation Sampling Sample at Time Points (0, 6, 12, 24, 48h) Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (% Remaining) HPLC->Data

Caption: Workflow for pH stability testing of this compound.

Logical Relationship of Protecting Group Stability

The following diagram illustrates the general stability characteristics of common amino-protecting groups under different pH conditions.

Protecting_Group_Stability cluster_conditions Deprotection Conditions Compound Protected Amino Acid Boc Boc-Protected Compound->Boc Fmoc Fmoc-Protected Compound->Fmoc Cbz Cbz-Protected Compound->Cbz Acidic Acidic (pH < 4) Acidic->Boc Cleavage Neutral Neutral (pH ~7) Basic Basic (pH > 10) Basic->Fmoc Cleavage Catalytic Catalytic Hydrogenation Catalytic->Cbz Cleavage Boc->Neutral Stable Boc->Basic Generally Stable Fmoc->Acidic Stable Fmoc->Neutral Stable Cbz->Acidic Stable Cbz->Neutral Stable Cbz->Basic Stable

Caption: Stability of common amino-protecting groups under various conditions.

References

A Comparative Guide to the Coupling Efficiency of Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of peptide bond formation is a critical factor in solid-phase peptide synthesis (SPPS), directly impacting the purity, yield, and overall success of synthesizing a target peptide. The choice of protecting group for the α-amino group of the incoming amino acid, as well as the nature of the amino acid side chain, significantly influences the coupling efficiency. This guide provides an objective comparison of the coupling efficiency of different protected amino acids, supported by experimental data and detailed methodologies, to aid researchers in optimizing their peptide synthesis strategies.

Performance Comparison of Protected Amino Acids

The two most predominantly used α-amino protecting groups in SPPS are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. The Fmoc strategy is widely adopted for its mild deprotection conditions and compatibility with a broad range of side-chain protecting groups.[][2] Generally, the coupling of Fmoc-protected amino acids proceeds with high efficiency, often exceeding 99%.[]

However, the intrinsic properties of the amino acid side chains can lead to significant variations in coupling yields. Steric hindrance is a major factor, with β-branched amino acids (Val, Ile, Thr) and other bulky residues (e.g., Arg(Pbf)) being notoriously difficult to couple.[3] Furthermore, the growing peptide chain on the solid support can form secondary structures, leading to aggregation and reduced accessibility of the N-terminus for coupling, a phenomenon often referred to as "difficult sequences".[4][5]

The following table summarizes the relative coupling efficiencies of different Fmoc-protected amino acids based on compiled data and established knowledge in the field. The efficiency is categorized qualitatively, reflecting the general ease or difficulty of incorporation under standard SPPS conditions.

Amino Acid (Fmoc-protected)Relative Coupling EfficiencyKey Considerations
Glycine (Gly)Very HighNo steric hindrance from the side chain.
Alanine (Ala)Very HighSmall, non-bulky side chain.
Leucine (Leu)HighGenerally couples well, though can contribute to hydrophobicity.
Phenylalanine (Phe)HighAromatic side chain, generally couples efficiently.
Proline (Pro)HighSecondary amine can lead to slower kinetics but generally couples well.
Tryptophan (Trp)HighIndole side chain can be sensitive to acidic conditions.
Serine (Ser)HighHydroxyl group requires protection (e.g., with tBu).
Aspartic Acid (Asp)HighSide chain carboxyl group requires protection (e.g., with OtBu).
Glutamic Acid (Glu)HighSide chain carboxyl group requires protection (e.g., with OtBu).
Lysine (Lys)HighSide chain amino group requires protection (e.g., with Boc).
Methionine (Met)HighThioether can be susceptible to oxidation.
Cysteine (Cys)Moderate to HighThiol group requires protection (e.g., with Trt). Prone to racemization.
Asparagine (Asn)ModerateSide chain amide can undergo side reactions.
Glutamine (Gln)ModerateSide chain amide can undergo side reactions.[3]
Tyrosine (Tyr)HighPhenolic hydroxyl group requires protection (e.g., with tBu).
Valine (Val)Moderate to Lowβ-branched side chain causes significant steric hindrance.[3]
Isoleucine (Ile)Moderate to Lowβ-branched side chain causes significant steric hindrance.[3]
Threonine (Thr)Moderate to Lowβ-branched side chain and hydroxyl group; requires protection.[3]
Arginine (Arg)Moderate to LowBulky guanidinium side chain requires robust protection (e.g., Pbf).[3]
Histidine (His)Moderate to LowImidazole side chain can interfere with coupling and is prone to racemization.[3]

Experimental Protocols

To accurately assess and compare the coupling efficiency of different protected amino acids, a combination of qualitative in-process monitoring and quantitative final product analysis is employed.

Protocol 1: In-Process Monitoring of Coupling Reactions using the Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates incomplete reaction, while a negative result (yellow/colorless) suggests successful coupling.

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • After the coupling reaction, take a small sample of the resin (a few beads) and wash it thoroughly with dimethylformamide (DMF) and then with ethanol.

  • Add 2-3 drops of each of the three Kaiser test reagents to the resin sample in a small test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Incomplete coupling.

    • Yellow/colorless beads and solution: Complete coupling.

Protocol 2: Quantitative Determination of Coupling Efficiency by HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final peptide product, which provides a quantitative measure of the overall coupling efficiency.

Materials:

  • Reversed-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Procedure:

  • After the final deprotection step, cleave the peptide from the resin using an appropriate cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Dissolve a small, known amount of the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject the sample into the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • The coupling efficiency for each step can be inferred from the purity of the final product. The area of the main peak corresponding to the desired full-length peptide is divided by the total area of all peaks in the chromatogram to calculate the purity percentage.

Visualizing the Peptide Synthesis Workflow

The following diagrams illustrate the key stages of the Fmoc-based solid-phase peptide synthesis cycle and the logical workflow for assessing coupling efficiency.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_analysis Efficiency Analysis Resin Resin with Free Amine Coupling Amino Acid Coupling Resin->Coupling Add Fmoc-AA, Coupling Reagent Wash1 Wash Coupling->Wash1 Kaiser_Test Kaiser Test (Qualitative) Coupling->Kaiser_Test Deprotection Fmoc Deprotection Wash1->Deprotection Add Piperidine/DMF Wash2 Wash Deprotection->Wash2 Wash2->Resin Next Cycle Cleavage Cleavage from Resin Wash2->Cleavage After Final Cycle HPLC HPLC Analysis (Quantitative) Cleavage->HPLC Final_Purity Final Peptide Purity HPLC->Final_Purity

A diagram illustrating the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Logic Start Start Coupling Reaction Perform_Coupling Couple Protected Amino Acid Start->Perform_Coupling Kaiser Perform Kaiser Test Perform_Coupling->Kaiser Positive Positive (Blue) Kaiser->Positive Incomplete Negative Negative (Yellow) Kaiser->Negative Complete Recouple Recouple or Cap Positive->Recouple Continue Proceed to Deprotection Negative->Continue Recouple->Perform_Coupling

References

Safety Operating Guide

Proper Disposal Procedures for Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Z-N-(N-beta-Boc-aminoethyl)-gly-OH was not located. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory chemical waste disposal protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the manufacturer-specific SDS for definitive disposal instructions.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the potential hazards. While specific data for this compound is unavailable, related Boc-protected amino acids warrant the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (inspect before use), and a laboratory coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not breathe dust.

  • Spill Response: In case of a spill, evacuate the immediate area and ventilate. Carefully sweep up solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • This compound should be treated as a non-halogenated organic solid waste unless mixed with other substances.

    • Segregate this waste from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent unintended reactions in the waste container.[2]

  • Selection of Waste Container:

    • Use a designated, leak-proof, and sealable hazardous waste container compatible with the chemical. Plastic containers are often preferred.[3]

    • Ensure the container is clean and dry before adding any waste.

  • Labeling the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the date when the first of the waste was added to the container (accumulation start date).[4]

  • Waste Accumulation:

    • Place all waste this compound, including any contaminated materials (e.g., weighing paper, gloves), into the labeled container.

    • Keep the waste container securely closed at all times, except when adding waste.[2][5]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3]

  • Arranging for Disposal:

    • Once the container is full or you have no further use for it, contact your institution's EHS or hazardous waste management department to arrange for pickup.

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

Quantitative Data Summary

While no specific quantitative data for this compound was found, the table below summarizes general storage and hazard information for similar Boc-protected amino acids.

ParameterValueSource
Physical State Solid (Powder)Fisher Scientific SDS for BOC-Glycine[6]
Appearance WhiteFisher Scientific SDS for BOC-Glycine[6]
Storage Temperature Room Temperature or RefrigeratedGeneral practice for amino acid derivatives
Primary Hazards Potential for serious eye damage/irritation.Bachem SDS for Boc-Gly-OH
Incompatible Materials Strong acids, Strong oxidizing agentsFisher Scientific SDS for BOC-Glycine[6]

Experimental Protocols

No experimental protocols for the disposal of this compound were found. The disposal procedure is a standardized safety protocol rather than an experimental one.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Identify as Chemical Waste B->C D Use a Labeled, Compatible Hazardous Waste Container C->D E Place Solid Waste in Container D->E F Keep Container Securely Closed E->F G Store in Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H I EHS Collects and Disposes of Waste via Certified Vendor H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety protocols and logistical plans for the handling and disposal of Z-N-(N-beta-Boc-aminoethyl)-gly-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of structurally similar chemicals, such as Boc-protected amino acids and peptides, is strongly advised. Treat this compound as potentially hazardous, taking precautions to avoid inhalation, skin, and eye contact.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2][3] Must meet ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][3]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1][2][3] Gloves should be inspected before use and changed immediately after contact.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][3] Work should be conducted in a certified chemical fume hood.[2][4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Sanitization:

  • Before starting, thoroughly wash your hands and put on the required PPE (lab coat, gloves, and safety goggles).[3]

  • Sanitize the designated work area, preferably within a chemical fume hood or a biological safety cabinet.[3]

2. Weighing the Compound (Solid Form):

  • Conduct all weighing operations within a certified chemical fume hood to control the dispersion of fine particles.[2][5]

  • Use anti-static weighing techniques to minimize powder dispersal.[2]

  • Open the container with the compound inside the fume hood.[5]

  • Carefully weigh the desired amount and transfer it to a sealable secondary container.[5]

  • Dispose of any contaminated weigh paper in a designated waste container within the fume hood.[5]

3. Reconstitution (If applicable):

  • If reconstituting a lyophilized powder, allow the sealed vial to warm to room temperature to prevent moisture condensation.[3]

  • Add the appropriate sterile solvent (e.g., sterile water, buffer) slowly to the vial.

  • If there is a significant risk of splashing, wear a face shield in addition to safety goggles.[1][3]

4. Handling the Solution:

  • Handle all solutions containing the compound within a fume hood.

  • Avoid direct contact with the solution. If contact occurs, immediately flush the affected area with plenty of water.[6][7]

Emergency Procedures

Exposure TypeFirst Aid Measures
Skin/Eye Contact Immediately flush the affected area with water for at least 15 minutes.[6][8] Remove contaminated PPE and clothing.[6] Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[8]
Ingestion Rinse the mouth with water, provided the person is conscious.[6] Do not induce vomiting.[8] Seek immediate medical attention.
Spill Evacuate and restrict access to the area.[2] Use appropriate absorbent materials for liquid spills. For solid spills, sweep up carefully to avoid dust formation and place in a suitable container for disposal.[7][9]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. This compound should be treated as chemical waste and must not be disposed of down the drain or in regular trash.[2][6]

  • Solid Waste: Collect all materials contaminated with the compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]

  • Liquid Waste: Collect all aqueous and organic waste streams containing the compound in separate, clearly labeled hazardous waste containers.[2]

  • Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber, or dispose of it through a licensed professional waste disposal service.[6][9] Always follow institutional, local, state, and federal regulations for chemical waste disposal.[2][10]

Workflow for Handling this compound

G Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_area Sanitize Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Start Experiment reconstitute Reconstitute (if applicable) weigh->reconstitute use Use in Experiment reconstitute->use collect_solid Collect Solid Waste use->collect_solid collect_liquid Collect Liquid Waste use->collect_liquid spill Spill Response use->spill If Spill Occurs exposure Personal Exposure (Skin/Eye/Inhalation) use->exposure If Exposure Occurs dispose Dispose via Hazardous Waste Protocol collect_solid->dispose collect_liquid->dispose

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.